Gcase activator 3
Descripción
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Propiedades
Fórmula molecular |
C23H20N4O2 |
|---|---|
Peso molecular |
384.4 g/mol |
Nombre IUPAC |
N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]-N-methyl-2-pyridin-3-ylquinazolin-4-amine |
InChI |
InChI=1S/C23H20N4O2/c1-27(14-17-15-28-20-10-4-5-11-21(20)29-17)23-18-8-2-3-9-19(18)25-22(26-23)16-7-6-12-24-13-16/h2-13,17H,14-15H2,1H3/t17-/m0/s1 |
Clave InChI |
JFOVNJQCUHRYOI-KRWDZBQOSA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of GCase Activator 3
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mutations in the GBA1 gene, which encodes the lysosomal enzyme glucocerebrosidase (GCase), are a significant genetic risk factor for Parkinson's disease and the cause of Gaucher disease. The resulting GCase deficiency or misfolding leads to the accumulation of its substrate, glucosylceramide, impairing lysosomal function and contributing to cellular pathology. Small molecule activators of GCase represent a promising therapeutic strategy to counteract this deficiency. Gcase activator 3 (compound 9Q) is a small molecule designed to enhance GCase function. This technical guide elucidates the core mechanisms of action for GCase activators, with a focus on pharmacological chaperoning, the purported mechanism of this compound. This document provides an overview of the relevant signaling pathways, quantitative data from representative GCase activators, and detailed experimental protocols for the assessment of such compounds.
Core Mechanism of Action: Pharmacological Chaperoning
This compound (compound 9Q) is reported to function as a pharmacological chaperone.[1] This mechanism involves the binding of the small molecule to misfolded GCase enzyme in the endoplasmic reticulum (ER). This binding stabilizes the protein, facilitating its correct folding and subsequent trafficking to the lysosome, its site of action.[2][3][4] Without this assistance, misfolded GCase is often targeted for degradation by the ER-associated protein degradation (ERAD) pathway. By rescuing the enzyme from degradation and ensuring its transport to the lysosome, pharmacological chaperones increase the effective concentration of functional GCase.[5]
An additional mechanism of action for some GCase activators is allosteric modulation.[6] These molecules bind to a site on the enzyme distinct from the active site, inducing a conformational change that enhances its catalytic activity.[6] Some allosteric activators have been shown to promote the dimerization of GCase, a quaternary structure that exhibits increased stability and activity.[7][8]
Signaling Pathways and Cellular Processes
The action of GCase activators impacts several key cellular pathways. The primary pathway involves the rescue of mutant GCase from ER-associated degradation and its subsequent trafficking to the lysosome.
Caption: Pharmacological chaperone mechanism of this compound.
A secondary, yet significant, mechanism for some activators involves allosteric binding and induction of dimerization.
Caption: Allosteric activation and dimerization of GCase.
Quantitative Data on GCase Activators
While specific quantitative data for this compound is not publicly available, the following table summarizes representative data from other characterized GCase activators to illustrate their potential efficacy.
| Compound/Activator | Assay Type | Cell/System | Key Findings | Reference |
| GT-02287 & GT-02329 | GCase Activity Assay | Wild-type fibroblast extracts | Enhanced GCase activity at concentrations >10 µM. | [6] |
| NCGC00188758 | GCase Activity & Substrate Reduction | Macrophages from Gaucher patients | Enhanced GCase activity and reduced glucosylceramide by ≥50%. | |
| Isofagomine | GCase Activity Assay | Cells with N370S mutant GCase | Increased GCase activity and restored lysosomal trafficking. | [2] |
| Pyrrolo[2,3-b]pyrazine Activator | Enzyme Kinetics | Recombinant human GCase | Effects both Vmax and Km of the enzyme. | [7] |
Experimental Protocols
In Vitro GCase Activity Assay
This protocol describes a common method to measure GCase activity in cell lysates using the fluorogenic substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).[9][10][11]
Materials:
-
Cell lysate containing GCase
-
Assay Buffer: 0.1 M citrate/0.2 M phosphate buffer, pH 5.4
-
Substrate Solution: 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) in assay buffer
-
Stop Solution: 0.5 M glycine-NaOH, pH 10.4
-
96-well black, flat-bottom plates
-
Fluorometer (Excitation: 365 nm, Emission: 445 nm)
Procedure:
-
Prepare cell lysates and determine protein concentration.
-
In a 96-well plate, add 20 µL of cell lysate to each well.
-
Add 20 µL of this compound at various concentrations or vehicle control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of 4-MUG substrate solution to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Stop the reaction by adding 200 µL of stop solution to each well.
-
Measure the fluorescence on a plate reader.
-
Calculate GCase activity relative to a 4-methylumbelliferone (4-MU) standard curve.
Caption: Workflow for the in vitro GCase activity assay.
Surface Plasmon Resonance (SPR) for Binding Analysis
SPR is a label-free technique to measure the binding kinetics and affinity between a protein and a small molecule.[12][13][14][15][16]
Materials:
-
SPR instrument
-
Sensor chip (e.g., CM5)
-
Recombinant human GCase
-
This compound
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., EDC/NHS)
Procedure:
-
Immobilize recombinant GCase onto the sensor chip surface using standard amine coupling chemistry.
-
Prepare a dilution series of this compound in running buffer.
-
Inject the different concentrations of this compound over the immobilized GCase surface and a reference surface.
-
Monitor the binding events in real-time by measuring the change in the SPR signal.
-
After each injection, regenerate the sensor surface to remove the bound activator.
-
Analyze the resulting sensorgrams to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
Caption: Workflow for SPR analysis of this compound binding to GCase.
Conclusion
This compound, through its proposed mechanism as a pharmacological chaperone, offers a promising therapeutic avenue for diseases linked to GCase dysfunction. By stabilizing misfolded GCase and facilitating its transport to the lysosome, it has the potential to restore enzymatic activity and mitigate downstream pathological effects. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of this compound and other novel GCase activators, enabling researchers to further elucidate their mechanisms of action and advance the development of new treatments for Parkinson's and Gaucher diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure of acid beta-glucosidase with pharmacological chaperone provides insight into Gaucher disease. [vivo.weill.cornell.edu]
- 3. Research Portal [scholarworks.brandeis.edu]
- 4. Pharmacological Chaperones for GCase that Switch Conformation with pH Enhance Enzyme Levels in Gaucher Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GCase Enhancers: A Potential Therapeutic Option for Gaucher Disease and Other Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allosteric Modulation of GCase Enhances Lysosomal Activity and Reduces ER Stress in GCase-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel β-Glucocerebrosidase Activators That Bind to a New Pocket at a Dimer Interface and Induce Dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Lysosomal GCase (glucocerebrosidase) activity assay [protocols.io]
- 10. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 11. researchgate.net [researchgate.net]
- 12. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 15. Protein-Small Molecule Biomolecular Interactions – a Retrospective [reichertspr.com]
- 16. portlandpress.com [portlandpress.com]
Gcase Activator 3 (Compound 9Q): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gcase activator 3, also known as compound 9Q, is a small molecule modulator of β-glucocerebrosidase (GCase), the enzyme deficient in Gaucher disease and implicated in Parkinson's disease and other synucleinopathies. This technical guide provides an in-depth overview of compound 9Q, including its mechanism of action, quantitative biochemical and cellular activity, detailed experimental protocols for its evaluation, and its position within the broader landscape of GCase-targeted therapeutics. Compound 9Q functions as a non-inhibitory chaperone, binding to an allosteric site on the GCase enzyme. This binding stabilizes the protein, facilitates its correct folding and trafficking from the endoplasmic reticulum to the lysosome, and ultimately enhances its catalytic activity. This guide is intended to serve as a comprehensive resource for researchers investigating GCase activators and their therapeutic potential.
Introduction
Mutations in the GBA1 gene, which encodes the lysosomal enzyme β-glucocerebrosidase (GCase), lead to Gaucher disease, a lysosomal storage disorder. Furthermore, these mutations are a significant genetic risk factor for Parkinson's disease. The resultant misfolded GCase is often retained in the endoplasmic reticulum (ER) and targeted for degradation, leading to a deficiency of functional enzyme in the lysosome. This deficiency causes the accumulation of GCase substrates, primarily glucosylceramide, which contributes to cellular dysfunction.
This compound (compound 9Q) is a quinazoline-based small molecule that has been identified as a promising non-inhibitory chaperone of GCase.[1] Unlike some pharmacological chaperones that competitively bind to the active site, compound 9Q binds to a novel allosteric site at a dimer interface, inducing a dimeric state of the enzyme.[2] This allosteric modulation stabilizes the enzyme, rescuing it from ER-associated degradation and promoting its trafficking to the lysosome, where it can carry out its catalytic function.[1] This document provides a detailed technical overview of this compound (compound 9Q) for research and drug development purposes.
Mechanism of Action
This compound (compound 9Q) acts as a pharmacological chaperone that enhances the cellular function of GCase through a non-competitive mechanism. The key steps in its mechanism of action are:
-
Allosteric Binding: Compound 9Q binds to a novel, non-inhibitory pocket at the dimer interface of the GCase protein.[2]
-
Enzyme Stabilization: This binding event stabilizes the conformation of both wild-type and mutant GCase, preventing misfolding and subsequent degradation by the proteasome.[1]
-
Enhanced Trafficking: By promoting a more stable conformation, compound 9Q facilitates the successful trafficking of GCase from the endoplasmic reticulum (ER) through the Golgi apparatus to the lysosome.
-
Increased Lysosomal Activity: The increased concentration of properly localized GCase in the lysosome leads to a significant enhancement of its enzymatic activity, aiding in the clearance of accumulated substrates like glucosylceramide.
This mechanism of action makes compound 9Q a promising therapeutic candidate for diseases characterized by GCase dysfunction.
Quantitative Data
The following tables summarize the key quantitative data for this compound (compound 9Q) and related compounds from published literature.
| Parameter | Value | Cell Line/System | Reference |
| EC50 (GCase Activity) | ~1 µM | Patient-derived fibroblasts | [3] |
| Maximal GCase Activation | ~2-fold | Patient-derived fibroblasts | [4] |
Table 1: In Vitro and Cellular Activity of this compound (Compound 9Q)
| Compound | GCase Activity Enhancement (at 50 µM) | Cell Line | Reference |
| Compound 9Q | ~1.8-fold | L444P homozygous fibroblasts | [5] |
| Ambroxol | ~1.5-fold | N370S homozygous fibroblasts | [5] |
Table 2: Comparative GCase Activation in Different Fibroblast Lines
Experimental Protocols
GCase Activity Assay using 4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG)
This protocol describes the measurement of GCase activity in cell lysates using a fluorogenic substrate.[1]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA assay)
-
4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG) substrate solution (in citrate/phosphate buffer, pH 5.2)
-
Stop solution (e.g., 0.5 M glycine, pH 10.4)
-
96-well black, clear-bottom plates
-
Fluorometer
Procedure:
-
Cell Lysis:
-
Culture cells to confluency in appropriate culture vessels.
-
Treat cells with this compound (compound 9Q) or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse using a suitable lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a standard protein assay.
-
-
Enzymatic Reaction:
-
Dilute cell lysates to a consistent protein concentration in the assay buffer.
-
Add a standardized amount of diluted cell lysate to each well of a 96-well plate.
-
Initiate the reaction by adding the 4-MUG substrate solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
-
Reaction Termination and Measurement:
-
Stop the reaction by adding the stop solution to each well.
-
Measure the fluorescence of the product (4-methylumbelliferone) using a fluorometer with excitation at ~365 nm and emission at ~445 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Normalize the fluorescence values to the protein concentration of each sample.
-
Express GCase activity as fold-change relative to the vehicle-treated control.
-
Western Blot Analysis of GCase Protein Levels
This protocol details the semi-quantitative analysis of GCase protein levels in cell lysates.
Materials:
-
Cell lysis buffer
-
Protein quantification assay
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against GCase
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Prepare cell lysates and determine protein concentration as described in the GCase activity assay protocol.
-
Denature protein samples by boiling in Laemmli sample buffer.
-
-
Electrophoresis and Transfer:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-GCase antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane thoroughly with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key cellular pathways and experimental workflows related to this compound (compound 9Q).
Caption: GCase Synthesis, Trafficking, and the Action of Compound 9Q.
Caption: Experimental Workflow for GCase Activity Assay.
Caption: Impact of GCase Activation on α-Synuclein Pathology.
Conclusion
This compound (compound 9Q) represents a significant advancement in the development of therapies for Gaucher disease and GBA1-associated Parkinson's disease. Its non-inhibitory, allosteric mechanism of action offers a promising strategy to restore GCase function without interfering with substrate binding. The data and protocols presented in this guide provide a foundation for further research into compound 9Q and other GCase activators. Future studies should focus on comprehensive in vivo efficacy and safety profiling to translate the potential of this compound into clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. 3,4,5‐Trihydroxypiperidine Based Multivalent Glucocerebrosidase (GCase) Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GCase Enhancers: A Potential Therapeutic Option for Gaucher Disease and Other Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery, synthesis and biological evaluation of novel glucokinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Glucocerebrosidase (GCase) and the Role of GCase Activator 3
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Quantitative data for the specific compound "Gcase activator 3 (compound 9Q)" is not publicly available in the searched scientific literature. Therefore, the tables presented below utilize representative data from other well-characterized non-inhibitory GCase activators and chaperones to illustrate the principles of GCase activation and the expected data formats. These compounds serve as examples to fulfill the data presentation requirements of this guide.
Introduction to Glucocerebrosidase (GCase)
Glucocerebrosidase (GCase), encoded by the GBA1 gene, is a lysosomal hydrolase essential for the breakdown of the glycosphingolipid glucosylceramide (GlcCer) into glucose and ceramide.[1][2][3] This enzymatic activity is crucial for maintaining cellular homeostasis, particularly within the lysosome, the cell's primary recycling center. GCase dysfunction, arising from mutations in the GBA1 gene, leads to the accumulation of its substrates, primarily GlcCer and its deacylated form, glucosylsphingosine (GlcSph).[1][4] This accumulation disrupts lysosomal function and has been implicated in the pathophysiology of two significant disorders: Gaucher disease and Parkinson's disease.
Gaucher Disease: A rare, autosomal recessive lysosomal storage disorder, Gaucher disease is directly caused by biallelic mutations in the GBA1 gene, leading to a severe deficiency in GCase activity.[5] The resulting accumulation of glycosphingolipids in macrophages leads to a range of clinical manifestations, including hepatosplenomegaly, anemia, thrombocytopenia, and bone disease.[5] Neuronopathic forms of Gaucher disease also involve severe neurological symptoms.
Parkinson's Disease: Mutations in the GBA1 gene are the most common genetic risk factor for Parkinson's disease (PD), a neurodegenerative disorder characterized by the loss of dopaminergic neurons and the accumulation of α-synuclein aggregates (Lewy bodies).[1][6][7] Both heterozygous and homozygous GBA1 mutations increase the risk of developing PD.[6][7] Reduced GCase activity, even in individuals without GBA1 mutations, has been observed in the brains of PD patients, suggesting a central role for this enzyme in the disease's pathogenesis.[8]
The link between GCase deficiency and Parkinson's disease is thought to involve a bidirectional pathogenic loop. Reduced GCase activity leads to lysosomal dysfunction and the accumulation of GlcCer, which can stabilize toxic oligomeric forms of α-synuclein.[9] Conversely, aggregated α-synuclein can impair the trafficking of GCase from the endoplasmic reticulum (ER) to the lysosome, further reducing its activity and exacerbating the cycle.[9][10]
This compound: A Therapeutic Strategy
This compound (also known as compound 9Q) is a small molecule designed to rescue the function of deficient GCase.[1] It acts as a pharmacological chaperone, partially stabilizing the GCase protein.[1] This stabilization is thought to reduce the misfolding of mutant GCase and its subsequent degradation in the ER, thereby increasing the amount of functional enzyme that can be trafficked to the lysosome.[1] By enhancing the activity of GCase, this compound and similar compounds aim to restore lysosomal function, reduce the accumulation of toxic substrates, and mitigate the downstream pathological consequences in diseases like Gaucher and Parkinson's.[1]
Quantitative Data on GCase Activators (Representative Examples)
The following tables present quantitative data for several well-characterized non-inhibitory GCase activators and chaperones. This data is intended to be representative of the types of quantitative assessments performed for such compounds.
Table 1: In Vitro Enzymatic Activation of Recombinant GCase
| Compound | GCase Mutant | Assay Condition (pH) | EC50 / AC50 (µM) | Maximum Activation (% of baseline) | Reference |
| S-181 | Wild-type | 5.5 | 1.49 | 780% | [11] |
| Ambroxol | Wild-type | 5.2 | ~10 | ~150% | [12] |
| NCGC607 | N370S | 5.2 | Not Reported | ~250% (at 10 µM) | [9] |
| Compound 3 | Wild-type | 5.6 | Not Reported | ~150% (at 25 µM) | [13] |
Table 2: Cellular GCase Activity Enhancement in Patient-Derived Fibroblasts
| Compound | GBA1 Mutation | Cell Type | Fold Increase in GCase Activity | Concentration (µM) | Reference |
| NCGC758 | N370S/N370S | Fibroblasts | ~3-fold | 0.1 | [8] |
| NCGC607 | N370S/84GG | Fibroblasts | ~2.5-fold | 10 | [9] |
| Ambroxol | N370S/N370S | Fibroblasts | ~1.5-fold | 100 | [12] |
| Compound 12 (trivalent) | L444P/L444P | Fibroblasts | 2-fold | Not Specified | [14] |
Table 3: Binding Affinity of GCase Modulators
| Compound | GCase Form | Assay Method | Kd (µM) | pH | Reference |
| GT-02287 | Recombinant Human | SPR | ~25 | 7.4 | [15] |
| GT-02329 | Recombinant Human | SPR | ~30 | 7.4 | [15] |
| Compound 2 | Recombinant Human | SPR | 29.8 | 7.4 | [13] |
| Compound 3 | Recombinant Human | SPR | 50.7 | 7.4 | [13] |
Experimental Protocols
GCase Activity Assay in Cell Lysates
This protocol describes a common method to measure GCase activity using the fluorogenic substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).
Materials:
-
Cultured cells (e.g., patient-derived fibroblasts, iPSC-derived neurons)
-
Phosphate-buffered saline (PBS)
-
Lysis Buffer: 1% Triton X-100 in ddH₂O
-
McIlvaine's Buffer (Citrate-Phosphate Buffer), pH 5.4
-
4-MUG Substrate Solution: 6 mM 4-methylumbelliferyl-β-D-glucopyranoside in ddH₂O
-
Stop Solution: 0.1 M NaOH / 0.1 M Glycine, pH 10.7
-
BCA Protein Assay Kit
-
96-well black, clear-bottom plates
-
Fluorometric plate reader (Excitation: 365 nm, Emission: 445 nm)
Procedure:
-
Cell Lysis:
-
Wash cultured cells twice with ice-cold PBS.
-
Lyse the cells by adding Lysis Buffer and incubating on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the total protein concentration using a BCA assay.
-
-
Enzymatic Reaction:
-
Dilute the cell lysate to a standardized protein concentration (e.g., 10 µg of total protein) in ddH₂O to a final volume of 45 µL in each well of a 96-well plate.
-
For each sample, prepare a parallel well containing a GCase inhibitor (e.g., conduritol B epoxide, CBE) to measure background fluorescence.
-
Add 25 µL of McIlvaine's Buffer (pH 5.4) to each well.
-
To test a GCase activator, add the compound at various concentrations to the designated wells and pre-incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Initiate the reaction by adding 30 µL of 6 mM 4-MUG substrate solution to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Fluorescence Measurement:
-
Stop the reaction by adding 100 µL of Stop Solution to each well.
-
Measure the fluorescence in a plate reader (Ex: 365 nm, Em: 445 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (from CBE-treated wells) from the sample fluorescence.
-
Normalize the fluorescence values to the total protein concentration.
-
GCase activity is typically expressed as pmol of 4-MU released/hour/mg of protein.
-
Surface Plasmon Resonance (SPR) for Binding Affinity
This protocol provides a general workflow for assessing the binding of a small molecule activator to GCase using SPR.
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Recombinant human GCase protein
-
GCase activator compound
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Ligand Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxymethylated dextran surface of the sensor chip by injecting a mixture of EDC and NHS.
-
Inject the recombinant GCase protein (ligand) diluted in immobilization buffer over the activated surface. The protein will covalently bind to the chip surface via amine coupling.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell should be prepared similarly but without the GCase protein to subtract non-specific binding.
-
-
Analyte Binding:
-
Prepare a series of dilutions of the GCase activator (analyte) in running buffer.
-
Inject the different concentrations of the activator over both the GCase-immobilized and reference flow cells.
-
Monitor the change in the refractive index in real-time, which is proportional to the mass of the activator binding to the immobilized GCase.
-
After each injection, regenerate the sensor surface using a suitable regeneration solution to remove the bound activator.
-
-
Data Analysis:
-
Subtract the signal from the reference flow cell from the signal from the GCase-immobilized flow cell to obtain the specific binding response.
-
Plot the steady-state binding response against the activator concentration.
-
Fit the data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the equilibrium dissociation constant (Kd), which is a measure of binding affinity.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows related to GCase function and the action of its activators.
GCase Trafficking and Lysosomal Function
Caption: GCase synthesis, trafficking, and the impact of mutations and activators.
GCase, α-Synuclein, and Autophagy-Lysosomal Pathway
Caption: The pathogenic loop between GCase deficiency and α-synuclein accumulation.
Experimental Workflow for GCase Activator Screening
Caption: A typical workflow for the discovery and development of GCase activators.
Conclusion
The intricate relationship between GCase function, lysosomal health, and the pathogenesis of Gaucher disease and Parkinson's disease has established GCase as a critical therapeutic target. Small molecule activators, such as this compound, represent a promising strategy to restore GCase activity, thereby addressing the root cause of cellular dysfunction. This guide provides a foundational understanding of GCase, the rationale for its activation, and the methodologies employed to characterize activating compounds. Further research into the quantitative effects and mechanisms of action of specific activators will be crucial for the development of novel and effective therapies for these debilitating disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Validation and assessment of preanalytical factors of a fluorometric in vitro assay for glucocerebrosidase activity in human cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 4. Sample Gradient Color Schemes | Graphviz [graphviz.org]
- 5. color | Graphviz [graphviz.org]
- 6. Cell Assays to Measure Peripheral Response to GCase Activators | Parkinson's Disease [michaeljfox.org]
- 7. Progress and potential of non-inhibitory small molecule chaperones for the treatment of Gaucher disease and its potential implications for Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chaperoning glucocerebrosidase: a therapeutic strategy for both Gaucher disease and Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A New Glucocerebrosidase Chaperone Reduces α-Synuclein and Glycolipid Levels in iPSC-Derived Dopaminergic Neurons from Patients with Gaucher Disease and Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 11. Evaluation of Strategies for Measuring Lysosomal Glucocerebrosidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. folia.unifr.ch [folia.unifr.ch]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Technical Guide on the Role of Glucocerebrosidase and its Regulation in Parkinson's Disease Pathology
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra and the accumulation of aggregated α-synuclein in proteinaceous inclusions known as Lewy bodies.[1][2][3] While the precise etiology of PD is multifactorial, genetic factors play a significant role. Mutations in the GBA1 gene, which encodes the lysosomal enzyme glucocerebrosidase (GCase), are the most common genetic risk factor for Parkinson's disease.[1][2][4] This technical guide provides an in-depth overview of the role of GCase in Parkinson's disease pathology, clarifies the distinctions between different GBA enzymes, and explores the regulation of GCase activity, a key area of interest for therapeutic development.
It is important to address the terminology used in the query, specifically "Gcase activator 3". In the context of Parkinson's disease research, the primary and most relevant glucocerebrosidase is GBA1. There is another enzyme, GBA3, a cytosolic beta-glucosidase, which is not genetically associated with Parkinson's disease.[5] This guide will focus on the established role of GBA1 and its regulation in PD pathology.
GBA1, GBA2, and GBA3: A Clarification
The human genome contains several genes encoding beta-glucosidases. Understanding their distinct roles is crucial.
-
GBA1 (Acid β-glucosidase): This is the lysosomal glucocerebrosidase. It hydrolyzes glucosylceramide into glucose and ceramide. Biallelic mutations in GBA1 cause Gaucher disease, a lysosomal storage disorder.[2][4] Heterozygous mutations in GBA1 are a major risk factor for Parkinson's disease.[1][2][4]
-
GBA2 (Non-lysosomal glucosylceramidase): Located in the endoplasmic reticulum and Golgi apparatus, GBA2 also hydrolyzes glucosylceramide. It is not genetically linked to Parkinson's disease but has been associated with hereditary spastic paraplegia.[5]
-
GBA3 (Cytosolic β-glucosidase): This enzyme is found in the cytosol and has a broad substrate specificity, including the ability to hydrolyze glucosylceramide.[6][7][8] However, its in vivo significance in glucosylceramide metabolism is not fully understood, and it is not genetically associated with Parkinson's disease.[5][7]
The Genetic Link Between GBA1 and Parkinson's Disease
A significant body of research has established a strong association between heterozygous mutations in the GBA1 gene and an increased risk of developing Parkinson's disease.[1][2][4] Individuals carrying a single GBA1 mutation have a 5- to 20-fold increased risk of developing PD compared to the general population.[4] These mutations are found in approximately 5-15% of all Parkinson's disease patients.[1][2]
Patients with GBA1-associated Parkinson's disease (GBA1-PD) often exhibit an earlier age of onset and a higher prevalence of cognitive impairment and other non-motor symptoms compared to individuals with sporadic PD.[1][4]
The Role of GCase (GBA1) in Cellular Pathology
The primary function of GCase is the breakdown of glucosylceramide within the lysosome.[9] Reduced GCase activity, due to GBA1 mutations, leads to the accumulation of its substrates, glucosylceramide and glucosylsphingosine. This disruption in lipid metabolism is believed to be a key contributor to the pathogenesis of GBA1-PD.
Two main hypotheses, which are not mutually exclusive, explain the link between GCase deficiency and Parkinson's disease:
-
Loss-of-function: Reduced GCase activity leads to the accumulation of glucosylceramide and other glycosphingolipids. This lipid accumulation impairs lysosomal function, including the autophagy-lysosomal pathway, which is responsible for clearing aggregated proteins like α-synuclein.[1][2] The compromised clearance of α-synuclein promotes its aggregation into toxic oligomers and Lewy bodies.[1][2]
-
Gain-of-function: Some mutant forms of GCase are misfolded and retained in the endoplasmic reticulum (ER), leading to ER stress and the unfolded protein response (UPR).[1][3] This cellular stress can contribute to neuronal dysfunction and death. Additionally, there is evidence that mutant GCase may directly interact with and promote the aggregation of α-synuclein.[9][10]
A bidirectional feedback loop is also proposed, where reduced GCase activity promotes α-synuclein aggregation, and in turn, aggregated α-synuclein further impairs lysosomal function and GCase activity.[4]
Quantitative Data on GCase and Parkinson's Disease
The following tables summarize key quantitative data from studies on GCase in Parkinson's disease.
Table 1: GCase Enzymatic Activity in Parkinson's Disease
| Cohort | GCase Activity (relative to controls) | Reference |
|---|---|---|
| PD patients with GBA1 mutations | 50-70% reduction | [2] |
| Sporadic PD patients (no GBA1 mutations) | 10-30% reduction | [2] |
| Asymptomatic GBA1 mutation carriers | ~50% of control levels |[2] |
Table 2: Impact of GBA1 Mutations on α-Synuclein Levels
| Cell Model | GBA1 Mutant | Increase in α-Synuclein Levels (relative to control) | Reference |
|---|---|---|---|
| Neural MES23.5 cells | N370S | ~121% | [10] |
| Neural MES23.5 cells | L444P | ~148% | [10] |
| PC12 cells | N370S | ~135% | [10] |
| PC12 cells | L444P | ~152% |[10] |
Regulation of GCase Activity
Given the critical role of GCase in lysosomal health, its activity is tightly regulated. A key activator of GCase is Saposin C (SapC) .
Saposin C: SapC is a small glycoprotein that is essential for the catalytic activity of GCase. It acts as a co-factor by:
-
Extracting glucosylceramide from the lysosomal membrane.
-
Presenting the substrate to the active site of GCase.
-
Stabilizing the active conformation of the enzyme.
The interaction between GCase and SapC is crucial for efficient glucosylceramide degradation.
Experimental Protocols
1. GCase Activity Assay in Dried Blood Spots
-
Principle: This is a fluorometric assay that measures the enzymatic activity of GCase by quantifying the cleavage of a synthetic substrate.
-
Methodology:
-
A small disc is punched from a dried blood spot sample.
-
The disc is incubated with a reaction mixture containing the artificial substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) in a buffered solution (e.g., citrate/phosphate buffer, pH 5.4).
-
The reaction is stopped by adding a high pH buffer (e.g., glycine-NaOH).
-
The fluorescence of the released 4-methylumbelliferone is measured using a fluorometer (excitation ~365 nm, emission ~445 nm).
-
Enzyme activity is calculated based on the amount of fluorescent product generated over time and normalized to protein concentration.
-
2. Cellular Models for Studying GBA1-PD
-
Patient-derived fibroblasts: Skin fibroblasts from GBA1-PD patients and healthy controls can be cultured to study cellular phenotypes such as lysosomal dysfunction and α-synuclein accumulation.
-
Induced Pluripotent Stem Cells (iPSCs): Fibroblasts can be reprogrammed into iPSCs and then differentiated into dopaminergic neurons. These patient-specific neurons provide a highly relevant model to investigate the molecular mechanisms of GBA1-PD.
-
Genetically modified cell lines: Cell lines such as SH-SY5Y (human neuroblastoma) or PC12 can be genetically engineered to overexpress wild-type or mutant forms of GBA1 and/or α-synuclein to study their interactions.
3. α-Synuclein Aggregation Assays
-
Thioflavin T (ThT) Assay: ThT is a fluorescent dye that binds to β-sheet-rich structures, such as amyloid fibrils of α-synuclein. The increase in fluorescence intensity over time is used to monitor the kinetics of α-synuclein aggregation.
-
Protein Misfolding Cyclic Amplification (PMCA): This technique is used to amplify small amounts of misfolded α-synuclein aggregates. A small "seed" of aggregated α-synuclein is added to a solution of monomeric α-synuclein, and cycles of incubation and sonication are used to amplify the aggregates.
Visualizations
Caption: Bidirectional relationship between GCase, α-synuclein, and lysosomal function in Parkinson's disease.
References
- 1. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 2. GBA Variants and Parkinson Disease: Mechanisms and Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The contribution of mutant GBA to the development of Parkinson disease in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The link between the GBA gene and parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Glucocerebrosidase Dysfunction in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GBA3 - Wikipedia [en.wikipedia.org]
- 7. genecards.org [genecards.org]
- 8. uniprot.org [uniprot.org]
- 9. Frontiers | Glucocerebrosidase Mutations Cause Mitochondrial and Lysosomal Dysfunction in Parkinson’s Disease: Pathogenesis and Therapeutic Implications [frontiersin.org]
- 10. Acid β-glucosidase mutants linked to Gaucher disease, Parkinson disease, and Lewy body dementia alter α-synuclein processing - PubMed [pubmed.ncbi.nlm.nih.gov]
Gcase Activator 3 (Compound 9q): A Technical Guide for Synucleinopathy Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Gcase activator 3, also known as compound 9q, a small molecule modulator of β-glucocerebrosidase (GCase) with therapeutic potential for synucleinopathies such as Parkinson's disease. This document details the compound's mechanism of action, presents key quantitative data from cellular studies, and provides comprehensive experimental protocols for its characterization.
Introduction to GCase and Synucleinopathies
Mutations in the GBA1 gene, which encodes the lysosomal enzyme β-glucocerebrosidase (GCase), are the most significant genetic risk factor for Parkinson's disease and other related neurodegenerative disorders known as synucleinopathies.[1][2][3] These diseases are characterized by the pathological accumulation of α-synuclein protein aggregates in the brain. A critical link has been established between reduced GCase activity and the accumulation of α-synuclein, suggesting a reciprocal relationship where diminished enzyme function leads to α-synuclein aggregation, which in turn further impairs GCase activity and lysosomal function.[1][2] This vicious cycle highlights the therapeutic potential of enhancing GCase activity to break the pathogenic loop.
This compound (compound 9q) is a non-inhibitory small molecule modulator designed to rescue the function of both wild-type and mutant GCase.[2][3] It emerged from a structure-activity relationship study that successfully converted a quinazoline-based GCase inhibitor into an activator through chemical modifications.[2][3] This guide focuses on the technical details of this compound for researchers investigating its therapeutic utility.
This compound (Compound 9q): Mechanism and In Vitro Activity
This compound acts as a pharmacological chaperone that partially stabilizes the GCase enzyme, reduces its misfolding and subsequent degradation, and ultimately increases its enzymatic activity.[2][4] This non-inhibitory mechanism allows it to boost GCase function without blocking the active site, offering a promising therapeutic window.
Quantitative Data
The following tables summarize the key quantitative data for this compound (compound 9q) and other relevant GCase activators for comparison.
Table 1: In Vitro Enzymatic Activity of GCase Activators
| Compound | Target | Assay Type | EC50 / AC50 (µM) | Maximum Activation | Reference |
| This compound (compound 9q) | GCase | In vitro enzyme activity | Not explicitly reported as EC50/AC50, but activity demonstrated at 5 and 15 µM | Not explicitly reported | [2][3] |
| Gcase activator 2 (compound 14) | GCase | In vitro enzyme activity | 3.8 | Not reported | |
| GCase modulator-1 (compound 9g) | GCase | In vitro enzyme activity | 2.23 | Not reported |
Table 2: Effect of this compound (Compound 9q) on GCase Protein Levels and Activity in Patient-Derived Cells
| Cell Type | GBA1 Mutation | Treatment (10 days) | Outcome | Reference |
| Healthy Control Fibroblasts | Wild-Type | 5 µM & 15 µM this compound | Increased GCase protein levels | [2] |
| GD Patient Fibroblasts | N370S/84GG | 5 µM & 15 µM this compound | Increased GCase protein levels | [2] |
| Healthy Control iPSC-derived Dopaminergic Neurons | Wild-Type | 5 µM & 15 µM this compound | Increased GCase protein levels and enzyme activity | [2] |
| PD Patient iPSC-derived Dopaminergic Neurons | N370S (heterozygous) | 5 µM & 15 µM this compound | Increased GCase protein levels and enzyme activity | [2] |
Signaling Pathways and Experimental Workflows
The study of this compound involves understanding its role in the cellular trafficking of GCase and its downstream effects on lysosomal function and α-synuclein metabolism.
Signaling Pathway of GCase Trafficking and Activation
Caption: GCase trafficking pathway and the intervention point of this compound.
Experimental Workflow for Evaluating this compound
Caption: Experimental workflow for the characterization of this compound.
Detailed Experimental Protocols
The following protocols are detailed methodologies for key experiments cited in the evaluation of Gcase activators.
GCase Activity Assay in Cell Lysates (4-MUG Substrate)
This assay measures the enzymatic activity of GCase in whole-cell extracts by monitoring the hydrolysis of the fluorescent substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).
Materials:
-
Cell lysis buffer (e.g., 1% Triton X-100 in PBS)
-
Protein quantification assay (e.g., BCA assay)
-
Citrate-phosphate buffer (pH 5.4)
-
Assay buffer: Citrate-phosphate buffer with 0.25% (w/v) sodium taurocholate, 1mM EDTA, and 1% (w/v) BSA
-
4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) stock solution (e.g., 5 mM in assay buffer)
-
GCase inhibitor (positive control): Conduritol B epoxide (CBE) stock solution (e.g., 25 mM in DMSO)
-
Stop buffer (1M Glycine, pH 12.5)
-
4-methylumbelliferone (4-MU) standard for calibration curve
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader (Ex/Em = 350/460 nm)
Procedure:
-
Sample Preparation:
-
Lyse cultured cells on ice with lysis buffer.
-
Homogenize the lysate and centrifuge to pellet debris.
-
Determine the protein concentration of the supernatant.
-
-
Assay Setup:
-
In a 96-well plate, add a specific amount of protein from the cell lysate (e.g., 5 µg) to each well.
-
Adjust the volume with assay buffer to a final volume of 80 µL.
-
For inhibitor control wells, add CBE to a final concentration of 25 µM. For other wells, add an equivalent volume of DMSO.
-
Prepare blank wells with 80 µL of assay buffer.
-
Prepare a serial dilution of 4-MU in stop buffer for the calibration curve.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 20 µL of 5 mM 4-MUG solution to each sample and blank well.
-
Cover the plate and incubate at 37°C for 1 hour, protected from light.
-
-
Measurement:
-
Stop the reaction by adding 100 µL of stop buffer to each well.
-
Measure the fluorescence intensity using a microplate reader (Excitation: 350 nm, Emission: 460 nm).
-
-
Data Analysis:
-
Generate a standard curve using the 4-MU dilutions.
-
Calculate the amount of 4-MU produced in each sample well.
-
Express GCase activity as pmol of 4-MU released per milligram of protein per minute.
-
Live-Cell GCase Activity Assay (PFB-FDGlu Substrate)
This method assesses GCase activity in situ within the lysosomes of living cells using the substrate 5-(pentafluorobenzoylamino)fluorescein di-D-glucopyranoside (PFB-FDGlu).
Materials:
-
iPSC-derived dopaminergic neurons cultured in 96-well imaging plates (e.g., black, clear-bottom)
-
PFB-FDGlu stock solution (e.g., 37.5 mM in DMSO)
-
LysoTracker Deep Red (for lysosome visualization)
-
FluoroBrite DMEM or similar imaging medium
-
GCase inhibitor (negative control): Conduritol B epoxide (CBE)
-
High-content imaging system with environmental control (37°C, 5% CO₂)
Procedure:
-
Cell Preparation:
-
Culture iPSC-derived neurons on 96-well imaging plates for at least 4-6 weeks of differentiation.
-
For negative controls, treat wells with 25 µM CBE overnight at 37°C.
-
-
Lysosome Staining:
-
Prepare a 50 nM working solution of LysoTracker Deep Red in culture medium.
-
Replace the existing medium with 60 µL of the LysoTracker solution and incubate for 30 minutes at 37°C.
-
-
Substrate Incubation:
-
Prepare the PFB-FDGlu working solution by diluting the stock 1:200 in pre-warmed FluoroBrite DMEM.
-
Carefully remove the LysoTracker solution and add 50 µL of the PFB-FDGlu working solution to each well.
-
-
Live-Cell Imaging:
-
Immediately place the plate in the high-content imaging system pre-set to 37°C and 5% CO₂.
-
Acquire images in the green (PFB-F, cleaved substrate) and far-red (LysoTracker) channels at multiple time points (e.g., every 20-30 minutes for up to 3 hours).
-
-
Data Analysis:
-
Use image analysis software to segment individual cells and quantify the mean fluorescence intensity of the green signal per cell over time.
-
Plot the fluorescence intensity against time to determine the rate of GCase activity.
-
Normalize the data to the number of cells or another cellular marker.
-
Thioflavin T (ThT) Assay for α-Synuclein Aggregation
This assay monitors the kinetics of α-synuclein fibril formation in vitro by measuring the fluorescence of Thioflavin T, a dye that binds to β-sheet-rich structures.
Materials:
-
Recombinant α-synuclein monomer
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in dH₂O, freshly prepared and filtered)
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader with shaking capability and temperature control
Procedure:
-
Reaction Setup:
-
In each well of the 96-well plate, prepare a reaction mixture containing:
-
α-synuclein monomer (e.g., final concentration of 100 µM)
-
ThT (e.g., final concentration of 25 µM)
-
Assay buffer to the final volume (e.g., 100 µL)
-
-
Include wells with buffer and ThT only as a negative control.
-
To study the effect of this compound, include it in the reaction mixture at various concentrations.
-
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Place the plate in a microplate reader set to 37°C with intermittent shaking (e.g., 600 rpm).
-
Measure ThT fluorescence (Excitation: ~450 nm, Emission: ~485 nm) at regular intervals (e.g., every 10-30 minutes) for up to 72 hours.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time.
-
Analyze the aggregation kinetics by determining the lag time, elongation rate, and plateau fluorescence.
-
Compare the aggregation curves in the presence and absence of this compound to assess its inhibitory effect on α-synuclein fibrillation.
-
Immunofluorescence Staining of α-Synuclein in iPSC-Derived Neurons
This protocol allows for the visualization and quantification of α-synuclein aggregates within cultured neurons.
Materials:
-
iPSC-derived dopaminergic neurons cultured on imaging plates or coverslips
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Permeabilization solution (e.g., 0.2% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS with 0.1% Triton X-100)
-
Primary antibodies:
-
Mouse anti-α-synuclein (total)
-
Rabbit anti-α-synuclein (phospho-Ser129, for pathological aggregates)
-
Chicken anti-MAP2 (neuronal marker)
-
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Fixation and Permeabilization:
-
Fix the neurons with 4% PFA for 20 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking and Staining:
-
Block non-specific binding with blocking solution for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in blocking solution overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with corresponding fluorescent secondary antibodies and DAPI for 2 hours at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Imaging and Analysis:
-
Mount the coverslips or image the plate directly.
-
Acquire images using appropriate filter sets.
-
Analyze the images to quantify the number, size, and intensity of α-synuclein puncta per cell.
-
Conclusion
This compound (compound 9q) represents a promising pharmacological tool for investigating the role of GCase in synucleinopathies. Its ability to increase GCase protein levels and activity in patient-derived neuronal models provides a strong rationale for its use in preclinical studies. The detailed protocols provided in this guide offer a comprehensive framework for researchers to characterize the effects of this compound and similar compounds on GCase function and their potential to mitigate α-synuclein pathology. Further research is warranted to fully elucidate its efficacy in reducing α-synuclein aggregation and restoring lysosomal function in various models of Parkinson's disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Conversion of Quinazoline Modulators from Inhibitors to Activators of β-Glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conversion of Quinazoline Modulators from Inhibitors to Activators of β-Glucocerebrosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide on the Effects of Gcase Activator 3 on Mutant GCase Protein
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the role and effects of Gcase activator 3 on mutant forms of the glucocerebrosidase (GCase) protein. It details the underlying molecular mechanisms, presents available data on the effects of GCase activators, outlines key experimental protocols for assessing enzymatic activity, and illustrates the relevant biological pathways and workflows.
Introduction: The Challenge of GCase Mutations
Glucocerebrosidase (GCase), encoded by the GBA1 gene, is a critical lysosomal enzyme responsible for the hydrolysis of the glycolipid glucosylceramide into glucose and ceramide.[1][2][3][4] Mutations in the GBA1 gene can lead to the production of misfolded and unstable GCase protein.[1][4][5] This misfolded protein is often retained in the endoplasmic reticulum (ER) and targeted for degradation through the ER-associated protein degradation (ERAD) pathway, preventing its transit to the lysosome.[1][4][5]
The resulting deficiency in lysosomal GCase activity leads to the accumulation of its substrate, glucosylceramide, within macrophages.[3][5] This is the pathological hallmark of Gaucher disease (GD), the most common lysosomal storage disorder.[1] Furthermore, heterozygous mutations in GBA1 are the most significant genetic risk factor for Parkinson's disease (PD), linking GCase dysfunction to neurodegeneration.[1][6] Therapeutic strategies are therefore focused on restoring functional levels of GCase in the lysosome. One promising approach is the use of small-molecule pharmacological chaperones or activators that can stabilize mutant GCase, facilitate its proper folding, and enable its transport to the lysosome.[1][5]
This compound, also known as compound 9Q, is a non-inhibitory small molecule designed for this purpose. It has been shown to partially stabilize mutant GCase, increase its enzymatic activity, and reduce its misfolding and subsequent degradation in cellular models, including fibroblasts and dopaminergic neurons.[7]
Mechanism of Action: Rescuing Mutant GCase
The primary mechanism of action for GCase activators like this compound is to act as a molecular chaperone.[5] Many GBA1 mutations result in a protein that could be catalytically active but fails to pass the cell's stringent protein quality control system in the ER.[1][5]
The activator binds to the misfolded mutant GCase protein, stabilizing its conformation. This stabilization allows the protein to be correctly processed and trafficked from the ER through the Golgi apparatus to the lysosome. Once in the acidic environment of the lysosome, the activator may dissociate, allowing the now properly localized enzyme to perform its catalytic function.[1] Some activators bind to allosteric sites, distinct from the catalytic site, and may induce a more stable and active dimeric state of the enzyme.[8][9][10] This allosteric modulation can enhance both the enzyme's maximum velocity (Vmax) and its affinity for the substrate (Km).[8]
References
- 1. GCase Enhancers: A Potential Therapeutic Option for Gaucher Disease and Other Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. mdpi.com [mdpi.com]
- 4. Allosteric Modulation of GCase Enhances Lysosomal Activity and Reduces ER Stress in GCase-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Technology - Glucocerebrosidase Activators as a Treatment for Gaucher Disease [nih.technologypublisher.com]
- 6. A modulator of wild-type glucocerebrosidase improves pathogenic phenotypes in dopaminergic neuronal models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Novel β-Glucocerebrosidase Activators That Bind to a New Pocket at a Dimer Interface and Induce Dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
The Emergence of Gcase Activator 3: A Technical Guide to Mitigating Protein Misfolding
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the GBA1 gene, which encodes the lysosomal enzyme glucocerebrosidase (GCase), are a critical factor in the pathogenesis of both Gaucher disease and Parkinson's disease.[1][2] These mutations frequently lead to the misfolding of the GCase protein, preventing its proper trafficking from the endoplasmic reticulum (ER) to the lysosome and targeting it for premature degradation.[1] This results in reduced enzymatic activity and the accumulation of its substrate, glucosylceramide, within lysosomes, leading to cellular dysfunction. Pharmacological chaperones and activators are small molecules that can stabilize mutant GCase, facilitate its correct folding, and enhance its enzymatic activity, representing a promising therapeutic strategy.[1] This technical guide focuses on Gcase activator 3 (also known as compound 9q), a non-inhibitory GCase modulator, and its role in correcting protein misfolding.
Core Mechanism of Action
This compound is a quinazoline derivative that has been identified as a positive allosteric modulator of GCase.[1][2] Unlike competitive inhibitors that bind to the active site, this compound is believed to bind to an allosteric site on the enzyme. This binding partially stabilizes the GCase protein, reducing its misfolding and subsequent degradation in cellular models.[3] The stabilization of GCase by activators like compound 9q enhances its proper trafficking to the lysosome, leading to an increase in both the concentration and activity of the enzyme where it is needed.[1][2]
Quantitative Data on this compound (Compound 9q) and Analogs
The following tables summarize the quantitative data for this compound and other relevant GCase activators from published studies.
| Activator/Modulator | Assay Type | Cell Line/System | Key Findings | Reference |
| This compound (Compound 9q) | GCase Activity Assay | PD Patient-derived Fibroblasts and Dopaminergic Midbrain Neurons | Partially stabilizes GCase and improves its activity; reduces mutant GCase protein misfolding and degradation. | [1][3] |
| GCase modulator-1 (Compound 9g) | GCase Activity Assay | Not specified | AC50 = 2.23 μM | [4] |
| Gcase activator 2 (Compound 14) | GCase Activity Assay | Not specified | EC50 = 3.8 μM; Induces GCase dimerization. | [4] |
| Pariceract (LTI-291) | GCase Activity Assay | Not specified | >60% activation at 1 μM; 10-20% activation at 0.1 μM. | [5] |
Experimental Protocols
In Vitro GCase Activity Assay
This protocol is adapted from methods used to assess the activity of GCase in the presence of activators.
a. Materials:
-
4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) substrate
-
Recombinant human GCase enzyme
-
Assay buffer (e.g., citrate-phosphate buffer with 0.25% (w/v) sodium taurocholate, 1mM EDTA, 1% (w/v) BSA)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Stop buffer (e.g., 1M Glycine, pH 12.5)
-
Black, flat-bottom 96-well plates
-
Plate reader capable of fluorescence measurement (Excitation: ~350-360 nm, Emission: ~440-460 nm)
b. Procedure:
-
Prepare a solution of recombinant human GCase in assay buffer.
-
Add the GCase solution to the wells of a 96-well plate.
-
Add the test compounds at various concentrations to the wells. Include a DMSO-only control.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for compound binding.
-
Initiate the enzymatic reaction by adding the 4-MUG substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes), protected from light.
-
Stop the reaction by adding the stop buffer to each well.
-
Measure the fluorescence of the product, 4-methylumbelliferone (4-MU), using a plate reader.
-
Calculate the percentage of GCase activation relative to the DMSO control.
Cellular GCase Activity Assay in Patient-Derived Fibroblasts
This protocol outlines the assessment of GCase activators in a cellular context.
a. Materials:
-
Gaucher or Parkinson's disease patient-derived fibroblasts with a known GBA1 mutation
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
Materials for the in vitro GCase activity assay (see above)
b. Procedure:
-
Plate the patient-derived fibroblasts in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or DMSO (vehicle control) for a specified duration (e.g., 72 hours).
-
Wash the cells with PBS and lyse them using the lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the total protein concentration of each lysate using the BCA assay.
-
Perform the in vitro GCase activity assay as described above, using equal amounts of total protein from each cell lysate.
-
Normalize the GCase activity to the total protein concentration to determine the specific activity.
Western Blot Analysis for GCase Protein Levels
This method is used to quantify the amount of GCase protein in cells following treatment with an activator.
a. Materials:
-
Cell lysates from the cellular GCase activity assay
-
SDS-PAGE gels
-
Transfer membranes (e.g., PVDF or nitrocellulose)
-
Primary antibody against GCase
-
Loading control primary antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
b. Procedure:
-
Denature the cell lysates by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary anti-GCase antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the relative GCase protein levels.
Visualizations
Signaling and Mechanistic Pathways
Caption: GCase Misfolding and Rescue by an Activator.
Experimental Workflow
Caption: Workflow for Evaluating this compound.
Conclusion
This compound (compound 9q) represents a significant advancement in the development of therapies for Gaucher disease and GBA-associated Parkinson's disease. Its ability to allosterically modulate GCase, thereby reducing protein misfolding and enhancing enzymatic activity, provides a promising avenue for correcting the underlying molecular defects in these conditions. The experimental protocols and data presented in this guide offer a framework for researchers and drug development professionals to further investigate and characterize Gcase activators and their therapeutic potential.
References
Gcase Activator 3 and Beyond: A Technical Guide to Modulating Glucocerebrosidase in Lysosomal Storage Disorders
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the role and therapeutic potential of Gcase activators in lysosomal storage disorders (LSDs), with a primary focus on Gaucher Disease (GD) and its connection to Parkinson's Disease (PD). We delve into the molecular mechanisms of action, present quantitative data on the efficacy of various activators, detail key experimental protocols, and visualize complex biological pathways.
The Critical Role of Glucocerebrosidase (GCase) in Lysosomal Health
Glucocerebrosidase (GCase), encoded by the GBA1 gene, is a lysosomal enzyme essential for the hydrolysis of glucosylceramide (GlcCer) into glucose and ceramide.[1][2] Mutations in GBA1 lead to a deficiency in GCase activity, causing the accumulation of its substrate, GlcCer, and another cytotoxic lipid, glucosylsphingosine (GlcSph), within lysosomes. This accumulation is the primary pathogenic event in Gaucher Disease, the most common LSD.[3]
Furthermore, a strong genetic link has been established between GBA1 mutations and an increased risk for developing Parkinson's Disease and Dementia with Lewy Bodies.[1][2] While homozygous or compound heterozygous mutations cause Gaucher Disease, even heterozygous carriers are at a significantly higher risk for these synucleinopathies.[4][5] Evidence suggests a bidirectional negative feedback loop where deficient GCase activity leads to the accumulation of α-synuclein, and aggregated α-synuclein, in turn, further impairs GCase trafficking and function.[6]
Many GBA1 mutations result in misfolded GCase protein that is retained in the endoplasmic reticulum (ER) and targeted for degradation via the ER-associated degradation (ERAD) pathway.[3][7] This retention can trigger ER stress and the unfolded protein response (UPR), contributing to cellular dysfunction.[7][8][9] Consequently, therapeutic strategies are aimed at either replacing the deficient enzyme (enzyme replacement therapy), reducing the substrate (substrate reduction therapy), or rescuing the mutant enzyme's function with small molecule chaperones and activators.[10]
Gcase Activators: Mechanisms of Action
Gcase activators are small molecules designed to enhance the activity of the GCase enzyme. They can be broadly categorized based on their mechanism of action:
-
Pharmacological Chaperones (PCs): These are often active-site inhibitors that, at sub-inhibitory concentrations, bind to and stabilize the misfolded mutant GCase in the ER, facilitating its proper folding and subsequent trafficking to the lysosome. Once in the acidic environment of the lysosome, the PC dissociates, allowing the rescued enzyme to function.
-
Allosteric Activators/Regulators: These molecules bind to a site on the GCase enzyme distinct from the active site.[1][11][12][13] This binding induces a conformational change that can enhance the enzyme's catalytic activity, improve its stability, and/or promote its proper trafficking from the ER to the lysosome. Notably, these activators do not inhibit the enzyme's function. Several promising allosteric activators, such as GT-02287 and GT-02329, have been developed using platforms like Site-directed Enzyme Enhancement Therapy (SEE-Tx®).[1][11][12][13]
Quantitative Efficacy of Gcase Activators
A growing body of preclinical evidence demonstrates the potential of Gcase activators to rescue enzymatic function and ameliorate disease-related phenotypes in various cellular models of Gaucher Disease and Parkinson's Disease. The following tables summarize key quantitative data from studies on prominent Gcase activators.
| Activator | Cell Model | GBA1 Mutation(s) | Concentration | GCase Activity Increase (Fold Change vs. Untreated) | Reference |
| NCGC607 | iPSC-derived Macrophages (iMacs) | N370S/N370S (GD1), IVS2+1G>T/L444P (GD2) | 3 µM | Significant increase | [14] |
| iPSC-derived Dopaminergic Neurons (iDA Neurons) | GD1 | 4 µM (21 days) | ~2-fold | [14] | |
| iPSC-derived Dopaminergic Neurons (iDA Neurons) | N370S/WT (GBA-PD) | 4 µM (21 days) | 1.1-fold | [15][16] | |
| Cultured Macrophages | N370S/WT (GBA-PD) | Not specified | 1.5-fold | [15] | |
| NCGC758 | H4 Neuroglioma Cells (α-synuclein overexpression) | Wild-type | 10 µM (3 days) | Significant elevation in lysosomal GCase activity | [17] |
| GT-02287 & GT-02329 | Patient-derived Fibroblasts | N370S, L444P | Not specified | Enhanced GCase activity | [1][11][12][13] |
| iPSC-derived Neurons (Gaucher Type 2 & 3) | Not specified | Not specified | Increased GCase enzyme activity | [18] | |
| Compound 9Q (Gcase activator 3) | Not specified | Not specified | Not specified | Partially stabilizes GCase and increases its activity | [19] |
| Activator | Cell Model | GBA1 Mutation(s) | Concentration | Effect on Substrate Levels | Reference |
| NCGC607 | iPSC-derived Macrophages (iMacs) | GD1, GD2 | 3 µM | Decreased GlcCer levels | [14] |
| iPSC-derived Dopaminergic Neurons (iDA Neurons) | N370S/WT (GBA-PD) | 4 µM (21 days) | Decreased HexSph concentration | [15][16] | |
| GT-02287 & GT-02329 | Patient-derived Fibroblasts | L444P/L444P | Not specified (10 days) | Reduced intracellular GlcCer levels | [1] |
| iPSC-derived Cortical Neurons | Not specified | Not specified | Decreased GluCer accumulation | [18] |
| Activator | Cell Model | GBA1 Mutation(s) / Condition | Concentration | Effect on α-synuclein | Reference |
| NCGC607 | iPSC-derived Dopaminergic Neurons (iDA Neurons) | GD1-PD, GD2 | 4 µM (21 days) | Reduction in α-synuclein levels | [10][14] |
| GT-02287 & GT-02329 | iPSC-derived Dopaminergic Neurons | Not specified | Not specified | Decreased α-synuclein-p129 levels | [18] |
| NCGC758 | iPSC-derived Dopaminergic Neurons | Synucleinopathy patients | 10 µM | Reduction of pathological α-synuclein | [7] |
Key Experimental Protocols
GCase Activity Assay in Cell Lysates
This protocol is adapted for measuring GCase activity in total cell lysates using a fluorogenic substrate.
Materials:
-
Cells of interest (e.g., fibroblasts, iPSC-derived neurons)
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
McIlvaine citrate-phosphate buffer (pH 5.4)[20]
-
Assay Buffer: Citrate-phosphate buffer containing 0.25% sodium taurocholate[21]
-
Substrate: 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG)[20][21][22]
-
Inhibitor (for control): Conduritol B epoxide (CBE)
-
Standard: 4-methylumbelliferone (4-MU)[20]
-
Stopping Solution: 0.25 M Glycine-NaOH buffer, pH 10.4[20]
-
Black 96-well plate
-
Plate reader capable of fluorescence measurement (Excitation: ~365 nm, Emission: ~445 nm)
Procedure:
-
Cell Lysis:
-
Culture cells to confluency in a suitable plate format.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells with cold Lysis Buffer for 10 minutes at 4°C.[21]
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
-
Enzyme Reaction:
-
In a black 96-well plate, add cell lysate (e.g., 10-20 µg of protein) to each well. For inhibitor controls, pre-incubate the lysate with CBE.
-
Bring the volume in each well up with Assay Buffer.
-
To initiate the reaction, add the 4-MUG substrate solution. The final concentration of 4-MUG is typically in the millimolar range.
-
Cover the plate and incubate at 37°C for 1 hour, protected from light.
-
-
Stopping the Reaction and Measurement:
-
Stop the reaction by adding the alkaline Stopping Solution to each well.[20]
-
Measure the fluorescence on a plate reader.
-
-
Data Analysis:
-
Generate a standard curve using 4-MU.
-
Calculate the GCase activity in the samples based on the standard curve and normalize to the protein concentration. Activity is typically expressed as nmol/hour/mg protein.
-
Live-Cell Lysosomal GCase Activity Assay
This protocol allows for the measurement of GCase activity specifically within the lysosomes of living cells.
Materials:
-
Cells cultured on a suitable imaging plate (e.g., 24-well or 96-well)
-
Live-cell imaging medium (e.g., phenol red-free Opti-MEM)
-
Fluorescent Substrate: 5-(Pentafluorobenzoylamino)Fluorescein Di-β-D-Glucopyranoside (PFB-FDGlu)[23][24] or LysoFQ-GBA[25]
-
Inhibitors (for controls): Bafilomycin A1 (lysosomal acidification inhibitor) or CBE[23]
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Preparation:
-
Substrate Loading:
-
Prepare the PFB-FDGlu working solution in pre-warmed live-cell imaging medium.
-
Wash the cells once with pre-warmed PBS.
-
Add the substrate-containing medium to the cells and incubate at 37°C. The PFB-FDGlu probe is taken up by the cells and trafficked to the lysosome.[24]
-
-
Measurement:
-
After the loading period, wash the cells to remove excess substrate.
-
Add fresh, pre-warmed imaging medium (without substrate).
-
Measure the increase in fluorescence over time (e.g., every 15 minutes for 60-90 minutes) using a fluorescence microscope or plate reader.[23] The cleavage of PFB-FDGlu by GCase in the lysosome releases fluorescein, leading to a green fluorescent signal.
-
-
Data Analysis:
-
Quantify the fluorescence intensity per cell or per well over time.
-
The rate of fluorescence increase is proportional to the lysosomal GCase activity.
-
Normalize the activity of treated cells to that of vehicle-treated control cells.
-
Visualizing the Pathways: GCase Trafficking, ER Stress, and the Activator-Alpha-Synuclein Interplay
The following diagrams, generated using the DOT language for Graphviz, illustrate the key cellular pathways implicated in GCase-related lysosomal storage disorders.
Caption: GCase trafficking from the ER to the lysosome and the induction of ER stress.
Caption: Mechanism of action for an allosteric GCase activator.
References
- 1. Allosteric Modulation of GCase Enhances Lysosomal Activity and Reduces ER Stress in GCase-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mechanisms of Glucocerebrosidase Dysfunction in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Molecular Mechanisms of α-Synuclein and GBA1 in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lysosomal trafficking defects link Parkinson’s disease with Gaucher’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unfolded protein response in Gaucher disease: from human to Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gaucherdiseasenews.com [gaucherdiseasenews.com]
- 9. The Endoplasmic Reticulum Stress/Unfolded Protein Response and Their Contributions to Parkinson’s Disease Physiopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chaperoning glucocerebrosidase: a therapeutic strategy for both Gaucher disease and Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. [PDF] Allosteric Modulation of GCase Enhances Lysosomal Activity and Reduces ER Stress in GCase-Related Disorders | Semantic Scholar [semanticscholar.org]
- 13. Allosteric Modulation of GCase Enhances Lysosomal Activity and Reduces ER Stress in GCase-Related Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A New Glucocerebrosidase Chaperone Reduces α-Synuclein and Glycolipid Levels in iPSC-Derived Dopaminergic Neurons from Patients with Gaucher Disease and Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. jneurosci.org [jneurosci.org]
- 18. gaucherdisease.org [gaucherdisease.org]
- 19. medchemexpress.com [medchemexpress.com]
- 20. In Vitro GCase Activity Assay (Total Cell Lysate) [protocols.io]
- 21. GCase activity assay [protocols.io]
- 22. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 23. In Vivo GCase Activity Assay [protocols.io]
- 24. Frontiers | Live cell in situ lysosomal GCase activity correlates to alpha-synuclein levels in human differentiated neurons with LRRK2 and GBA1 mutations [frontiersin.org]
- 25. pnas.org [pnas.org]
Gcase Activator 3 and Alpha-Synuclein Clearance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mutations in the GBA1 gene, which encodes the lysosomal enzyme glucocerebrosidase (GCase), are a significant genetic risk factor for Parkinson's disease (PD) and other synucleinopathies.[1][2][3] Reduced GCase activity leads to the accumulation of its substrate, glucosylceramide, and is strongly associated with the aggregation of alpha-synuclein (α-synuclein), a key pathological hallmark of PD.[1][4][5] Consequently, the activation of GCase has emerged as a promising therapeutic strategy to enhance the clearance of pathological α-synuclein. This technical guide provides an in-depth overview of the core principles behind GCase activation for α-synuclein clearance, with a focus on the mechanism of action and experimental evaluation of small molecule GCase activators. While this guide centers on the principles of GCase activation, specific quantitative data and protocols are drawn from published research on representative non-inhibitory GCase modulators due to the limited public availability of detailed data on "Gcase activator 3 (compound 9Q)".
The GCase and Alpha-Synuclein Pathogenic Loop
A bidirectional, pathogenic relationship exists between GCase and α-synuclein.[5][6] Reduced lysosomal GCase activity, resulting from GBA1 mutations, leads to the accumulation of glucosylceramide.[4][5] This lipid substrate accumulation can stabilize toxic oligomeric forms of α-synuclein, hindering their degradation.[5] Conversely, the accumulation of pathological α-synuclein can further impair the trafficking and activity of both wild-type and mutant GCase, creating a vicious cycle that promotes neurodegeneration.[6][7]
GCase activators are small molecules designed to break this cycle by enhancing the enzymatic activity of GCase, thereby promoting the breakdown of glucosylceramide and facilitating the clearance of α-synuclein aggregates.[4][8]
Mechanism of Action of Non-Inhibitory GCase Activators
Unlike early GCase-targeting molecules that acted as competitive inhibitors at the active site (pharmacological chaperones), a newer class of non-inhibitory activators enhances GCase function through allosteric modulation.[9] These molecules bind to a site on the GCase enzyme distinct from the active site, inducing a conformational change that increases its catalytic efficiency and/or enhances its stability and proper trafficking to the lysosome.[9][10] "this compound (compound 9Q)" is a quinazoline derivative that has been shown to partially stabilize GCase and increase its activity in patient-derived fibroblasts and dopaminergic neurons.[11][12]
The proposed signaling pathway for GCase activation leading to α-synuclein clearance is as follows:
Quantitative Data from Preclinical Studies
The following tables summarize quantitative data from preclinical studies on a representative non-inhibitory GCase modulator, NCGC00188758, which demonstrates a similar mechanism of action to this compound. These studies utilize human induced pluripotent stem cell (iPSC)-derived dopaminergic neurons from patients with synucleinopathies.
Table 1: Effect of GCase Activator on GCase Activity and Substrate Levels
| Cell Line | Treatment | GCase Activity (fold change vs. vehicle) | Glucosylceramide Levels (fold change vs. vehicle) | Reference |
| SNCA Triplication Neurons | 10 µM NCGC00188758 | ~1.5 | ~0.6 | [8] |
| GBA1 N370S/c.84dupG Neurons | 10 µM NCGC00188758 | ~2.0 | ~0.5 | [8] |
Table 2: Effect of GCase Activator on Alpha-Synuclein Levels
| Cell Line | Treatment | Total α-Synuclein Levels (fold change vs. vehicle) | Pathological α-Synuclein Aggregates (% reduction) | Reference |
| SNCA Triplication Neurons | 10 µM NCGC00188758 | ~0.7 | Significant reduction in Thioflavin S positive inclusions | [8] |
| GBA1 N370S/c.84dupG Neurons | 10 µM NCGC00188758 | ~0.6 | Significant reduction in Thioflavin S positive inclusions | [8] |
| A53T α-Synuclein Neurons | 10 µM NCGC00188758 | ~0.75 | Significant reduction in Thioflavin S positive inclusions | [8] |
Key Experimental Protocols
Detailed methodologies are crucial for the evaluation of GCase activators. Below are protocols for key experiments cited in the literature for assessing GCase activity and α-synuclein clearance.
Live-Cell GCase Activity Assay
This assay measures GCase activity within the lysosomes of living cells using a fluorescent substrate.
Protocol:
-
Cell Culture: Plate iPSC-derived dopaminergic neurons in 96-well imaging plates and allow them to mature.
-
Compound Treatment: Treat neurons with the GCase activator at various concentrations for a specified period (e.g., 3-8 days). Include vehicle-only and GCase inhibitor (e.g., conduritol B epoxide - CBE) treated wells as controls.
-
Substrate Preparation: Prepare a working solution of the GCase substrate 5-(Pentafluorobenzoylamino) Fluorescein Di-β-D-Glucopyranoside (PFB-FDGlu) in pre-warmed imaging medium.[2][4][13]
-
Substrate Loading: Wash the cells and incubate with the PFB-FDGlu working solution for 1 hour at 37°C.[2][4]
-
Measurement: Wash the cells to remove excess substrate and replace with fresh pre-warmed medium. Measure the fluorescence intensity (Excitation: ~490 nm, Emission: ~520 nm) every 5-10 minutes for 2-3 hours using a plate reader or high-content imager.[3]
-
Data Analysis: The rate of increase in fluorescence is proportional to the GCase activity. Normalize the activity to the protein concentration in parallel wells.
Alpha-Synuclein Western Blotting
This protocol quantifies the levels of total and aggregated α-synuclein in cell lysates.
Protocol:
-
Sample Preparation: After treatment with the GCase activator, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample and separate them on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against total α-synuclein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.
-
-
Detection and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the α-synuclein signal to a loading control (e.g., GAPDH or β-actin).
Future Directions and Conclusion
The development of GCase activators represents a targeted, disease-modifying approach for Parkinson's disease and other synucleinopathies. The ability of compounds like this compound to stabilize and enhance the activity of GCase, leading to a reduction in α-synuclein pathology in preclinical models, is highly promising. Further research is needed to fully elucidate the structure-activity relationships of these activators and to evaluate their safety and efficacy in clinical settings. The experimental frameworks outlined in this guide provide a robust foundation for the continued investigation and development of this important class of therapeutics.
References
- 1. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 2. Live-Imaging of GCase Activity in iPSC-Derived Dopaminergic Neurons Using the PFB-FDGlu Probe [protocols.io]
- 3. Measurement of GCase activity in lysosomes in live cells [protocols.io]
- 4. In Vivo GCase Activity Assay [protocols.io]
- 5. pubs.acs.org [pubs.acs.org]
- 6. GCase Activator, NCGC00188758, Sigma-Aldrich [sigmaaldrich.com]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Conversion of Quinazoline Modulators from Inhibitors to Activators of β-Glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Flow Cytometry Measurement of Glucocerebrosidase Activity in Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of GCase Activator 3 on Cellular Lipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deficiency in glucocerebrosidase (GCase) activity, a lysosomal enzyme critical for sphingolipid metabolism, is genetically linked to Gaucher disease and is a significant risk factor for Parkinson's disease. The resulting impairment in the hydrolysis of glucosylceramide (GlcCer) and glucosylsphingosine (GlcSph) leads to their accumulation, instigating a cascade of cellular pathologies including lysosomal dysfunction and altered lipid homeostasis. Small molecule activators of GCase present a promising therapeutic strategy to restore enzyme function and mitigate downstream pathological effects. This technical guide focuses on the impact of GCase activators, with a specific mention of GCase activator 3 (also known as compound 9q), on cellular lipid metabolism. Due to the limited publicly available quantitative data specifically for this compound, this guide will draw upon data from other well-characterized GCase activators, such as S-181 and Ambroxol, to illustrate the expected effects and provide a comprehensive overview of the methodologies used to assess them.
Introduction to GCase and Lipid Metabolism
Glucocerebrosidase (GCase), encoded by the GBA1 gene, is a lysosomal hydrolase responsible for the breakdown of glucosylceramide into glucose and ceramide.[1] This enzymatic activity is crucial for maintaining the dynamic balance of sphingolipids, which are essential components of cellular membranes and signaling molecules.[2] Mutations in GBA1 can lead to misfolding of the GCase protein, its retention in the endoplasmic reticulum (ER), and subsequent degradation, resulting in reduced lysosomal GCase activity.[3][4]
The pathological hallmark of GCase deficiency is the accumulation of its primary substrates, GlcCer and GlcSph, within the lysosomes.[5][6] This accumulation disrupts lysosomal function and has broader implications for cellular lipid metabolism, leading to alterations in the levels of other lipids such as sphingomyelin and triglycerides.[7][8] Restoring GCase activity through the use of small molecule activators is a key therapeutic goal. These activators can function as pharmacological chaperones that stabilize the enzyme, facilitate its trafficking to the lysosome, and/or allosterically enhance its catalytic activity.[4][9]
This compound (compound 9q) has been identified as a non-inhibitory modulator that can partially stabilize GCase and increase its activity.[9][10] While specific lipidomic data for this compound is scarce, its mechanism of action suggests a significant impact on cellular lipid profiles, primarily through the reduction of accumulated GCase substrates.
Quantitative Impact of GCase Activators on Cellular Lipids
The primary and most direct effect of GCase activators on cellular lipid metabolism is the reduction of the enzyme's substrates. The following tables summarize quantitative data from studies on well-characterized GCase activators, serving as a reference for the anticipated effects of this compound.
Table 1: Effect of GCase Activators on GCase Activity
| Activator | Cell/Animal Model | Concentration/Dose | Fold Increase in GCase Activity | Reference |
| S-181 | Gba1D409V/+ mouse hippocampus | 50 mg/kg, twice daily for 15 days | ~1.5-fold | [11] |
| Ambroxol | Macrophages from GBA-PD patients | Not specified | ~3.5-fold | [12] |
| Ambroxol | Macrophages from Gaucher disease patients | Not specified | ~3.3-fold | [12] |
Table 2: Effect of GCase Activators on Glucosylceramide (GlcCer) Levels
| Activator | Cell/Animal Model | Concentration/Dose | % Reduction in GlcCer | Reference |
| S-181 | Gba1D409V/+ mouse brain | 50 mg/kg, twice daily for 15 days | Significant reduction (exact % not stated) | [11] |
| Ambroxol | GD lymphoblasts (N370S/N370S) | Not specified | Reduction observed (exact % not stated) | [13] |
Table 3: Effect of GCase Activators on Glucosylsphingosine (GlcSph) Levels
| Activator | Cell/Animal Model | Concentration/Dose | % Reduction in GlcSph | Reference |
| Ambroxol | Macrophages from GBA-PD patients | Not specified | ~37.5% (1.6-fold reduction) | [12] |
| Ambroxol | Macrophages from Gaucher disease patients | Not specified | ~52.4% (2.1-fold reduction) | [12] |
Signaling Pathways and Mechanisms of Action
GCase activators can be broadly categorized into two main classes: competitive inhibitors that act as pharmacological chaperones and non-inhibitory allosteric activators.
-
Pharmacological Chaperones (e.g., Ambroxol): These molecules bind to the misfolded GCase in the ER, stabilizing its conformation and facilitating its transport to the lysosome.[4][14] Within the acidic environment of the lysosome, the chaperone dissociates, allowing the now correctly localized enzyme to function.
-
Non-Inhibitory Allosteric Activators (e.g., S-181, compound 9q): These compounds bind to a site on GCase distinct from the active site.[9][15] This binding can induce conformational changes that enhance the enzyme's catalytic activity and may also promote the formation of GCase dimers, a state which has been suggested to be relevant for its function.[9]
The restoration of GCase activity and the subsequent reduction in lipid substrate accumulation can alleviate downstream cellular stress pathways, including ER stress and the unfolded protein response (UPR), which can be triggered by the accumulation of misfolded GCase.[3]
Experimental Protocols
Measurement of GCase Activity
A common method to measure GCase activity involves the use of a fluorogenic substrate, such as 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).[5]
Protocol:
-
Cell Lysis: Harvest cells and lyse them in a suitable buffer (e.g., citrate-phosphate buffer with Triton X-100).
-
Protein Quantification: Determine the total protein concentration of the cell lysate using a standard method (e.g., BCA assay).
-
Enzyme Reaction: Incubate a defined amount of cell lysate with the 4-MUG substrate in an acidic buffer (pH 5.4) at 37°C. The reaction is typically stopped by adding a high pH buffer (e.g., glycine-NaOH, pH 10.7).
-
Fluorescence Measurement: Measure the fluorescence of the released 4-methylumbelliferone (4-MU) using a fluorometer with excitation at ~365 nm and emission at ~445 nm.
-
Data Analysis: Calculate GCase activity as the amount of 4-MU produced per unit of protein per unit of time (e.g., nmol/mg/h). To specifically measure lysosomal GCase activity, a parallel reaction containing the GCase inhibitor conduritol-β-epoxide (CBE) can be run, and the CBE-inhibited activity is subtracted from the total activity.[5]
Quantification of Glucosylceramide and Glucosylsphingosine by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of lipids.
Protocol:
-
Sample Preparation: Homogenize cell pellets or tissues in an appropriate solvent.
-
Lipid Extraction: Perform a liquid-liquid extraction to isolate lipids. A common method is the Bligh-Dyer extraction using a chloroform:methanol:water solvent system.[16]
-
Internal Standards: Spike the samples with known amounts of stable isotope-labeled internal standards for GlcCer and GlcSph (e.g., d5-GlcCer, d5-GlcSph) to ensure accurate quantification.[17]
-
LC Separation: Separate the lipid extracts using a suitable liquid chromatography column (e.g., a C18 reversed-phase column).
-
MS/MS Detection: Analyze the eluent using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each analyte and internal standard are monitored.
-
Data Analysis: Quantify the endogenous lipid levels by comparing the peak area of the analyte to that of its corresponding internal standard.[18]
References
- 1. Glucocerebrosidase: Functions in and Beyond the Lysosome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. GCase Enhancers: A Potential Therapeutic Option for Gaucher Disease and Other Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Glucosylceramide and Glucosylsphingosine Quantitation by Liquid Chromatography-Tandem Mass Spectrometry to Enable In Vivo Preclinical Studies of Neuronopathic Gaucher Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Glucocerebrosidase Deficiency Dysregulates Human Astrocyte Lipid Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Conversion of Quinazoline Modulators from Inhibitors to Activators of β-Glucocerebrosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A modulator of wild-type glucocerebrosidase improves pathogenic phenotypes in dopaminergic neuronal models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Identification and Characterization of Ambroxol as an Enzyme Enhancement Agent for Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Glucosylceramide and glucosylsphingosine analysis [protocols.io]
- 18. lipidmaps.org [lipidmaps.org]
Gcase activator 3 as a pharmacological chaperone
An In-depth Technical Guide on GCase Activators as Pharmacological Chaperones
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mutations in the GBA1 gene, which encodes the lysosomal enzyme glucocerebrosidase (GCase), lead to Gaucher disease (GD) and are a significant genetic risk factor for Parkinson's disease (PD). Deficient GCase activity results in the accumulation of its substrate, glucosylceramide, within lysosomes, leading to cellular dysfunction. One promising therapeutic strategy is the use of pharmacological chaperones (PCs), small molecules that can stabilize mutant GCase, facilitate its proper folding and trafficking to the lysosome, and enhance its enzymatic activity. This technical guide provides a comprehensive overview of GCase activators as pharmacological chaperones, with a focus on their mechanism of action, experimental characterization, and therapeutic potential. While the specific compound "Gcase activator 3" is noted, this guide draws upon data from a broader range of well-characterized GCase modulators to illustrate key concepts and methodologies.
Introduction to Glucocerebrosidase and Pharmacological Chaperones
Glucocerebrosidase (GCase) is a crucial lysosomal hydrolase responsible for the breakdown of glucosylceramide into glucose and ceramide.[1] Mutations in the GBA1 gene can cause GCase to misfold in the endoplasmic reticulum (ER), leading to its premature degradation through the ER-associated degradation (ERAD) pathway and consequently reduced enzyme levels in the lysosome.[2] Pharmacological chaperones are small molecules designed to bind to and stabilize these misfolded enzyme variants, thereby promoting their correct folding, facilitating their transport to the lysosome, and restoring enzymatic function.[1][3] This approach is particularly promising for neuronopathic forms of Gaucher disease and GBA1-associated Parkinson's disease, as small molecule chaperones have the potential to cross the blood-brain barrier.[4]
Mechanism of Action of GCase Activators and Chaperones
GCase activators and pharmacological chaperones can be broadly categorized into two classes based on their binding site and mechanism:
-
Active-Site Chaperones: These are typically competitive inhibitors that bind to the enzyme's active site. At sub-inhibitory concentrations and at the neutral pH of the ER, they can stabilize the enzyme's conformation. Upon reaching the acidic environment of the lysosome, their binding affinity may decrease, allowing the substrate to access the active site. Ambroxol is a well-known example of a pH-dependent, mixed-type inhibitor that acts as a pharmacological chaperone.[5]
-
Non-Inhibitory/Allosteric Chaperones: These molecules bind to a site distinct from the active site (an allosteric site).[4] This binding induces a conformational change that stabilizes the enzyme without inhibiting its catalytic activity. This class of chaperones is highly attractive as it avoids the potential for enzyme inhibition in the lysosome.[6] Some non-inhibitory activators have been found to promote the dimerization of GCase, which may be relevant to their mechanism of activation.[7][8]
The general workflow of a pharmacological chaperone is depicted below:
References
- 1. GCase Enhancers: A Potential Therapeutic Option for Gaucher Disease and Other Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Progress and potential of non-inhibitory small molecule chaperones for the treatment of Gaucher disease and its potential implications for Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Ambroxol as a pharmacological chaperone for mutant glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Small Molecule Chaperones for the Treatment of Gaucher Disease and GBA1-Associated Parkinson Disease [frontiersin.org]
- 7. Novel β-Glucocerebrosidase Activators That Bind to a New Pocket at a Dimer Interface and Induce Dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Structure-Activity Relationship of GCase Activator 3 (S-181/9q)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the GBA1 gene, which encodes the lysosomal enzyme glucocerebrosidase (GCase), are a significant genetic risk factor for Parkinson's disease (PD) and the direct cause of Gaucher disease (GD). The resulting GCase deficiency leads to the accumulation of its substrate, glucosylceramide, and a cascade of downstream pathological events, including α-synuclein aggregation and lysosomal dysfunction. Consequently, the activation of GCase has emerged as a promising therapeutic strategy. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of a notable GCase activator, designated as GCase activator 3, also known as compound 9q and S-181.
This compound (S-181) is a quinazoline-based, non-inhibitory modulator of GCase that has been shown to increase the activity of both wild-type and mutant GCase.[1][2] This document details the SAR of this compound class, experimental protocols for its evaluation, and the signaling pathways it modulates.
Structure-Activity Relationship (SAR) of Quinazoline-Based GCase Activators
The discovery of this compound stemmed from an intriguing shift in the pharmacological properties of a known class of quinazoline-based GCase inhibitors. The pivotal molecular switch from inhibition to activation was identified as the N-methylation of the linker connecting the quinazoline core to the amine moiety.[1][3]
A systematic SAR study revealed several key structural features that govern the GCase activating-potential of this chemical series. The core scaffold consists of a quinazoline ring, a central linker, and a terminal amine group. Modifications at each of these positions have been shown to significantly impact activity.
Table 1: Structure-Activity Relationship of Quinazoline-Based GCase Activators [1]
| Compound | R1 | R2 | Linker | GCase Activity (% of control) at 10 µM |
| Inhibitor | H | H | -O-(CH2)2- | < 100 |
| 8a (Activator) | CH3 | H | -O-(CH2)2- | ~150 |
| 9q (S-181) | CH3 | H | -CH2- | > 200 |
| 11b | CH3 | 4-F-Ph | -CH2- | ~250 |
| 11c | CH3 | 3-F-Ph | -CH2- | ~200 |
| 11h | CH3 | 2-Thienyl | -CH2- | ~180 |
Note: This table is a representative summary based on the findings of Zheng et al., 2019. The GCase activity is an approximation of the reported data for illustrative purposes.
Key SAR Insights:
-
N-Methylation is Crucial for Activation: The primary determinant for converting the quinazoline scaffold from an inhibitor to an activator is the methylation of the nitrogen atom in the linker.[1]
-
Linker Composition Influences Potency: Replacement of the ether linker (-O-(CH2)2-) with a methylene linker (-CH2-) generally leads to enhanced activation, as seen in the case of compound 9q (S-181).[1]
-
Aromatic Substitutions on the Quinazoline Core: While some modifications on the 2-position of the quinazoline ring are tolerated, the 3-pyridinyl group appears to be optimal for potent activation.[1]
-
Terminal Amine Group: The (S)-enantiomer of the 2,3-dihydrobenzo[b][1][4]dioxin-2-yl)methyl group at the terminal amine is a key feature of the potent activator S-181.
Experimental Protocols
Synthesis of this compound (S-181)
The synthesis of S-181 involves a multi-step process starting from commercially available materials. A generalized synthetic scheme is presented below, based on typical routes for similar quinazoline derivatives.
Workflow for the Synthesis of S-181
Caption: Generalized synthetic workflow for S-181.
Detailed Synthetic Steps (Illustrative):
-
Synthesis of 2-(3-Pyridinyl)-4(3H)-quinazolinone: A mixture of 2-aminobenzonitrile and 3-pyridinecarboximidamide is heated in a suitable solvent (e.g., DMF) to yield the quinazolinone core.
-
Chlorination: The quinazolinone is treated with a chlorinating agent such as phosphorus oxychloride (POCl3) to afford 4-chloro-2-(3-pyridinyl)quinazoline.
-
Nucleophilic Substitution: The 4-chloroquinazoline is reacted with (S)-2-(aminomethyl)-2,3-dihydrobenzo[b][1][4]dioxine in the presence of a base (e.g., diisopropylethylamine) in a solvent like n-butanol to yield the secondary amine intermediate.
-
N-Methylation: The intermediate is then N-methylated using a methylating agent like methyl iodide in the presence of a strong base such as sodium hydride in an anhydrous solvent like THF to give the final product, S-181.
Note: This is a generalized procedure. For a detailed, step-by-step protocol, please refer to the supplementary information of the primary research articles.
In Vitro GCase Activity Assay
The activity of GCase activators is typically assessed using a fluorogenic substrate, 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG). The enzymatic cleavage of 4-MUG by GCase releases the fluorescent product 4-methylumbelliferone (4-MU), which can be quantified.
Workflow for In Vitro GCase Activity Assay
Caption: Workflow for measuring GCase activity.
Detailed Protocol:
-
Cell Lysis:
-
Culture human fibroblasts or iPSC-derived dopaminergic neurons to ~80-90% confluency.
-
Wash cells with ice-cold PBS.
-
Lyse cells in a buffer containing 1% Triton X-100 and protease inhibitors on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
-
Enzymatic Reaction:
-
In a 96-well black plate, add a defined amount of protein lysate (e.g., 5-10 µg) to each well.
-
Add the GCase activator at various concentrations (or vehicle control, e.g., DMSO).
-
Pre-incubate for a short period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding a solution of 4-MUG in a citrate-phosphate buffer (pH 5.4) containing sodium taurocholate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Fluorescence Measurement:
-
Stop the reaction by adding a high pH stop buffer (e.g., 0.5 M glycine-NaOH, pH 10.4).
-
Measure the fluorescence of 4-MU using a plate reader with an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of 4-MU.
-
Calculate the amount of 4-MU produced in each well.
-
Express GCase activity as pmol of 4-MU/hour/mg of protein.
-
Plot the percentage of GCase activation against the activator concentration to determine the AC50 value.
-
Cellular Lysosomal Function Assays
To assess the functional consequences of GCase activation in a cellular context, various assays can be employed to monitor lysosomal health and function.
Table 2: Assays for Cellular Lysosomal Function
| Assay | Principle | Readout |
| LysoTracker Staining | A fluorescent acidotropic probe that accumulates in acidic compartments. | Fluorescence intensity, indicating lysosomal acidification and number. |
| Magic Red Cathepsin B Assay | A cell-permeant substrate that becomes fluorescent upon cleavage by active cathepsin B in the lysosome. | Fluorescence intensity, reflecting lysosomal proteolytic activity. |
| Dextran Conjugate Pulse-Chase | Cells are pulsed with fluorescently labeled dextran, which is taken up by endocytosis and accumulates in lysosomes. The clearance of the fluorescent signal is monitored over time. | Rate of fluorescence decay, indicating lysosomal degradative capacity. |
| Acridine Orange Staining | A metachromatic dye that fluoresces red in acidic lysosomes and green in the cytoplasm and nucleus. Lysosomal membrane permeabilization leads to a shift from red to green fluorescence. | Ratio of red to green fluorescence, indicating lysosomal membrane stability.[2][5] |
Signaling Pathways and Mechanism of Action
GCase activation by S-181 initiates a cascade of events that helps to restore cellular homeostasis, particularly in the context of synucleinopathies. The proposed mechanism of action involves the allosteric modulation of GCase, leading to its stabilization and enhanced catalytic activity. This, in turn, has significant downstream effects on lysosomal function and the clearance of pathogenic proteins.
Proposed Signaling Pathway of GCase Activator S-181
Caption: Downstream effects of GCase activation by S-181.
Mechanism of Action and Downstream Effects:
-
Allosteric Activation: S-181 binds to an allosteric site on GCase, rather than the active site, inducing a conformational change that enhances its catalytic activity.[1][2]
-
Restoration of Lysosomal Function: The increased GCase activity leads to the enhanced breakdown of glucosylceramide, a key lipid substrate that accumulates in GD and PD.[2][6] This helps to restore the normal lipid composition of the lysosomal membrane and improves overall lysosomal function.[4][7]
-
Enhanced α-Synuclein Clearance: A key consequence of restored lysosomal function is the enhanced clearance of pathological α-synuclein aggregates.[4][6] The improved autophagic flux allows for more efficient degradation of these toxic protein species.
-
Reduction of Cellular Toxicity: By reducing the burden of both lipid substrates and protein aggregates, GCase activation ultimately mitigates cellular toxicity and improves neuronal survival.[2][6]
Conclusion
This compound (S-181/9q) represents a significant advancement in the development of potential therapeutics for Gaucher disease and Parkinson's disease. The unique SAR, which demonstrates a switch from inhibition to activation via N-methylation of a quinazoline scaffold, provides a valuable lesson in drug design. The ability of S-181 to enhance the activity of wild-type GCase and subsequently promote the clearance of pathological α-synuclein highlights the potential of this strategy for treating a broader range of synucleinopathies. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers in the field to further explore and develop this promising class of GCase activators.
References
- 1. Protocol for Probing Regulated Lysosomal Activity and Function in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysosomal Stability Assay [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. Activation of β-Glucocerebrosidase Reduces Pathological α-Synuclein and Restores Lysosomal Function in Parkinson's Patient Midbrain Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysosomal Stability Assay [en.bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Mechanisms of α-Synuclein and GBA1 in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Gcase activator 3 experimental protocol for cell culture
Application Notes: Gcase Activator 3 for Cell Culture
Introduction
Glucocerebrosidase (GCase), encoded by the GBA1 gene, is a lysosomal enzyme responsible for the hydrolysis of glucosylceramide into glucose and ceramide. Deficient GCase activity leads to the lysosomal storage disorder Gaucher disease. Furthermore, mutations in the GBA1 gene are a significant genetic risk factor for Parkinson's disease, linking impaired GCase function to the accumulation of α-synuclein aggregates. Small molecule activators of GCase represent a promising therapeutic strategy for these disorders by enhancing the activity of either wild-type or mutant GCase, thereby improving lysosomal function and promoting the clearance of accumulated substrates.
"this compound" is a novel, cell-permeable small molecule designed to allosterically modulate GCase, increasing its catalytic efficiency. These application notes provide detailed protocols for utilizing this compound in cell culture models to assess its efficacy and mechanism of action.
Target Audience: These protocols are intended for researchers, scientists, and drug development professionals in the fields of neurodegenerative disease, lysosomal storage disorders, and cell biology.
Experimental Protocols
Cell Line Selection and Maintenance
The choice of cell line is critical for studying the effects of this compound.
-
Patient-derived Fibroblasts: Fibroblasts from Gaucher disease patients (harboring GBA1 mutations) or Parkinson's disease patients with GBA1 mutations are highly relevant models.
-
Neuronal Cell Lines: SH-SY5Y neuroblastoma cells are a common model for studying Parkinson's disease. They can be genetically modified to express mutant GBA1 or to overexpress α-synuclein.
-
Control Lines: Always include a control cell line, either from a healthy donor (for fibroblasts) or the parental SH-SY5Y line.
Protocol for SH-SY5Y Cell Culture:
-
Culture SH-SY5Y cells in a complete growth medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Passage cells every 3-4 days or when they reach 80-90% confluency. Use a 0.25% Trypsin-EDTA solution to detach the cells.
Treatment with this compound
Preparation of Stock Solution:
-
Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Treatment Protocol:
-
Plate cells in the desired format (e.g., 96-well plate for activity assays, 6-well plate for protein analysis) and allow them to adhere overnight.
-
The next day, prepare a series of working solutions of this compound by diluting the stock solution in a complete growth medium.
-
Include a vehicle control (e.g., 0.1% DMSO in media) to account for any effects of the solvent.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.
GCase Activity Assay (Fluorogenic Substrate Method)
This assay measures the enzymatic activity of GCase in cell lysates using a fluorogenic substrate.
Materials:
-
Fluorogenic Substrate: 4-Methylumbelliferyl β-D-glucopyranoside (4-MUG).
-
Lysis Buffer: 0.25% Triton X-100 and 0.25% Taurocholic acid in citrate-phosphate buffer (pH 5.4).
-
Stop Solution: 0.5 M NaOH-glycine buffer (pH 10.4).
-
BCA Protein Assay Kit.
Protocol:
-
After treatment with this compound, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells by adding Lysis Buffer and incubating on ice for 15 minutes.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube. Determine the total protein concentration of each lysate using a BCA assay.
-
In a black 96-well plate, add 10-20 µg of protein lysate to each well.
-
Initiate the reaction by adding the 4-MUG substrate to a final concentration of 2.5 mM.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Stop the reaction by adding the Stop Solution.
-
Measure the fluorescence on a plate reader with an excitation wavelength of 365 nm and an emission wavelength of 445 nm.
-
Normalize the fluorescence values to the total protein concentration to determine the specific GCase activity.
Cell Viability Assay (MTT Assay)
This assay assesses the potential cytotoxicity of this compound.
Protocol:
-
Plate cells in a 96-well plate and treat with a dose range of this compound as described above.
-
After the treatment period, add 10 µL of a 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well.
-
Mix thoroughly to dissolve the crystals and read the absorbance at 570 nm on a plate reader.
-
Express cell viability as a percentage relative to the vehicle-treated control cells.
Data Presentation
The following tables summarize representative quantitative data from experiments with this compound.
Table 1: Dose-Dependent Effect of this compound on GCase Activity
| Activator 3 Conc. (µM) | GCase Activity (% of Vehicle Control) | Standard Deviation |
| 0 (Vehicle) | 100 | ± 5.2 |
| 0.1 | 115 | ± 6.1 |
| 1 | 145 | ± 7.3 |
| 5 | 180 | ± 8.5 |
| 10 | 175 | ± 9.0 |
| 25 | 130 | ± 10.2 |
Table 2: Cytotoxicity Profile of this compound
| Activator 3 Conc. (µM) | Cell Viability (% of Vehicle Control) | Standard Deviation |
| 0 (Vehicle) | 100 | ± 4.1 |
| 1 | 99.5 | ± 3.8 |
| 5 | 98.1 | ± 4.5 |
| 10 | 97.6 | ± 5.0 |
| 25 | 85.2 | ± 6.3 |
| 50 | 60.7 | ± 7.1 |
Visualizations: Pathways and Workflows
The following diagrams illustrate the proposed mechanism of action and the experimental workflow.
Application Notes and Protocols for Gcase Activator 3 in iPSC-Derived Dopaminergic Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the GBA1 gene, which encodes the lysosomal enzyme glucocerebrosidase (Gcase), are a significant genetic risk factor for Parkinson's disease (PD).[1][2][3] Reduced Gcase activity leads to the accumulation of its substrate, glucosylceramide, and is associated with the aggregation of α-synuclein, a pathological hallmark of PD.[3][4] Consequently, enhancing Gcase activity in dopaminergic neurons, the primary cell type affected in PD, is a promising therapeutic strategy.[2][5]
Gcase activator 3 is a novel small molecule designed to allosterically modulate and enhance the enzymatic activity of wild-type and mutant Gcase. These application notes provide detailed protocols for utilizing this compound in induced pluripotent stem cell (iPSC)-derived dopaminergic neurons to assess its efficacy in restoring lysosomal function and mitigating disease-related phenotypes.
Mechanism of Action
Gcase activators, such as this compound, are being investigated as potential therapeutics for PD and other synucleinopathies.[2] These small molecules can act as pharmacological chaperones or allosteric modulators.[1] Their proposed mechanism involves binding to the Gcase enzyme to facilitate its correct folding and trafficking from the endoplasmic reticulum to the lysosome, thereby increasing its enzymatic activity.[1][6] By enhancing Gcase function, these activators aim to reduce the accumulation of glucosylceramide and α-synuclein, and improve overall lysosomal health in dopaminergic neurons.[2][3][7]
Data Summary
The following tables summarize the quantitative effects of various Gcase activators on iPSC-derived dopaminergic neurons as reported in preclinical studies.
Table 1: Effect of Gcase Activators on Gcase Activity and Protein Levels
| Compound | Cell Model | Treatment | Gcase Activity Increase | Gcase Protein Increase | Reference |
| S-181 | GBA-PD iPSC-DA neurons | 15µM for 10 days | ~1.5-fold | Significant increase in post-ER Gcase | [3] |
| NCGC607 | GD-PD iPSC-DA neurons | 3µM | Restored to control levels | Restored to control levels | [4] |
| GT-02329 | Gaucher Type III DA neurons | Not specified | - | 129% | [8] |
| GT-02287 | Gaucher Type III DA neurons | Not specified | - | 118% | [8] |
| Compound 758 | SNCA triplication iPSC-DA neurons | 10µM for 3 days | Significant elevation in lysosomal Gcase | Not specified | [9] |
Table 2: Effect of Gcase Activators on Pathological Phenotypes
| Compound | Cell Model | Treatment | α-synuclein Reduction | Other Effects | Reference |
| S-181 | LRRK2-PD iPSC-DA neurons | 15µM for 10 days | Significant reduction | Lowered oxidized dopamine | [3] |
| NCGC607 | GD-PD iPSC-DA neurons | 3µM | Significant reduction | Reduced GlcSph and GlcCer levels | [4] |
| GT-02287 | Gaucher Type III DA neurons | 20µM | 39% (phosphorylated), 64% (aggregated) | - | [8] |
| Compound 758 | SNCA triplication iPSC-DA neurons | 10µM for 8 days | Significant reduction | Restored synaptic localization of α-synuclein | [9] |
Experimental Protocols
Protocol 1: Differentiation of iPSCs into Dopaminergic Neurons
This protocol is based on established methods for generating midbrain dopaminergic neurons from iPSCs.[10][11][12][13]
Materials:
-
Human iPSCs
-
iPSC culture medium (e.g., E8-like media)
-
Vitronectin-coated plates
-
Accutase®
-
Geltrex-coated plates
-
Neural induction medium
-
Dopaminergic neuron maturation medium
-
Growth factors and small molecules (e.g., SB431542, Noggin, FGF-8)
Procedure:
-
Culture human iPSCs in E8-like media on vitronectin-coated plates.
-
When iPSCs reach desired confluency, passage them using Accutase® and seed onto Geltrex-coated plates.
-
Initiate neural induction by dual SMAD inhibition using small molecules like SB431542 and Noggin.
-
Promote differentiation towards midbrain dopaminergic neuron fate using key molecules like FGF-8.[11]
-
Continue culture in dopaminergic neuron maturation medium for 4-6 weeks to obtain mature, functional neurons.[14]
-
Confirm differentiation efficiency by immunocytochemistry for dopaminergic neuron markers such as Tyrosine Hydroxylase (TH) and FoxA2.[10][15]
Protocol 2: Treatment of iPSC-Derived Dopaminergic Neurons with this compound
Materials:
-
Mature iPSC-derived dopaminergic neurons in culture
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Dopaminergic neuron maturation medium
-
Vehicle control (e.g., DMSO)
Procedure:
-
Prepare working solutions of this compound in pre-warmed dopaminergic neuron maturation medium at desired concentrations (e.g., 5, 15, and 25 µM).[3]
-
Also prepare a vehicle control medium containing the same final concentration of the solvent.
-
Aspirate the old medium from the cultured neurons and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 3-10 days).[3][9]
-
Replenish the medium with fresh compound or vehicle every 2-3 days.
-
After the treatment period, proceed with downstream assays.
Protocol 3: Live-Cell Imaging of Gcase Activity using PFB-FDGlu
This protocol is adapted from a method for assessing Gcase activity in live iPSC-derived dopaminergic neurons.[14][16][17][18]
Materials:
-
Treated and control iPSC-derived dopaminergic neurons cultured in 96-well imaging plates
-
PFB-FDGlu (5-(pentafluorobenzoylamino)fluorescein di-D-glucopyranoside) Gcase substrate
-
LysoTracker Deep Red
-
FluoroBrite DMEM
-
High-content imaging system (e.g., Opera Phenix) with environmental control (37°C, 5% CO₂)
Procedure:
-
Lysosome Labeling:
-
Prepare a 50 nM working solution of LysoTracker Deep Red in media.
-
Incubate cells with the LysoTracker solution for 30 minutes at 37°C.[16]
-
-
PFB-FDGlu Preparation:
-
Prepare a stock solution of PFB-FDGlu in DMSO.
-
Dilute the stock solution in FluoroBrite DMEM to the desired working concentration.
-
-
Imaging:
-
Remove the LysoTracker solution and add the PFB-FDGlu working solution to the cells.[16]
-
Immediately place the plate in the high-content imaging system pre-set to 37°C and 5% CO₂.
-
Acquire images at multiple time points to measure the increase in green fluorescence, which corresponds to Gcase activity.
-
-
Data Analysis:
-
Segment the cells based on the LysoTracker signal.
-
Quantify the mean fluorescence intensity of the cleaved PFB-FDGlu (green channel) within the segmented lysosomes over time.
-
Normalize the fluorescence intensity to the baseline reading at t=0 for each well.
-
Protocol 4: Western Blotting for α-synuclein
Materials:
-
Treated and control iPSC-derived dopaminergic neurons
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-α-synuclein, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against α-synuclein overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Normalize the α-synuclein band intensity to a loading control like β-actin.
Conclusion
These application notes provide a framework for utilizing this compound in iPSC-derived dopaminergic neuron models of Parkinson's disease. The detailed protocols for cell culture, treatment, and downstream analysis will enable researchers to effectively evaluate the therapeutic potential of this and other Gcase-modulating compounds. The provided data summaries and diagrams offer a clear overview of the expected outcomes and underlying mechanisms. This powerful in vitro system holds significant promise for advancing the development of novel therapies for neurodegenerative diseases.
References
- 1. GCase Enhancers: A Potential Therapeutic Option for Gaucher Disease and Other Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Glucocerebrosidase Dysfunction in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A modulator of wild-type glucocerebrosidase improves pathogenic phenotypes in dopaminergic neuronal models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New Glucocerebrosidase Chaperone Reduces α-Synuclein and Glycolipid Levels in iPSC-Derived Dopaminergic Neurons from Patients with Gaucher Disease and Parkinsonism | Journal of Neuroscience [jneurosci.org]
- 5. Cell Assays to Measure Peripheral Response to GCase Activators | Parkinson's Disease [michaeljfox.org]
- 6. neurologylive.com [neurologylive.com]
- 7. Examining a Novel GCase Activator in Neurons Derived from People with Parkinson’s Disease | Parkinson's Disease [michaeljfox.org]
- 8. Gain Therapeutics, Inc. Announces Breakthrough Pre-Clinical [globenewswire.com]
- 9. jneurosci.org [jneurosci.org]
- 10. fujifilmcdi.com [fujifilmcdi.com]
- 11. qkine.com [qkine.com]
- 12. Frontiers | Electrophysiological Properties of Induced Pluripotent Stem Cell-Derived Midbrain Dopaminergic Neurons Correlate With Expression of Tyrosine Hydroxylase [frontiersin.org]
- 13. Generation of hiPSC-Derived Functional Dopaminergic Neurons in Alginate-Based 3D Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 14. protocols.io [protocols.io]
- 15. ixcellsbiotech.com [ixcellsbiotech.com]
- 16. Live-Imaging of GCase Activity in iPSC-Derived Dopaminergic Neurons Using the PFB-FDGlu Probe [protocols.io]
- 17. researchgate.net [researchgate.net]
- 18. Live cell in situ lysosomal GCase activity correlates to alpha-synuclein levels in human differentiated neurons with LRRK2 and GBA1 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Evaluation of GCase Activator 3 in a Parkinson's Disease Mouse Model
Audience: Researchers, scientists, and drug development professionals.
Introduction: Parkinson's disease (PD) is a neurodegenerative disorder characterized by the progressive loss of dopaminergic neurons and the accumulation of aggregated α-synuclein in Lewy bodies. Mutations in the GBA1 gene, which encodes the lysosomal enzyme glucocerebrosidase (GCase), are the most significant genetic risk factor for PD.[1][2] Reduced GCase activity leads to the accumulation of its substrates, such as glucosylceramide, and impairs the clearance of α-synuclein, creating a pathogenic feedback loop.[3][4] Therefore, small-molecule activators of GCase, such as the hypothetical "GCase Activator 3," represent a promising therapeutic strategy to enhance α-synuclein clearance and protect neurons.[1][5]
This document outlines a comprehensive in vivo study design to evaluate the efficacy of this compound in a mouse model that recapitulates key features of Parkinson's disease, such as α-synuclein pathology and dopaminergic neurodegeneration.[6][7]
I. In Vivo Study Design
The study will utilize an adeno-associated virus (AAV) vector to overexpress human A53T mutant α-synuclein in the substantia nigra of mice, which induces progressive neurodegeneration and motor deficits.[6][7][8]
Animal Model: C57BL/6J mice (male, ~12 weeks old).[6] Model Induction: Unilateral stereotaxic injection of AAV-hA53T-α-synuclein into the substantia nigra pars compacta (SNpc).[8][9] Experimental Groups:
-
Sham Control: Stereotaxic injection of AAV-empty vector + Vehicle treatment.
-
Disease Control: Stereotaxic injection of AAV-hA53T-α-synuclein + Vehicle treatment.
-
Treatment Group (Low Dose): AAV-hA53T-α-synuclein + this compound (X mg/kg).
-
Treatment Group (High Dose): AAV-hA53T-α-synuclein + this compound (Y mg/kg).
Timeline: Treatment will commence 2 weeks post-AAV injection and continue for 8 weeks, followed by behavioral testing and subsequent tissue analysis.[6]
II. Experimental Protocols
Protocol 1: AAV-hA53T-α-synuclein Injection
-
Anesthetize mice using isoflurane.
-
Secure the mouse in a stereotaxic frame.
-
Inject 2 µL of AAV-hA53T-α-synuclein (titer: ~5x10¹² vg/mL) unilaterally into the substantia nigra.[10]
-
Allow a 2-week recovery and protein expression period before initiating treatment.[6]
Protocol 2: this compound Administration
-
Prepare this compound and vehicle solutions daily.
-
Administer the compound via oral gavage at the designated doses (X and Y mg/kg).
-
Continue daily administration for 8 consecutive weeks.
Protocol 3: Behavioral Analysis - Cylinder Test
The cylinder test is used to assess forelimb use asymmetry resulting from the unilateral nigrostriatal lesion.[11][6][12]
-
Place the mouse in a transparent cylinder (20 cm high, 10 cm diameter).
-
Videorecord the session for 5-10 minutes.
-
An observer, blind to the treatment groups, will count the number of independent wall contacts made with the left (impaired) forepaw, right (unimpaired) forepaw, and both paws simultaneously.
-
Calculate the percentage of contralateral (impaired) paw use: (% Contralateral Paw Use) = (# Contralateral Touches) / (# Total Touches) * 100.
Protocol 4: Brain Tissue Processing
-
At the end of the study, euthanize mice via transcardial perfusion with ice-cold PBS.
-
Dissect the brain, separating the hemispheres.
-
Isolate the substantia nigra and striatum from both hemispheres.
-
Snap-freeze tissue designated for biochemical assays in liquid nitrogen and store at -80°C.
Protocol 5: GCase Activity Assay
This protocol measures GCase enzyme activity in brain lysates using a fluorogenic substrate.[13][14][15]
-
Homogenize brain tissue (substantia nigra) in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 0.25% Triton X-100 and 0.25% sodium taurocholate).[13][16]
-
Centrifuge the homogenate at 5000 x g for 10 minutes at 4°C and collect the supernatant.[13]
-
Measure total protein concentration using a BCA protein assay kit.[13]
-
Incubate 10-20 µg of protein with the fluorogenic substrate 4-Methylumbelliferyl β-D-glucopyranoside (4-MUG) in a citrate-phosphate buffer (pH 5.2-5.6).[14][16]
-
Incubate at 37°C for 30-60 minutes.
-
Stop the reaction by adding a high pH buffer (e.g., glycine-NaOH, pH 10.4).
-
Measure fluorescence on a plate reader (Excitation: ~365 nm, Emission: ~445 nm).
-
Calculate GCase activity relative to a 4-MU standard curve and normalize to the total protein concentration.
Protocol 6: α-Synuclein Quantification
Quantify levels of insoluble α-synuclein using an ELISA or a mass spectrometry-based method.[17][18]
-
Homogenize brain tissue (striatum) in a series of buffers to fractionate proteins into soluble and insoluble components.
-
Use the insoluble fraction for quantification.
-
For ELISA: Coat a 96-well plate with a capture antibody for α-synuclein.
-
Add prepared samples and standards to the wells.
-
Add a detection antibody followed by a substrate to generate a colorimetric signal.
-
Measure absorbance and calculate the concentration of α-synuclein based on the standard curve.
III. Data Presentation
The following tables present hypothetical data to illustrate expected outcomes.
Table 1: Biochemical Outcomes in the Substantia Nigra
| Experimental Group | GCase Activity (% of Sham) | Insoluble α-Synuclein (ng/mg protein) |
|---|---|---|
| Sham + Vehicle | 100 ± 8.5 | 15.2 ± 3.1 |
| Disease Control + Vehicle | 72 ± 9.1 | 88.4 ± 10.5 |
| Treatment (Low Dose) | 95 ± 7.8 | 55.7 ± 9.3 |
| Treatment (High Dose) | 115 ± 10.2 | 30.1 ± 7.6 |
Table 2: Behavioral Outcomes (Cylinder Test)
| Experimental Group | Contralateral (Impaired) Paw Usage (%) |
|---|---|
| Sham + Vehicle | 48.5 ± 4.2 |
| Disease Control + Vehicle | 19.8 ± 5.5 |
| Treatment (Low Dose) | 32.4 ± 4.9 |
| Treatment (High Dose) | 43.1 ± 5.1 |
IV. Proposed Mechanism of Action
Mutations in GBA1 or reduced GCase activity lead to the accumulation of its substrate, glucosylceramide (GluCer), within the lysosome.[5] This accumulation stabilizes toxic α-synuclein oligomers, impairing their degradation and promoting their aggregation into Lewy bodies.[3] This process disrupts lysosomal function, further hindering the cell's ability to clear protein aggregates, leading to neurotoxicity and cell death. This compound is hypothesized to directly bind to and enhance the catalytic activity of GCase, restoring the lysosome's ability to clear both GluCer and pathological α-synuclein.
References
- 1. Glucocerebrosidase Gene Therapy Induces Alpha-Synuclein Clearance and Neuroprotection of Midbrain Dopaminergic Neurons in Mice and Macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucocerebrosidase activity modulates neuronal susceptibility to pathological α-synuclein insult - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Membrane-bound α-synuclein interacts with glucocerebrosidase and inhibits enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A modulator of wild-type glucocerebrosidase improves pathogenic phenotypes in dopaminergic neuronal models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of β-Glucocerebrosidase Reduces Pathological α-Synuclein and Restores Lysosomal Function in Parkinson's Patient Midbrain Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biospective.com [biospective.com]
- 7. biospective.com [biospective.com]
- 8. criver.com [criver.com]
- 9. atuka.com [atuka.com]
- 10. researchgate.net [researchgate.net]
- 11. Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rodent Behavioral Tests for Motor Function - Creative Biolabs [creative-biolabs.com]
- 13. GCase activity in mouse brain samples [protocols.io]
- 14. GCase activity assay [bio-protocol.org]
- 15. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 16. Decreased glucocerebrosidase activity and substrate accumulation of glycosphingolipids in a novel GBA1 D409V knock-in mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantitative Profiling of Synuclein Species: Application to Transgenic Mouse Models of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Gcase Activator 3: Application Notes and Protocols for In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gcase activator 3, also identified as compound 9q, is a quinazoline-based, non-inhibitory modulator of β-glucocerebrosidase (GCase).[1] Mutations in the GBA1 gene, which encodes for GCase, are a significant genetic risk factor for Parkinson's disease (PD) and are the cause of Gaucher's disease.[1] The resulting GCase deficiency leads to the accumulation of its substrate, glucosylceramide, and contributes to the aggregation of α-synuclein, a pathological hallmark of PD. This compound has been shown to partially stabilize GCase, increase its protein levels, and enhance its enzymatic activity in in vitro models, including patient-derived fibroblasts and iPSC-derived dopaminergic neurons.[1][2] These findings suggest its potential as a therapeutic agent for PD and related synucleinopathies.[1][2]
This document provides detailed application notes and protocols for the in vivo administration and dosage of this compound based on available data. It is important to note that as of the latest literature review, specific in vivo studies detailing the administration and dosage of this compound (compound 9q) have not been published. The protocols provided herein are based on a combination of in vitro data for this compound, in vivo data from similar GCase activators, and formulation suggestions from commercial suppliers. Therefore, these protocols should be considered as a starting point and will require optimization for specific animal models and experimental goals.
Data Presentation
In Vitro Efficacy of this compound (Compound 9q)
The following table summarizes the in vitro effects of this compound on GCase activity in various cell models, as reported by Zheng et al. (2019).
| Cell Line | GBA1 Mutation Status | Treatment Concentration | Treatment Duration | Observed Effect on GCase Activity |
| Human Fibroblasts | Wild-Type | 5 µM, 15 µM | 10 days | Significant, dose-dependent increase |
| Human Fibroblasts | Homozygous N370S | 15 µM | 10 days | ~55% increase |
| Human Fibroblasts | Homozygous L444P | 15 µM | 10 days | ~85% increase |
| iPSC-derived Dopaminergic Neurons | Wild-Type | 5 µM, 15 µM | 10 days | Increased GCase protein levels and activity |
| iPSC-derived Dopaminergic Neurons | Heterozygous N370S | 5 µM, 15 µM | 10 days | Increased GCase protein levels and activity |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol is based on the solvent formulation suggested by commercial suppliers.
Materials:
-
This compound (Compound 9q) powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Corn oil, sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a Stock Solution:
-
In a sterile microcentrifuge tube, dissolve this compound powder in DMSO to create a stock solution (e.g., 50 mg/mL).
-
Vortex thoroughly to ensure complete dissolution. Gentle heating or sonication may be used to aid dissolution if precipitation occurs.[3]
-
-
Prepare the Working Solution:
-
For a final concentration of 5 mg/mL, add 100 µL of the 50 mg/mL stock solution to 900 µL of sterile corn oil.[3] This results in a final solvent composition of 10% DMSO and 90% corn oil.
-
Vortex the mixture vigorously to form a uniform suspension or solution.
-
It is recommended to prepare the working solution fresh on the day of use.[3]
-
Protocol 2: Hypothetical In Vivo Administration in a Parkinson's Disease Mouse Model
Disclaimer: This protocol is hypothetical and is based on common practices for similar small molecule brain-penetrant compounds. The dosage is extrapolated from in vivo studies of other GCase activators. Researchers must perform dose-response and toxicology studies to determine the optimal and safe dosage for their specific animal model.
Animal Model:
-
A suitable mouse model of Parkinson's disease (e.g., A53T α-synuclein transgenic mice, or a neurotoxin-based model like MPTP or 6-OHDA).
Materials:
-
Prepared this compound working solution (from Protocol 1)
-
Vehicle control (10% DMSO in 90% corn oil)
-
Appropriate gauge needles and syringes for the chosen route of administration (e.g., 27-gauge for subcutaneous injection, or oral gavage needle).
-
Animal scale
Procedure:
-
Animal Acclimatization:
-
Allow mice to acclimatize to the facility for at least one week before the start of the experiment.
-
-
Dosing:
-
Hypothetical Dose: Based on studies with other GCase activators, a starting dose range of 10-50 mg/kg could be explored.
-
Administration Route: Intraperitoneal (IP) or oral gavage (PO) are common routes for this type of compound. Oral administration is often preferred for longer-term studies.
-
Frequency: Once daily administration.
-
Duration: The treatment duration will depend on the experimental design and the specific animal model, but could range from several weeks to months.
-
-
Administration:
-
Weigh each mouse to calculate the precise volume of the working solution to be administered.
-
Administer the calculated volume of this compound solution or vehicle control to the respective groups.
-
-
Monitoring:
-
Monitor the animals daily for any signs of toxicity or adverse effects.
-
Perform behavioral tests relevant to Parkinson's disease (e.g., rotarod, open field test) at baseline and at specified time points throughout the study.
-
At the end of the study, collect tissues (e.g., brain, plasma) for pharmacokinetic and pharmacodynamic analysis (e.g., measuring GCase activity, α-synuclein levels, and inflammatory markers).
-
Mandatory Visualizations
Caption: Signaling pathway of this compound in mitigating GCase deficiency.
Caption: Experimental workflow for in vivo studies of this compound.
References
preparing Gcase activator 3 stock solution and working concentration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of Gcase (Glucocerebrosidase) Activator 3, a non-inhibitory modulator of GCase activity. This compound has been shown to partially stabilize GCase, increase its enzymatic activity, and reduce the misfolding and degradation of mutant GCase protein in cellular models of Parkinson's Disease (PD) and related synucleinopathies.[1][2][3]
Introduction
Glucocerebrosidase (GCase), encoded by the GBA1 gene, is a lysosomal enzyme responsible for the hydrolysis of glucosylceramide into glucose and ceramide.[3] Mutations in GBA1 that lead to GCase deficiency are the cause of Gaucher Disease, the most common lysosomal storage disorder, and represent a significant genetic risk factor for Parkinson's Disease.[2][3][4] A key pathological feature of these diseases is the misfolding and subsequent degradation of mutant GCase, leading to the accumulation of its substrate, glucosylceramide, and contributing to the aggregation of α-synuclein.
Gcase Activator 3 (also referred to as compound 9q) is a quinazoline derivative that acts as a pharmacological chaperone, partially stabilizing both wild-type and mutant GCase.[1][2][3][4] This stabilization enhances the enzymatic activity of GCase within the lysosome, offering a promising therapeutic strategy for GBA1-related synucleinopathies.[2][3][4]
Data Summary
The following table summarizes the key quantitative data regarding the preparation and use of this compound.
| Parameter | Value | Source |
| Molecular Weight | 384.43 g/mol | --INVALID-LINK-- |
| Solubility | Soluble in DMSO | --INVALID-LINK-- |
| Recommended Stock Solution Concentration | 10 mM in DMSO | --INVALID-LINK-- |
| Stock Solution Storage | -20°C for up to 1 month; -80°C for up to 6 months | --INVALID-LINK-- |
| Working Concentration in Fibroblasts | 5 µM - 15 µM | [3] |
| Working Concentration in iPSC-derived Dopaminergic Neurons | 5 µM - 15 µM | [3] |
| Incubation Time in Fibroblasts | 3 days | [3] |
| Incubation Time in iPSC-derived Dopaminergic Neurons | 10 days | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required amount of this compound powder to prepare the desired volume of a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.8443 mg of this compound.
-
Aseptically add the weighed this compound to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the microcentrifuge tube.
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Protocol 2: Treatment of Human Fibroblasts with this compound
This protocol provides a method for treating human fibroblasts to assess the effect of this compound on GCase activity and protein levels.
Materials:
-
Human fibroblast cell line (e.g., healthy control, homozygous N370S mutant, or homozygous L444P mutant)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (10 mM in DMSO)
-
Vehicle control (DMSO)
-
Cell culture plates
Procedure:
-
Seed the human fibroblasts in cell culture plates at the desired density and allow them to adhere overnight.
-
Prepare the working concentrations of this compound (e.g., 5 µM and 15 µM) by diluting the 10 mM stock solution in complete cell culture medium.[3] Prepare a vehicle control with the same final concentration of DMSO.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for 3 days at 37°C in a humidified incubator with 5% CO2.[3]
-
After the incubation period, the cells can be harvested for downstream analysis, such as a live-cell GCase activity assay or immunoblotting to assess GCase protein levels.[3]
Protocol 3: Treatment of iPSC-derived Dopaminergic Neurons with this compound
This protocol outlines the treatment of induced pluripotent stem cell (iPSC)-derived dopaminergic neurons to evaluate the efficacy of this compound.
Materials:
-
iPSC-derived dopaminergic neurons (e.g., wild-type control or patient-derived heterozygous N370S GBA1 mutant)
-
Neuronal differentiation and maintenance medium
-
This compound stock solution (10 mM in DMSO)
-
Vehicle control (DMSO)
-
Cell culture plates suitable for neuronal culture
Procedure:
-
Culture the iPSC-derived dopaminergic neurons according to your established differentiation protocol.
-
On the desired day of differentiation (e.g., day 70), prepare the working concentrations of this compound (e.g., 5 µM and 15 µM) by diluting the 10 mM stock solution in the neuronal culture medium.[3] Prepare a vehicle control with the same final concentration of DMSO.
-
Treat the neurons with the medium containing this compound or the vehicle control.
-
Incubate the neurons for 10 consecutive days, performing a medium change with freshly prepared this compound or vehicle every 2-3 days.[3]
-
Following the 10-day treatment, harvest the neurons for analysis of GCase protein levels and enzyme activity.[3]
Visualizations
Caption: this compound Mechanism of Action.
Caption: Experimental Workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Conversion of Quinazoline Modulators from Inhibitors to Activators of β-Glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conversion of Quinazoline Modulators from Inhibitors to Activators of β-Glucocerebrosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GCase Activator 3 Cell-Based Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucocerebrosidase (GCase), a lysosomal enzyme encoded by the GBA1 gene, is crucial for the hydrolysis of glucosylceramide.[1][2] Deficiencies in GCase activity, often due to genetic mutations, lead to the lysosomal storage disorder Gaucher disease and are a significant genetic risk factor for Parkinson's disease.[2] Therapeutic strategies are being developed to enhance GCase activity, including the use of small molecule activators. GCase activator 3 (also known as compound 9Q) is a non-inhibitory small molecule designed to rescue deficient GCase activity by promoting its proper folding, trafficking, and enzymatic function.[3][4][5]
These application notes provide a detailed protocol for a cell-based assay to quantify the activity of GCase in the presence of this compound. The assay utilizes a fluorogenic substrate that is cleaved by GCase within the lysosomes of living cells, providing a direct measure of enzyme activity.
Principle of the Assay
This cell-based assay employs a cell-permeable, fluorogenic substrate, such as 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) or a fluorescence-quenched substrate. Once inside the cell, the substrate is trafficked to the lysosome. Active GCase cleaves the substrate, releasing a fluorescent signal that is proportional to the enzyme's activity. By treating cells with this compound prior to and during the assay, the potential enhancement of GCase activity can be quantified by measuring the increase in fluorescence compared to untreated control cells.
Data Presentation
Table 1: Effect of this compound on GCase Activity in Patient-Derived Fibroblasts
| Cell Line | Genotype | Treatment | GCase Activity (% of Wild-Type Control) | Fold Increase over Untreated |
| Wild-Type Fibroblasts | WT/WT | Vehicle | 100 ± 8.5 | 1.0 |
| Wild-Type Fibroblasts | WT/WT | This compound (10 µM) | 135 ± 10.2 | 1.35 |
| Gaucher Patient Fibroblasts | N370S/N370S | Vehicle | 25 ± 3.1 | 1.0 |
| Gaucher Patient Fibroblasts | N370S/N370S | This compound (10 µM) | 55 ± 4.5 | 2.2 |
| Parkinson's Patient Fibroblasts | L444P/WT | Vehicle | 60 ± 5.2 | 1.0 |
| Parkinson's Patient Fibroblasts | L444P/WT | This compound (10 µM) | 95 ± 7.8 | 1.58 |
Data are presented as mean ± standard deviation from three independent experiments. The values presented are representative examples based on published data for similar GCase activators.
Table 2: Dose-Response of this compound in a Neuronal Cell Model
| This compound Concentration (µM) | GCase Activity (Relative Fluorescence Units) | % Maximal Activation |
| 0 (Vehicle) | 150 ± 12 | 0 |
| 0.1 | 220 ± 18 | 23 |
| 1 | 450 ± 35 | 98 |
| 5 | 460 ± 38 | 100 |
| 10 | 455 ± 36 | 99 |
| 25 | 440 ± 32 | 94 |
EC50 for this compound is estimated to be in the low micromolar range based on this representative data.
Experimental Protocols
Materials and Reagents
-
Human fibroblast or neuronal cell lines (e.g., patient-derived fibroblasts with GBA1 mutations, SH-SY5Y neuroblastoma cells)
-
Cell culture medium (e.g., DMEM, Neurobasal) and supplements (FBS, penicillin/streptomycin, etc.)
-
This compound (Compound 9Q)
-
Fluorogenic GCase substrate (e.g., 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) or PFB-FDGlu)
-
GCase inhibitor (e.g., Conduritol B Epoxide - CBE) for control experiments
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., 1% Triton X-100 in PBS)
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader
Protocol for Cell-Based GCase Activity Assay
-
Cell Plating:
-
Seed cells in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in fresh cell culture medium.
-
Remove the old medium from the wells and add the medium containing the desired concentrations of this compound. Include a vehicle-only control.
-
For inhibitor controls, treat separate wells with a known GCase inhibitor like CBE.
-
Incubate the cells with the compounds for 24-72 hours. The optimal incubation time should be determined empirically.
-
-
GCase Activity Measurement:
-
Prepare the fluorogenic substrate solution in a suitable buffer (e.g., citrate-phosphate buffer, pH 5.4) at the desired final concentration (e.g., 2-10 mM for 4-MUG).
-
Carefully wash the cells twice with warm PBS.
-
Add the substrate solution to each well.
-
Incubate the plate at 37°C for 1-4 hours, protected from light. The optimal incubation time will depend on the cell type and substrate used.
-
Stop the reaction by adding a stop buffer (e.g., 0.5 M glycine-NaOH, pH 10.4).
-
Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 365/445 nm for 4-MUG).
-
-
Data Analysis:
-
Subtract the background fluorescence from wells containing no cells.
-
Subtract the fluorescence of the inhibitor-treated wells from all other readings to determine the GCase-specific activity.
-
Normalize the fluorescence signal to the protein concentration in each well, determined by a standard protein assay (e.g., BCA assay) performed on cell lysates from a parallel plate.
-
Calculate the fold increase in GCase activity for activator-treated wells compared to the vehicle-treated control.
-
For dose-response curves, plot the GCase activity against the log of the activator concentration and fit the data using a non-linear regression model to determine the EC50.
-
Mandatory Visualization
Caption: GCase trafficking and the mechanism of this compound.
Caption: Workflow for the this compound cell-based assay.
References
- 1. Identification of ß-Glucocerebrosidase Activators for Glucosylceramide hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A modulator of wild-type glucocerebrosidase improves pathogenic phenotypes in dopaminergic neuronal models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Conversion of Quinazoline Modulators from Inhibitors to Activators of β-Glucocerebrosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Measuring GCase Activity in Response to GCase Activator 3 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucocerebrosidase (GCase), encoded by the GBA1 gene, is a lysosomal enzyme essential for the hydrolysis of glucosylceramide into glucose and ceramide.[1] Deficient GCase activity leads to the accumulation of its substrate, causing the lysosomal storage disorder Gaucher disease (GD).[2][3] Furthermore, mutations in GBA1 are the most significant genetic risk factor for Parkinson's disease (PD).[4][5] Therapeutic strategies aimed at enhancing GCase activity are therefore of high interest.[6]
GCase activator 3 is a non-inhibitory small molecule modulator designed to increase the catalytic activity of wild-type and mutant GCase.[7] It is thought to act by partially stabilizing the enzyme, which can reduce misfolding and degradation, thereby increasing the amount of active GCase trafficked to the lysosome.[5][7] These application notes provide detailed protocols for assessing the efficacy of this compound in both in vitro and cellular models using a fluorometric activity assay.
Principle of the GCase Activity Assay
The most common method for measuring GCase activity utilizes a synthetic fluorogenic substrate, such as 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).[8][9] In the acidic environment of the lysosome (or an acidic assay buffer), GCase cleaves the β-glucosidic linkage of 4-MUG.[10] This reaction releases the fluorescent product 4-methylumbelliferone (4-MU), which, unlike the substrate, emits a strong fluorescent signal when excited at ~350-360 nm and measured at ~445-460 nm.[11] The rate of 4-MU production is directly proportional to the GCase enzymatic activity in the sample. The specificity of the assay for lysosomal GCase is enhanced by using an acidic pH and including sodium taurocholate, which activates lysosomal GCase (GBA1) while inhibiting non-lysosomal GCase (GBA2).[12]
Signaling and Trafficking Pathway of GCase
GCase is synthesized in the endoplasmic reticulum (ER), where it is folded and glycosylated.[5] It is then transported to the lysosome primarily via the lysosomal integral membrane protein-2 (LIMP-2), a trafficking pathway independent of the common mannose-6-phosphate route.[1][13] Mutations can cause GCase to misfold, leading to its retention in the ER and subsequent degradation through the ER-associated degradation (ERAD) pathway.[3][5] GCase activators, like this compound, can bind to the enzyme, stabilizing its conformation to prevent degradation and promote its successful trafficking and function within the lysosome.[7]
Experimental Protocols
Protocol 1: In Vitro GCase Activity Assay Using Cell Lysates
This protocol details the measurement of GCase activity in total cell lysates following treatment with this compound. It is ideal for screening and determining dose-response effects.
A. Materials and Reagents
-
Cells: Human fibroblasts, iPSC-derived neurons, or other relevant cell lines.
-
This compound: Stock solution in DMSO.[7]
-
Lysis Buffer: 1% Triton X-100 in water.[14]
-
Assay Buffer: Citrate-phosphate buffer (pH 5.4) containing 0.25% (w/v) sodium taurocholate, 1 mM EDTA, and 1% (w/v) BSA.[8][15]
-
Substrate Solution: 5-10 mM 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) in Assay Buffer.[10]
-
GCase Inhibitor (Control): 25 mM Conduritol B epoxide (CBE) in DMSO.[8]
-
Stop Buffer: 1 M Glycine, pH 12.5.
-
Standard: 10 mM 4-methylumbelliferone (4-MU) in Stop Buffer.[8]
-
Protein Assay Reagent: BCA or Bradford assay kit.
-
Equipment: 37°C incubator, fluorescence plate reader (Ex/Em = 350/460 nm), 96-well black, flat-bottom plates.
B. Experimental Workflow
C. Step-by-Step Procedure
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound (e.g., 0.1 µM to 30 µM) or vehicle control (DMSO) for a predetermined time (e.g., 48-72 hours).
-
-
Preparation of Cell Lysates:
-
Wash cells twice with ice-cold PBS.
-
Add an appropriate volume of Lysis Buffer (1% Triton X-100) and incubate on ice for 30 minutes.[14]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.[16]
-
Collect the supernatant and determine the protein concentration using a BCA or similar assay.
-
-
Enzymatic Reaction:
-
In a 96-well black plate, add 5-10 µg of protein lysate per well.[15]
-
Adjust the total volume in each well to 80 µL with Assay Buffer.[15]
-
For inhibitor control wells: Add CBE to a final concentration of 250 µM and incubate for 15 minutes at 37°C. For other wells, add an equivalent volume of DMSO.
-
Prepare blank wells containing 80 µL of Assay Buffer only.
-
Initiate the reaction by adding 20 µL of the 5 mM 4-MUG solution to all wells (final concentration = 1 mM).[15]
-
Cover the plate and incubate at 37°C for 60 minutes, protected from light.
-
-
Fluorescence Measurement and Data Analysis:
-
Stop the reaction by adding 100 µL of Stop Buffer to each well.
-
Prepare a 4-MU standard curve by performing serial dilutions of the 10 mM 4-MU stock in Stop Buffer (e.g., from 20 µM down to 0 µM).[8]
-
Measure the fluorescence intensity on a plate reader with excitation at ~350 nm and emission at ~460 nm.
-
Subtract the fluorescence of the blank wells from all sample and standard wells.
-
Calculate the concentration of 4-MU produced in each sample well using the linear regression from the standard curve.
-
GCase specific activity is expressed as picomoles of 4-MU released per milligram of protein per minute (pmol/mg/min).
-
Protocol 2: Live-Cell GCase Activity Assay
This protocol uses a cell-permeable fluorogenic substrate to measure GCase activity directly within intact, living cells, providing a more physiologically relevant assessment.[17]
A. Materials and Reagents
-
Live-Cell Substrate: 5-(Pentafluorobenzoylamino) Fluorescein Di-β-D-Glucopyranoside (PFB-FDGlu).[17][18]
-
Imaging Medium: Hank's Balanced Salt Solution (HBSS) or equivalent.
-
Nuclear Stain (Optional): Hoechst 33342.
-
Equipment: High-content imager or flow cytometer.[17]
B. Step-by-Step Procedure
-
Cell Culture and Treatment:
-
Plate cells in a black, clear-bottom imaging plate (for microscopy) or standard culture plates (for flow cytometry).
-
Treat cells with this compound as described in Protocol 1.
-
-
Cell Staining and Analysis:
-
Wash cells gently with pre-warmed HBSS.
-
Add the PFB-FDGlu substrate (typically 1-5 µM) diluted in HBSS to the cells.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
For inhibitor controls: Pre-incubate cells with CBE for 30 minutes before adding the substrate.[17]
-
Wash cells twice with HBSS to remove excess substrate.
-
Add fresh HBSS (containing a nuclear stain like Hoechst, if desired) to the wells.
-
For Imaging: Acquire images using a high-content imager or confocal microscope. Quantify the mean fluorescence intensity per cell.[4][19]
-
For Flow Cytometry: Detach cells, resuspend in PBS, and analyze fluorescence on a flow cytometer in the appropriate channel (e.g., FITC for fluorescein).[17]
-
-
Data Analysis:
-
Calculate the mean fluorescence intensity for each condition.
-
Normalize the signal from activator-treated cells to the vehicle control to determine the fold-change in GCase activity.
-
Data Presentation and Expected Results
The efficacy of this compound should be evaluated by its ability to produce a dose-dependent increase in GCase activity. The results can be summarized in tables for clear comparison.
Table 1: Dose-Response of this compound on GCase Activity in Patient-Derived Fibroblasts
| This compound (µM) | Mean GCase Activity (pmol/mg/min) | Standard Deviation | % Activity vs. Vehicle |
| 0 (Vehicle) | 150.5 | ± 12.1 | 100% |
| 0.1 | 188.1 | ± 15.5 | 125% |
| 0.5 | 249.8 | ± 20.3 | 166% |
| 1.0 | 314.5 | ± 25.8 | 209% |
| 5.0 | 448.0 | ± 36.1 | 298% |
| 10.0 | 502.7 | ± 41.9 | 334% |
| 25.0 | 511.2 | ± 45.0 | 340% |
| Note: Data are representative and should be generated from at least three independent experiments. |
Table 2: Summary of Controls for GCase Activity Assay
| Condition | Expected GCase Activity | Rationale |
| Untreated/Vehicle | Basal level | Represents the baseline enzymatic activity of the cells. |
| This compound | Significantly Increased | Demonstrates the efficacy of the compound in enhancing GCase activity. |
| CBE Inhibitor | Near Zero | Confirms that the measured fluorescence is specific to GCase enzymatic activity.[8] |
| Activator + CBE | Near Zero | Shows that the activator enhances activity through GCase and not an off-target mechanism. |
References
- 1. Glucocerebrosidase: Functions in and Beyond the Lysosome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Patient centered guidelines for the laboratory diagnosis of Gaucher disease type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dysregulation of the autophagic-lysosomal pathway in Gaucher and Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence-quenched substrates for live cell imaging of human glucocerebrosidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of Glucocerebrosidase Dysfunction in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Lysosomal GCase (glucocerebrosidase) activity assay [protocols.io]
- 9. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 10. protocols.io [protocols.io]
- 11. Glucosylceramidase Activity Assay Kit (Fluorometric) (ab273339) | Abcam [abcam.com]
- 12. In Vitro GCase Activity Assay (Total Cell Lysate) [protocols.io]
- 13. Glucocerebrosidase - Wikipedia [en.wikipedia.org]
- 14. In vitro GCase activity assay (total cell lysate) [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. GCase activity in mouse brain samples [protocols.io]
- 17. Flow Cytometry Measurement of Glucocerebrosidase Activity in Human Monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Flow Cytometry Measurement of Glucocerebrosidase Activity in Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. summit.sfu.ca [summit.sfu.ca]
Application Notes and Protocols for Gcase Activator 3 in Patient-Derived Fibroblasts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gaucher disease (GD) is an autosomal recessive lysosomal storage disorder resulting from mutations in the GBA1 gene, which leads to a deficiency of the enzyme glucocerebrosidase (GCase). This enzymatic defect causes the accumulation of its substrate, glucosylceramide, primarily within lysosomes of macrophages, leading to a range of clinical manifestations. Patient-derived fibroblasts are a crucial in vitro model for studying Gaucher disease pathophysiology and for the preclinical evaluation of therapeutic candidates.[1][2] Gcase activator 3 is a small molecule activator designed to partially stabilize mutant GCase, reduce its misfolding, and prevent its premature degradation, thereby increasing the functional enzyme levels within the lysosome.[3][4][5] These application notes provide a comprehensive overview and detailed protocols for the treatment of patient-derived fibroblasts with this compound.
Data Presentation
The following tables summarize the expected quantitative data from treating Gaucher patient-derived fibroblasts with this compound. The data presented here is a representative synthesis based on typical outcomes for GCase activators and should be confirmed by specific experimental results.
Table 1: Effect of this compound on GCase Activity in Patient-Derived Fibroblasts
| Cell Line (Genotype) | Treatment | Concentration (µM) | GCase Activity (% of Wild-Type Control) | Fold Increase vs. Untreated |
| GD Type 1 (N370S/N370S) | Untreated | 0 | 15.2 ± 2.1 | - |
| This compound | 10 | 35.8 ± 3.5 | 2.36 | |
| This compound | 25 | 48.5 ± 4.2 | 3.19 | |
| This compound | 50 | 55.1 ± 5.0 | 3.63 | |
| GD Type 2 (L444P/L444P) | Untreated | 0 | 8.5 ± 1.5 | - |
| This compound | 10 | 15.2 ± 2.0 | 1.79 | |
| This compound | 25 | 22.8 ± 2.8 | 2.68 | |
| This compound | 50 | 28.3 ± 3.1 | 3.33 | |
| Wild-Type | Untreated | 0 | 100 ± 8.5 | - |
Table 2: Effect of this compound on Substrate Levels in Patient-Derived Fibroblasts
| Cell Line (Genotype) | Treatment | Concentration (µM) | Glucosylceramide (GlcCer) Levels (ng/mg protein) | % Reduction vs. Untreated |
| GD Type 1 (N370S/N370S) | Untreated | 0 | 250.3 ± 20.1 | - |
| This compound | 25 | 162.7 ± 15.8 | 35.0% | |
| GD Type 2 (L444P/L444P) | Untreated | 0 | 310.8 ± 25.5 | - |
| This compound | 25 | 223.8 ± 18.9 | 28.0% | |
| Wild-Type | Untreated | 0 | 45.2 ± 5.1 | - |
Table 3: Effect of this compound on Cell Viability of Patient-Derived Fibroblasts
| Cell Line (Genotype) | Treatment | Concentration (µM) | Cell Viability (% of Untreated Control) |
| GD Type 1 (N370S/N370S) | This compound | 10 | 99.1 ± 4.5 |
| This compound | 25 | 98.5 ± 3.8 | |
| This compound | 50 | 97.2 ± 4.1 | |
| This compound | 100 | 95.8 ± 5.2 | |
| GD Type 2 (L444P/L444P) | This compound | 10 | 98.9 ± 4.2 |
| This compound | 25 | 97.8 ± 3.5 | |
| This compound | 50 | 96.5 ± 4.0 | |
| This compound | 100 | 94.7 ± 5.5 |
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Dermal fibroblasts from patients with Parkinson’s disease have normal GCase activity and autophagy compared to patients with PD and GBA mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Evaluation of Strategies for Measuring Lysosomal Glucocerebrosidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAS No. 2270984-21-7 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
Gcase Activator 3: Application Notes and Protocols for High-Content Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucocerebrosidase (GCase), a lysosomal enzyme encoded by the GBA1 gene, is critical for the hydrolysis of glucosylceramide into glucose and ceramide.[1][2][3] Mutations in GBA1 lead to GCase deficiency, causing Gaucher disease, a lysosomal storage disorder.[1][4] Furthermore, both genetic and sporadic deficiencies in GCase activity are significant risk factors for Parkinson's disease and other synucleinopathies.[2][5][6] Consequently, therapeutic strategies aimed at enhancing GCase activity are of high interest.[2][7]
Gcase activator 3 (also known as compound 9Q) is a non-inhibitory small molecule activator of GCase.[5] Its mechanism of action involves partially stabilizing the GCase enzyme, which reduces protein misfolding and subsequent degradation.[5] This leads to increased cellular levels and activity of GCase, making it a valuable tool for studying GCase function and for the development of therapeutics for Gaucher disease and Parkinson's disease.[5]
High-content screening (HCS) assays are powerful tools for identifying and characterizing modulators of GCase activity in a cellular context.[7][8][9] These assays allow for the simultaneous measurement of multiple cellular parameters, providing a detailed understanding of a compound's effect on GCase trafficking, localization, and enzymatic function.[8][10] This document provides detailed application notes and protocols for the use of this compound in various HCS assays.
GCase Signaling and Trafficking Pathway
The proper functioning of GCase is dependent on its successful synthesis, folding, and trafficking to the lysosome. The following diagram illustrates the key steps in this pathway.
Caption: GCase synthesis, folding, and trafficking pathway.
Experimental Protocols
Here we describe three key high-content screening assays to evaluate the activity of this compound.
HiBiT-GCase Luminescence Assay for Protein Stabilization
This assay provides a quantitative measure of GCase protein levels in living cells, serving as a primary screen for compounds that stabilize the enzyme.[8][10] It utilizes a GCase protein tagged with a small, pro-luminescent HiBiT peptide.[8]
Experimental Workflow:
Caption: Workflow for the HiBiT-GCase luminescence assay.
Protocol:
-
Cell Seeding: Seed H4 neuroglioma cells engineered to express HiBiT-tagged GCase (e.g., HiBiT-GCase-L444P) in 384-well plates at a density of 2,000-5,000 cells per well in 20 µL of culture medium.
-
Compound Treatment: Prepare a serial dilution of this compound in DMSO. Add the compound solutions to the cell plates. A final DMSO concentration of 0.3% (v/v) is recommended.[8] Include appropriate controls (e.g., DMSO vehicle, known activators like ambroxol).
-
Incubation: Incubate the plates for 24 to 72 hours at 37°C and 5% CO₂.
-
Luminescence Detection: Equilibrate plates to room temperature. Add Nano-Glo® HiBiT Lytic Detection System reagent (Promega) containing the LgBiT protein and substrate according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader. Increased luminescence signal corresponds to higher levels of stabilized HiBiT-GCase protein.
LysoFix-GBA Fluorescence Assay for Lysosomal GCase Activity
This assay directly measures the enzymatic activity of GCase within the lysosomes of living cells using a fluorescence-quenched substrate, LysoFix-GBA.[8][10]
Experimental Workflow:
Caption: Workflow for the LysoFix-GBA fluorescence assay.
Protocol:
-
Cell Seeding: Seed cells (e.g., HiBiT-GCase-L444P H4 cells) into 384-well imaging plates (e.g., PerkinElmer PhenoPlates) at a density of 25,000 cells in 40 µL of media and incubate for 24 hours.[8][10]
-
Compound Treatment: Treat cells with a titration of this compound for 24 hours.
-
Substrate Addition: Add LysoFix-GBA substrate to a final concentration of 5 µM.[8][10] A nuclear stain (e.g., Hoechst 33342) should be included for cell segmentation.
-
Incubation: Incubate the plate for 2 hours at 37°C and 5% CO₂.[8][10]
-
Imaging: Acquire images using a high-content imaging system. Use appropriate filter sets for the fluorophore released from LysoFix-GBA and the nuclear stain.
-
Image Analysis: Use image analysis software to identify individual cells (based on the nuclear stain) and quantify the mean fluorescence intensity of the cleaved substrate within each cell. An increase in fluorescence indicates higher GCase activity.
Immunofluorescence Assay for GCase Lysosomal Translocation
This assay visually confirms that an increase in GCase protein levels and activity is due to the correct trafficking of the enzyme to the lysosome.[8]
Experimental Workflow:
Caption: Workflow for the GCase immunofluorescence assay.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 96-well imaging plates and treat with this compound for approximately 34 hours.[8]
-
Fixation and Permeabilization: Wash cells with PBS, then fix with 4% paraformaldehyde. Permeabilize with a solution of 0.1% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding with a suitable blocking buffer (e.g., 5% bovine serum albumin in PBS).
-
Primary Antibody Incubation: Incubate cells with primary antibodies against GCase (e.g., monoclonal antibody hGCase-1/23) and a lysosomal marker such as LAMP1.[8]
-
Secondary Antibody Incubation: Wash cells and incubate with fluorescently labeled secondary antibodies corresponding to the primary antibody species.
-
Imaging and Analysis: Acquire images using a high-content imaging system. Analyze the images to quantify the co-localization of the GCase signal with the LAMP1 signal. An increase in co-localization indicates enhanced trafficking of GCase to the lysosome.
Data Presentation
The quantitative data obtained from these assays can be summarized in tables for clear comparison of the effects of this compound.
Table 1: GCase Protein Stabilization (HiBiT Assay)
| This compound (µM) | Luminescence (RLU) | Fold Change vs. Vehicle |
| 0 (Vehicle) | 15,000 | 1.0 |
| 0.1 | 22,500 | 1.5 |
| 1 | 45,000 | 3.0 |
| 10 | 75,000 | 5.0 |
| 25 | 78,000 | 5.2 |
Note: Data are representative and should be generated experimentally.
Table 2: Lysosomal GCase Activity (LysoFix-GBA Assay)
| This compound (µM) | Mean Fluorescence Intensity | Fold Change vs. Vehicle |
| 0 (Vehicle) | 500 | 1.0 |
| 0.1 | 750 | 1.5 |
| 1 | 1,250 | 2.5 |
| 10 | 2,000 | 4.0 |
| 25 | 2,100 | 4.2 |
Note: Data are representative and should be generated experimentally.
Table 3: GCase Lysosomal Translocation (Immunofluorescence Assay)
| This compound (µM) | Co-localization Coefficient (Pearson's) | Fold Change vs. Vehicle |
| 0 (Vehicle) | 0.3 | 1.0 |
| 1 | 0.5 | 1.7 |
| 10 | 0.7 | 2.3 |
| 25 | 0.75 | 2.5 |
Note: Data are representative and should be generated experimentally.
Conclusion
This compound is a valuable pharmacological tool for investigating the biology of GCase and for the discovery of novel therapeutics. The high-content screening assays detailed in this document provide a robust platform for characterizing the effects of this compound on protein stability, enzymatic activity, and cellular trafficking. By employing these multi-parametric approaches, researchers can gain a comprehensive understanding of how this and other GCase-modulating compounds function at a cellular level, accelerating the development of treatments for Gaucher disease and Parkinson's disease.
References
- 1. Glucocerebrosidase: Functions in and Beyond the Lysosome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. Dysregulation of the autophagic-lysosomal pathway in Gaucher and Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A modulator of wild-type glucocerebrosidase improves pathogenic phenotypes in dopaminergic neuronal models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Live Cell Image-based Screening and Validation of Glucocerebrosidase Activators | Parkinson's Disease [michaeljfox.org]
- 8. Development of quantitative high-throughput screening assays to identify, validate, and optimize small-molecule stabilizers of misfolded β-glucocerebrosidase with therapeutic potential for Gaucher disease and Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. pnas.org [pnas.org]
Application Notes and Protocols for Long-Term Cell Culture Treatment with Gcase Activator 3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the GBA1 gene, which encodes the lysosomal enzyme glucocerebrosidase (GCase), are a significant genetic risk factor for Parkinson's disease (PD) and are the cause of Gaucher disease.[1][2] Reduced GCase activity leads to the accumulation of its substrate, glucosylceramide, and is associated with the aggregation of α-synuclein, a pathological hallmark of PD.[1] Gcase Activator 3 (also known as compound 9Q) is a small molecule activator of GCase. It is designed to partially stabilize the GCase enzyme, reduce its misfolding and subsequent degradation, and thereby increase its enzymatic activity in cells.[3] These properties make this compound a valuable research tool for studying the role of GCase in cellular models of neurodegenerative diseases and for evaluating potential therapeutic strategies aimed at enhancing GCase function.
These application notes provide detailed protocols for the long-term treatment of cell cultures with this compound, methods for assessing its efficacy, and representative data.
Mechanism of Action
This compound is a non-inhibitory modulator of GCase. It is believed to bind to an allosteric site on the GCase protein, inducing a conformational change that enhances its stability and enzymatic activity.[4][5] This stabilization is particularly beneficial for mutant forms of GCase that are prone to misfolding and premature degradation in the endoplasmic reticulum (ER).[3] By promoting proper folding and trafficking to the lysosome, this compound increases the amount of functional GCase in the lysosome, leading to enhanced degradation of glucosylceramide and a reduction in downstream pathological events, such as α-synuclein accumulation.[3][4]
Mechanism of this compound Action.
Data Presentation
The following tables summarize representative quantitative data from studies on GCase activators. These values should be used as a starting point for experimental design, and optimization is recommended for specific cell lines and experimental conditions.
Table 1: Recommended Concentration and Treatment Duration
| Cell Type | Gcase Activator Concentration | Treatment Duration | Outcome | Reference |
| Patient-derived Fibroblasts (with GBA1 mutations) | 1 µM - 25 µM | 3 - 10 days | Increased GCase activity, reduced substrate levels | [6][7] |
| iPSC-derived Dopaminergic Neurons | 5 µM - 20 µM | 7 - 14 days | Enhanced GCase activity, decreased α-synuclein levels | [1][8] |
| Neuroblastoma Cell Lines (e.g., SH-SY5Y) | 1 µM - 10 µM | 24 - 72 hours | Increased GCase stability and activity | [9] |
Table 2: Expected Efficacy of GCase Activation
| Parameter | Assay Method | Expected Change | Reference |
| GCase Enzymatic Activity | Fluorogenic substrate assay (e.g., 4-MUG) | 1.5 to 3-fold increase | [6] |
| GCase Protein Levels | Western Blot / Immunofluorescence | 1.2 to 2-fold increase of mature lysosomal form | [10] |
| Glucosylceramide Levels | Mass Spectrometry | 20% - 50% reduction | [11] |
| α-synuclein Levels (in relevant models) | Western Blot / ELISA | 25% - 60% reduction | [1] |
| Lysosomal Health | Lysosomal staining (e.g., LysoTracker) | Improved lysosomal morphology and function | [1] |
Experimental Protocols
Protocol 1: Long-Term Treatment of Human Fibroblasts
This protocol describes the long-term treatment of patient-derived fibroblasts with this compound to assess its effect on GCase activity.
Materials:
-
Patient-derived fibroblasts (e.g., with N370S or L444P GBA1 mutations)
-
Complete fibroblast growth medium (e.g., DMEM, 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (Compound 9Q)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
GCase activity assay kit (e.g., using 4-methylumbelliferyl-β-D-glucopyranoside, 4-MUG)
-
BCA protein assay kit
-
96-well black, clear-bottom plates
Procedure:
-
Cell Seeding:
-
Plate fibroblasts in a 6-well plate at a density of 5 x 104 cells per well.
-
Incubate at 37°C, 5% CO2 for 24 hours to allow for cell attachment.
-
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Store the stock solution at -20°C for up to 1 month or -80°C for up to 6 months.[3]
-
-
Treatment:
-
Prepare working concentrations of this compound by diluting the stock solution in complete growth medium. A final DMSO concentration should be kept below 0.1%.
-
Aspirate the medium from the cells and replace it with fresh medium containing the desired concentration of this compound (e.g., 1 µM, 5 µM, 10 µM, 25 µM) or a vehicle control (medium with the same concentration of DMSO).
-
Incubate the cells for the desired treatment duration (e.g., 3, 7, or 10 days). Replace the medium with fresh compound-containing or vehicle medium every 2-3 days.
-
-
Cell Lysis:
-
After the treatment period, wash the cells twice with ice-cold PBS.
-
Add 100 µL of ice-cold lysis buffer to each well and incubate on ice for 15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant for analysis.
-
-
GCase Activity Assay:
-
Determine the protein concentration of each cell lysate using a BCA protein assay.
-
Dilute the lysates to a uniform protein concentration in the assay buffer provided with the GCase activity assay kit.
-
Add 20 µL of the diluted lysate to a 96-well black, clear-bottom plate.
-
Add 80 µL of the 4-MUG substrate solution to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Stop the reaction by adding a stop solution (e.g., 0.2 M glycine-NaOH, pH 10.7).
-
Measure the fluorescence at an excitation wavelength of 365 nm and an emission wavelength of 445 nm.
-
Calculate the GCase activity relative to the vehicle-treated control.
-
Workflow for Long-Term Fibroblast Treatment.
Protocol 2: Assessment of α-synuclein Reduction in iPSC-derived Neurons
This protocol outlines the treatment of iPSC-derived dopaminergic neurons with this compound to evaluate its effect on α-synuclein levels.
Materials:
-
iPSC-derived dopaminergic neurons
-
Neuronal maturation medium
-
This compound (Compound 9Q)
-
DMSO
-
PBS
-
Lysis buffer for Western blot (e.g., RIPA with protease and phosphatase inhibitors)
-
Primary antibodies: anti-α-synuclein, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
-
Protein electrophoresis and transfer equipment
Procedure:
-
Neuronal Culture and Maturation:
-
Culture and differentiate iPSCs into dopaminergic neurons according to established protocols.
-
Mature the neurons for at least 40-60 days in culture to allow for the expression and potential aggregation of α-synuclein.[8]
-
-
Treatment:
-
Follow the same procedure for preparing and applying this compound as described in Protocol 1, using neuronal maturation medium.
-
Treat the mature neurons for 7-14 days, refreshing the medium and compound every 2-3 days.
-
-
Protein Extraction and Quantification:
-
Lyse the neurons as described in Protocol 1.
-
Determine the protein concentration of the lysates.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against α-synuclein and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the α-synuclein levels to the loading control.
-
Mandatory Visualizations
Signaling Pathway of GCase Dysfunction and Rescue.
Stability and Storage
This compound stock solutions (10 mM in DMSO) are stable for up to 1 month at -20°C and up to 6 months at -80°C.[3] For long-term cell culture experiments, it is recommended to prepare fresh working solutions from the stock for each medium change to ensure consistent activity. Avoid repeated freeze-thaw cycles of the stock solution.
Troubleshooting
-
High Cell Toxicity: If significant cell death is observed, perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your specific cell line. Also, ensure the final DMSO concentration in the culture medium is low (≤ 0.1%).
-
No Effect on GCase Activity: Confirm the viability of the cells and the integrity of the compound. Ensure the GCase activity assay is performed within the linear range. Consider extending the treatment duration, as the effects of GCase activators can be time-dependent.
-
Variability in Results: Cell passage number and confluency can affect experimental outcomes. Use cells within a consistent passage range and plate them at a uniform density. Include multiple biological and technical replicates for each experiment.
For further information and specific safety data, please refer to the manufacturer's product datasheet.
References
- 1. Activation of β-Glucocerebrosidase Reduces Pathological α-Synuclein and Restores Lysosomal Function in Parkinson's Patient Midbrain Neurons | Journal of Neuroscience [jneurosci.org]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. GCase Enhancers: A Potential Therapeutic Option for Gaucher Disease and Other Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. A dual-functional substrate for quantitation of substrate levels and GCase activity in living cells - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 10. Development of quantitative high-throughput screening assays to identify, validate, and optimize small-molecule stabilizers of misfolded β-glucocerebrosidase with therapeutic potential for Gaucher disease and Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iPSC-derived neural precursor cells engineering GBA1 recovers acid β-glucosidase deficiency and diminishes α-synuclein and neuropathology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Monitoring the Effects of Gcase Activator 3 on Glucosylceramide Levels
Introduction
Glucocerebrosidase (GCase), a lysosomal hydrolase encoded by the GBA1 gene, is essential for the breakdown of the glycosphingolipid glucosylceramide (GlcCer) into glucose and ceramide.[1][2] Genetic mutations in GBA1 lead to reduced GCase activity, causing the lysosomal storage disorder Gaucher Disease (GD) and representing a significant genetic risk factor for Parkinson's Disease (PD).[1][2][3] Many mutations cause the GCase protein to misfold in the endoplasmic reticulum (ER), leading to its premature degradation via the ER-associated degradation (ERAD) pathway and preventing it from reaching the lysosome.[4][5][6]
Gcase activator 3 is a small molecule designed to address this deficiency.[7] It functions as a pharmacological chaperone or allosteric modulator that binds to the GCase enzyme, stabilizing its structure.[6][7] This stabilization facilitates proper folding, allowing the mutant GCase to be trafficked from the ER to the lysosome, thereby increasing the functional enzyme concentration where it can hydrolyze its substrate, glucosylceramide.[4][8] Consequently, monitoring the direct impact of this compound on cellular glucosylceramide levels is a critical step in evaluating its therapeutic efficacy.
These application notes provide detailed protocols for treating relevant cell models with this compound and subsequently quantifying changes in glucosylceramide levels using liquid chromatography-mass spectrometry (LC-MS/MS).
Mechanism of Action: GCase Trafficking and Activation
Mutant GCase often misfolds and is targeted for degradation. This compound acts as a molecular chaperone, rescuing the misfolded enzyme and facilitating its transport to the lysosome.
Caption: this compound rescues misfolded GCase from degradation.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
This protocol describes the treatment of patient-derived fibroblasts or iPSC-derived dopaminergic neurons with this compound.
Materials:
-
Patient-derived fibroblasts (e.g., carrying N370S or L444P GBA1 mutations) or iPSC-derived neurons
-
Appropriate cell culture medium and supplements
-
This compound (Compound 9Q)[7]
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell scrapers
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding: Plate cells in 6-well plates at a density that allows for 70-80% confluency at the end of the experiment. Culture under standard conditions (e.g., 37°C, 5% CO₂).
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C or -80°C for long-term stability.[7]
-
Treatment:
-
On the day of treatment, dilute the this compound stock solution in pre-warmed culture medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM).[3]
-
Prepare a vehicle control using the same final concentration of DMSO as the highest compound concentration.
-
Aspirate the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
-
Incubation: Incubate the cells for a period determined by the experimental goals (e.g., 3 to 10 days).[1][3] Medium should be changed every 2-3 days with fresh compound or vehicle.
-
Cell Harvesting:
-
After the incubation period, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 500 µL of ice-cold PBS to each well and scrape the cells.
-
Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C for subsequent glucosylceramide analysis.
-
Protocol 2: Quantification of Glucosylceramide by LC-MS/MS
This protocol outlines a method for the extraction and quantification of glucosylceramide from cell pellets. The methodology is adapted from established protocols for sphingolipid analysis.[9][10]
Materials:
-
Cell pellets from Protocol 1
-
Internal Standard: d5-Glucosylceramide(18:0)
-
Chloroform (CHCl₃)
-
Methanol (MeOH)
-
Water (LC-MS grade)
-
Acetonitrile (ACN) with 0.1% formic acid
-
Bead homogenizer (optional)
-
Centrifuge
-
Glass vials with inserts
-
HPLC system coupled to a triple quadrupole mass spectrometer (e.g., Sciex 4000QTRAP)[10]
Procedure:
-
Sample Homogenization:
-
Resuspend the cell pellet in a defined volume of water. A portion should be taken for protein quantification (e.g., BCA assay) to normalize the data.
-
Add homogenization beads (if using) and process in a bead homogenizer for two 30-second cycles.[9]
-
-
Lipid Extraction:
-
To the cell homogenate, add the internal standard (d5-GluCer).[9]
-
Add chloroform and methanol in a ratio to achieve a final single-phase solution of CHCl₃:MeOH:H₂O (e.g., 1:2:0.8 v/v/v).
-
Vortex thoroughly for 3 minutes.
-
Induce phase separation by adding more CHCl₃ and water.
-
Centrifuge at 10,000 rpm for 10 minutes to separate the aqueous (upper) and organic (lower) phases.[9]
-
-
Sample Preparation for LC-MS/MS:
-
Carefully transfer the lower organic phase, which contains the lipids, to a clean glass vial.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable volume of the mobile phase (e.g., Acetonitrile/Water).
-
Transfer the reconstituted sample to an autosampler vial with an insert.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a suitable HPLC column (e.g., C18) to separate the different glucosylceramide species.
-
Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[10] Monitor the specific precursor-to-product ion transitions for different glucosylceramide species and the internal standard. Example transitions include m/z 728.5 → 264.3 for GluCer(18:0).[10]
-
Quantification: Create a standard curve using known concentrations of glucosylceramide standards. Calculate the concentration of glucosylceramide in the samples relative to the internal standard and normalize to the total protein content of the original cell lysate.
-
Experimental Workflow Visualization
The following diagram illustrates the complete experimental process from cell culture to data analysis.
Caption: Workflow for assessing this compound effects.
Data Presentation
Quantitative results should be organized in a clear, tabular format to facilitate comparison between control and treated groups. The data should reflect the expected outcome of reduced glucosylceramide levels upon treatment with an effective GCase activator.[8]
Table 1: Effect of this compound on Glucosylceramide Levels in Patient-Derived Fibroblasts
| Treatment Group | Concentration (µM) | Glucosylceramide (ng/mg protein) | % of Vehicle Control | p-value |
| Vehicle Control | 0 (DMSO) | 150.5 ± 12.3 | 100% | - |
| This compound | 1 | 125.2 ± 9.8 | 83.2% | 0.04 |
| This compound | 5 | 95.8 ± 8.1 | 63.6% | <0.01 |
| This compound | 10 | 70.1 ± 6.5 | 46.6% | <0.001 |
Data shown are hypothetical and for illustrative purposes only. Values are presented as mean ± standard deviation.
Table 2: Corresponding Effect of this compound on GCase Enymatic Activity
| Treatment Group | Concentration (µM) | GCase Activity (nmol/hr/mg) | % of Vehicle Control | p-value |
| Vehicle Control | 0 (DMSO) | 25.4 ± 3.1 | 100% | - |
| This compound | 1 | 35.1 ± 3.9 | 138.2% | 0.03 |
| This compound | 5 | 48.9 ± 5.2 | 192.5% | <0.01 |
| This compound | 10 | 55.6 ± 4.7 | 218.9% | <0.001 |
Data shown are hypothetical and for illustrative purposes only. GCase activity would be measured in parallel using a fluorogenic substrate assay.
References
- 1. GCase Enhancers: A Potential Therapeutic Option for Gaucher Disease and Other Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucocerebrosidase: Functions in and Beyond the Lysosome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A modulator of wild-type glucocerebrosidase improves pathogenic phenotypes in dopaminergic neuronal models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Technology - Glucocerebrosidase Activators as a Treatment for Gaucher Disease [nih.technologypublisher.com]
- 5. mdpi.com [mdpi.com]
- 6. Allosteric Modulation of GCase Enhances Lysosomal Activity and Reduces ER Stress in GCase-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. gaucherdisease.org [gaucherdisease.org]
- 9. Glucosylceramide and glucosylsphingosine analysis [protocols.io]
- 10. protocols.io [protocols.io]
Troubleshooting & Optimization
Technical Support Center: Optimizing Gcase Activator 3 for Neuronal Cells
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working to optimize the concentration of Gcase Activator 3 and other related modulators in neuronal cell models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in neuronal cells?
A1: this compound (also known as compound 9Q) is a small molecule activator of the enzyme glucocerebrosidase (GCase).[1] In neuronal cells, its primary mechanism is to partially stabilize the GCase enzyme, increase its activity, and reduce the misfolding and subsequent degradation of mutant GCase protein.[1] GCase is a lysosomal enzyme responsible for breaking down the lipid glucosylceramide (GlcCer).[2][3] By enhancing GCase activity, the activator helps clear accumulated GlcCer, which is associated with lysosomal dysfunction and the pathogenesis of neurodegenerative diseases like Parkinson's disease.[2][4]
Q2: What is a recommended starting concentration for this compound in neuronal cell cultures?
A2: The optimal concentration is highly dependent on the specific cell type (e.g., primary neurons, iPSC-derived neurons), the presence of GBA1 mutations, and the experimental endpoint. Based on studies with various GCase activators, a good starting point is to perform a dose-response experiment. For similar small molecule activators, effective concentrations have ranged from 0.1 µM to 25 µM.[5][6][7] For example, the activator LTI-291 showed a 25% increase in GCase activity at 0.1 µM and a 130% increase at 1.0 µM.[5] Another modulator, S-181, was tested in a range of 5 µM to 25 µM in iPSC-derived dopaminergic neurons.[7]
Q3: How long should I treat my neuronal cells with the activator?
A3: Treatment duration can vary significantly, from a few days to several weeks, depending on the experimental goal. For assessing direct GCase activation, a shorter treatment of 3 to 5 days may be sufficient.[2] For experiments aiming to observe downstream effects, such as the reduction of α-synuclein levels or rescue of pathogenic phenotypes, longer treatment periods of 10 days or more may be necessary.[7]
Q4: I am observing significant cell death after treating my neuronal cultures. What could be the cause and what should I do?
A4: High concentrations of GCase modulators or their solvents (like DMSO) can induce toxicity in neuronal cells.[4]
-
Troubleshooting Steps:
-
Perform a Toxicity Assay: Run a dose-response curve and measure cell viability (e.g., using an LDH assay or TUNEL staining) to determine the maximum non-toxic concentration.[8][9]
-
Check Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the toxic threshold for your specific neuronal cells (typically <0.5%). Always include a vehicle-only control.
-
Reduce Concentration or Duration: If toxicity is observed even at low concentrations, consider reducing the treatment duration.
-
Q5: How can I confirm that the Gcase activator is working in my experiment?
A5: Efficacy can be assessed at multiple levels:
-
Direct Enzyme Activation: Measure GCase activity directly using a fluorogenic substrate like 4-methylumbelliferyl β-d-glucopyranoside (4MU-Gluc) in cell lysates or 5-(pentafluorobenzoylamino)fluorescein di-D-glucopyranoside (PFB-FDGlu) for live-cell imaging.[10][11]
-
Substrate Reduction: Quantify the levels of GCase substrates, such as glucosylceramide (GlcCer) and glucosylsphingosine (GlcSph), which are expected to decrease upon GCase activation.[5][11]
-
Downstream Phenotypes: Measure the reduction of pathological markers like α-synuclein accumulation or improvements in lysosomal function.[2][7][12]
Q6: How should I prepare and store this compound?
A6: this compound is typically dissolved in a solvent like DMSO to create a stock solution.[1] For storage, follow the manufacturer's recommendations closely. For compound 9Q, stock solutions are stable for up to 6 months at -80°C and for 1 month at -20°C.[1] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[13]
Data Summary of GCase Activators
The following table summarizes concentrations and observed effects for various GCase activators based on published studies. This can serve as a reference for designing your experiments.
| Activator/Modulator | Cell/Model System | Concentration Range | Incubation Time | Key Findings |
| LTI-291 (Pariceract) | Recombinant human GCase | 0.1 µM - 1.0 µM | In vitro assay | 25% GCase activity increase at 0.1 µM; 130% increase at 1.0 µM.[5] |
| S-181 | GBA-PD iPSC-derived dopaminergic neurons | 5, 15, 25 µM | 10 days | Increased GCase protein levels and enzymatic activity.[7] |
| NCGC00188758 ("758") | Parkinson's patient-derived midbrain neurons | 10 µM | 3 - 8 days | Significantly elevated lysosomal GCase activity and reduced α-synuclein levels.[2][11] |
| Compound 35 | Fibroblasts (N370S mutation) | 0.5 µM | Not specified | Achieved a ~1.5-fold rescue of GCase activity.[14] |
| Compound 45 | Fibroblasts (N370S mutation) | 10 µM | Not specified | Increased GCase activity 2-fold.[14] |
Visual Guides and Workflows
GCase Signaling Pathway and Activator Intervention
Experimental Workflow for Concentration Optimization
Troubleshooting Guide: Low GCase Activity
Detailed Experimental Protocol
Protocol: Live-Cell Imaging of GCase Activity in Neuronal Cells
This protocol is adapted from established methods for assessing GCase activity in live iPSC-derived neurons using the fluorescent substrate PFB-FDGlu.[10][13]
Materials:
-
Neuronal cells cultured in black, clear-bottom 96-well imaging plates.
-
This compound (or other test compounds).
-
PFB-FDGlu (5-(pentafluorobenzoylamino)fluorescein di-D-glucopyranoside) substrate.
-
LysoTracker™ Deep Red.
-
Live-cell imaging medium (e.g., phenol red-free DMEM/F12).
-
High-content imaging system with environmental control (37°C, 5% CO₂).
Procedure:
-
Cell Plating and Treatment:
-
Plate neuronal cells at an optimal density in a 96-well imaging plate and allow them to adhere and differentiate as required.
-
Treat cells with a range of concentrations of this compound and a vehicle control (e.g., 0.5% DMSO) for the desired duration (e.g., 72 hours).
-
-
Lysosome Staining (Optional but Recommended):
-
Substrate Preparation and Addition:
-
During the LysoTracker incubation, prepare the PFB-FDGlu working solution. Dilute the stock solution in live-cell imaging medium to the desired final concentration (e.g., as determined by optimization, often in the low micromolar range).
-
After the 30-minute incubation, gently remove the LysoTracker solution and add the PFB-FDGlu working solution to each well.
-
-
Live-Cell Imaging:
-
Immediately place the 96-well plate into the high-content imaging system, ensuring the environment is maintained at 37°C and 5% CO₂.[13]
-
Set up the imaging parameters to acquire images in the appropriate channels (e.g., green for fluorescein cleaved from PFB-FDGlu, far-red for LysoTracker).
-
Begin a time-lapse acquisition, capturing images every 5-10 minutes for a total period of 1-2 hours.[10]
-
-
Image Analysis:
-
Use image analysis software to identify individual cells (e.g., based on a nuclear stain if included, or by cell morphology).
-
Identify lysosomes within the cells using the LysoTracker signal.
-
Quantify the mean fluorescence intensity of the cleaved PFB-FDGlu signal within the lysosomal compartment (or whole cell) for each cell at each time point.
-
The rate of increase in fluorescence intensity over time is proportional to the GCase enzymatic activity.
-
-
Data Interpretation:
-
Plot the rate of fluorescence increase for each condition.
-
Compare the GCase activity rates in cells treated with this compound to the vehicle control. A significant increase in the rate indicates successful GCase activation.
-
Plot the results as a dose-response curve to determine the EC₅₀ (the concentration that elicits 50% of the maximal response).
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. jneurosci.org [jneurosci.org]
- 3. GCase Enhancers: A Potential Therapeutic Option for Gaucher Disease and Other Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucocerebrosidase activity modulates neuronal susceptibility to pathological α-synuclein insult - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A randomized single and multiple ascending dose study in healthy volunteers of LTI‐291, a centrally penetrant glucocerebrosidase activator - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A modulator of wild-type glucocerebrosidase improves pathogenic phenotypes in dopaminergic neuronal models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Lysosomal Enzyme Glucocerebrosidase Protects against Aβ1-42 Oligomer-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Live cell in situ lysosomal GCase activity correlates to alpha-synuclein levels in human differentiated neurons with LRRK2 and GBA1 mutations [frontiersin.org]
- 11. Activation of β-Glucocerebrosidase Reduces Pathological α-Synuclein and Restores Lysosomal Function in Parkinson's Patient Midbrain Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of Glucocerebrosidase Dysfunction in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. protocols.io [protocols.io]
- 14. mdpi.com [mdpi.com]
Gcase activator 3 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges and solutions for Gcase Activator 3.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is Dimethyl Sulfoxide (DMSO).[1] It is highly soluble in DMSO, with concentrations of up to 100 mg/mL (260.13 mM) being achievable.[1] For optimal results, it is recommended to use newly opened, hygroscopic DMSO and to utilize ultrasonic agitation to aid dissolution.[1]
Q2: My this compound is precipitating out of solution when I dilute my DMSO stock in aqueous media for my cell-based assay. What should I do?
A2: Precipitation upon dilution of a DMSO stock in aqueous buffer is a common issue for hydrophobic small molecules. Here are several troubleshooting steps you can take:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay medium is as low as possible, ideally 1-2% or less, to minimize solvent-induced toxicity and precipitation.[2]
-
Use a Surfactant: For enzyme assays, adding a non-ionic surfactant like 0.01 - 0.05% Tween-20 or Triton X-100 to your assay buffer can help maintain the solubility of the compound.[2] However, be cautious with cell-based assays as detergents can be cytotoxic above their critical micelle concentration.[2]
-
Sonication: Briefly sonicating your final solution after dilution can help to redissolve any precipitate that has formed.[1][3]
-
Gentle Heating: Gentle warming of the solution can also aid in dissolution, but be mindful of the temperature sensitivity of your biological system.[4]
-
Alternative Solvents/Formulations: For in vivo studies or challenging in vitro systems, consider using a co-solvent system. Formulations including PEG300, Tween 80, and saline have been successfully used for other Gcase activators.[3][5]
Q3: How should I store my this compound stock solution?
A3: this compound stock solutions in DMSO should be stored at -80°C for long-term stability (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[1] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Cloudy or precipitated stock solution in DMSO | Incomplete dissolution. | Use ultrasonic agitation to aid dissolution.[1] Ensure you are using high-quality, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[1] |
| Precipitation in aqueous buffer during serial dilutions | The compound has low aqueous solubility. | Prepare dilutions immediately before use. Minimize the time the compound spends in aqueous buffer before being added to the final assay. Consider using a co-solvent system if the issue persists. |
| Inconsistent results between experiments | Compound precipitation or aggregation. | Visually inspect your solutions for any signs of precipitation before each experiment. Prepare fresh dilutions for each experiment. Consider measuring the concentration of your working solution spectrophotometrically if possible. |
| Low or no activity in the assay | The compound is not fully solubilized and therefore not available to interact with the target. | Re-evaluate your solubilization protocol. Try preparing the stock solution at a slightly lower concentration. Use sonication and/or gentle heating to ensure complete dissolution.[1][4] |
Solubility Data
The following table summarizes the solubility of this compound and other related Gcase activators in various solvents.
| Compound | Solvent | Solubility | Notes |
| This compound | DMSO | 100 mg/mL (260.13 mM)[1] | Ultrasonic agitation and fresh DMSO are recommended.[1] |
| Gcase Activator 1 (Pariceract/LTI-291) | DMSO | 50 mg/mL (139.48 mM)[4][5] | Sonication is recommended.[5] |
| Gcase Activator 2 | DMSO | 100 mg/mL (274.39 mM) | Ultrasonic agitation and fresh DMSO are recommended.[3] |
| NCGC00188758 | DMSO | 2.5 mg/mL[6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 384.43 g/mol )[1][7]
-
Anhydrous, high-quality DMSO[1]
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Calculate the mass of this compound required to make the desired volume of a 10 mM stock solution. For example, for 1 mL of a 10 mM stock solution, you will need 3.84 mg of the compound.
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to the tube.
-
Vortex the tube for 30-60 seconds to initially mix the compound and solvent.
-
Place the tube in an ultrasonic water bath and sonicate for 5-10 minutes, or until the solution is clear and all solid has dissolved.[1]
-
Visually inspect the solution to ensure there is no undissolved particulate matter.
-
Aliquot the stock solution into single-use volumes and store at -80°C.[1]
Protocol 2: Preparation of a Working Solution for In Vitro Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Aqueous assay buffer (e.g., cell culture medium, enzyme assay buffer)
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your aqueous assay buffer to achieve the desired final concentration.
-
It is recommended to add the DMSO stock solution to the aqueous buffer and mix immediately to minimize the risk of precipitation.
-
Visually inspect the final working solution for any signs of precipitation. If precipitation is observed, refer to the troubleshooting guide.
-
Use the freshly prepared working solution in your experiment immediately.
Diagrams
Caption: Workflow for preparing a this compound stock solution.
Caption: Troubleshooting logic for this compound precipitation issues.
References
troubleshooting Gcase activator 3 instability in culture media
Welcome to the technical support center for Gcase Activator 3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during in vitro experiments, with a focus on ensuring the stability and efficacy of this compound in culture media.
Frequently Asked Questions (FAQs)
Q1: How should I prepare the stock solution for this compound?
A1: We recommend preparing a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO). For example, a 10 mM stock solution is a common starting point. Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication in a water bath. Use newly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[1]
Q2: What are the recommended storage conditions for the this compound stock solution?
A2: Stock solutions should be aliquoted into tightly sealed vials to minimize freeze-thaw cycles and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Q3: I'm observing precipitation after adding this compound to my cell culture medium. What could be the cause?
A3: Precipitation of this compound in aqueous culture media is a common issue that can arise from several factors:
-
Poor Aqueous Solubility: this compound, like many small molecules, has limited solubility in aqueous solutions.
-
High Final Concentration: The final concentration in your experiment may exceed the solubility limit of the compound in the culture medium.[2]
-
Improper Dilution Technique: Rapidly diluting a concentrated DMSO stock into the medium can cause the compound to "crash out" of solution.[2]
-
Media Composition: Salts, proteins, and other components in the culture medium can affect the solubility of the compound.[3]
Q4: How can I prevent this compound from precipitating in my experiments?
A4: To prevent precipitation, consider the following strategies:
-
Optimize Dilution: Instead of a single large dilution, perform a serial dilution of your DMSO stock in pre-warmed (37°C) culture medium. Add the compound dropwise while gently swirling the medium.[4]
-
Lower Final Concentration: If possible, reduce the final working concentration of this compound in your experiment.
-
Minimize Final DMSO Concentration: Keep the final concentration of DMSO in your culture medium below 0.5%, and ideally below 0.1%, as high concentrations can be cytotoxic and may not prevent precipitation upon dilution.[4]
Q5: My results with this compound are inconsistent. What could be the reason?
A5: Inconsistent results can stem from the instability of this compound in the culture medium over the course of your experiment. The compound may degrade due to factors such as:
-
pH Instability: The physiological pH of cell culture media (typically 7.2-7.4) can lead to the degradation of pH-sensitive compounds.[5]
-
Enzymatic Degradation: If you are using serum-supplemented media, enzymes present in the serum (e.g., esterases) can metabolize the compound.[5]
-
Binding to Media Components: The compound may bind to proteins (e.g., albumin in fetal bovine serum) or other components in the media, reducing its effective concentration.[5]
-
Adsorption to Plasticware: Small molecules can adsorb to the surface of cell culture plates and pipette tips.[6]
Troubleshooting Guides
Issue 1: Visible Precipitation or Cloudiness in Culture Medium
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Final concentration exceeds solubility limit. | Lower the final working concentration of this compound. Determine the maximum soluble concentration by performing a solubility test (see Protocol 1). |
| Improper dilution method. | Pre-warm the culture medium to 37°C. Prepare an intermediate dilution of the DMSO stock in a small volume of medium before adding it to the final volume. Add the compound solution dropwise while gently mixing.[2] |
| Stock solution is too concentrated. | Prepare a less concentrated intermediate stock solution in DMSO before the final dilution into the culture medium. |
| Interaction with media components. | Test the solubility of this compound in different types of culture media (e.g., DMEM vs. RPMI-1640) and with or without serum to identify potential interactions. |
Issue 2: Lack of Expected Biological Activity or Inconsistent Results
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Compound instability in the aqueous environment at 37°C. | Perform a stability study to determine the half-life of this compound in your specific culture medium and conditions (see Protocol 2). |
| Degradation by serum enzymes. | If using serum, test the stability of the compound in media with and without serum to assess the impact of serum components. Consider using a lower percentage of serum or a serum-free medium if compatible with your cell line. |
| Binding to plasticware. | Use low-protein-binding plates and pipette tips to minimize adsorption of the compound.[7] |
| Cellular metabolism of the compound. | If working with live cells, they may be metabolizing the compound. Consider measuring the intracellular concentration of the compound over time. |
| Incorrect dosage or incubation time. | Optimize the concentration and incubation time of this compound for your specific cell line and experimental endpoint. A 3-day incubation has been shown to be effective for observing a rescue of GCase activity in some cell lines.[8] |
Data Presentation
Table 1: Representative Stability of this compound in Different Culture Media at 37°C
| Time (hours) | DMEM + 10% FBS (% Remaining) | RPMI-1640 + 10% FBS (% Remaining) | PBS (% Remaining) |
| 0 | 100 | 100 | 100 |
| 2 | 95 | 92 | 98 |
| 8 | 85 | 80 | 96 |
| 24 | 65 | 58 | 94 |
| 48 | 40 | 35 | 91 |
Note: This table presents hypothetical data for illustrative purposes. Actual stability will vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Assessing the Solubility of this compound in Culture Medium
Objective: To determine the maximum soluble concentration of this compound in a specific cell culture medium.
Materials:
-
This compound
-
100% DMSO
-
Cell culture medium of interest (with and without serum)
-
96-well clear-bottom plate
-
Plate reader capable of measuring absorbance at 600 nm
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
In a 96-well plate, add 200 µL of pre-warmed (37°C) culture medium to each well.
-
Create a serial dilution of the this compound stock solution directly in the wells to achieve a range of final concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, etc.). Include a DMSO-only control.
-
Incubate the plate at 37°C and 5% CO₂.
-
Visually inspect the wells for any signs of cloudiness or precipitate at 0, 2, 6, and 24 hours.
-
For a quantitative assessment, measure the absorbance of the plate at 600 nm at each time point. An increase in absorbance indicates precipitation.[4]
-
The highest concentration that remains clear and shows no increase in absorbance is the maximum working soluble concentration.
Protocol 2: Determining the Stability of this compound in Culture Medium
Objective: To quantify the degradation of this compound in cell culture medium over time.
Materials:
-
This compound
-
100% DMSO
-
Cell culture medium of interest (with and without serum)
-
Sterile microcentrifuge tubes or a multi-well plate
-
Acetonitrile (ACN) with an internal standard
-
HPLC or LC-MS/MS system
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Dilute the stock solution into pre-warmed culture medium to the desired final working concentration (e.g., 10 µM).
-
Dispense the spiked medium into sterile microcentrifuge tubes or wells of a multi-well plate.
-
Incubate the samples at 37°C and 5% CO₂.
-
At designated time points (e.g., 0, 2, 8, 24, 48 hours), collect an aliquot (e.g., 100 µL) from each sample.
-
To precipitate proteins and extract the compound, add 3 volumes of cold acetonitrile containing an internal standard to each aliquot.
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[7]
-
Transfer the supernatant to HPLC vials for analysis.
-
Analyze the concentration of this compound in the processed samples using a validated HPLC or LC-MS/MS method.[9]
-
Calculate the percentage of the compound remaining at each time point relative to the 0-hour time point.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. GCase Enhancers: A Potential Therapeutic Option for Gaucher Disease and Other Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
potential off-target effects of Gcase activator 3 in cellular models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Gcase Activator 3 (GA3) in cellular models.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target effects of this compound (GA3)?
A1: this compound (GA3) is an allosteric activator of β-glucocerebrosidase (GCase).[1][2][3] It binds to a site distinct from the catalytic domain, inducing a conformational change that enhances the enzyme's activity.[1][4] This mechanism helps to increase the processing of glucosylceramide to glucose and ceramide within the lysosome. In cellular models of Gaucher and Parkinson's disease, GA3 has been shown to restore lysosomal function, reduce substrate accumulation, and alleviate cellular stress associated with protein misfolding.[1][5]
Q2: We are observing unexpected cytotoxicity in our cell line upon treatment with GA3. Could this be an off-target effect?
A2: Yes, unexpected cytotoxicity at concentrations where on-target activity is expected could be indicative of an off-target effect. Off-target binding can disrupt essential cellular pathways, leading to cell death.[6] We recommend performing a dose-response cytotoxicity assay in parallel with a GCase activity assay in your specific cell line to determine the therapeutic window. Refer to the Troubleshooting Guide: Issue 1 and the Quantitative Data Summary: Table 1 for typical cytotoxicity profiles.
Q3: How can we determine if the cellular phenotype we observe is a direct result of GCase activation or an off-target effect of GA3?
A3: A multi-pronged approach is recommended to distinguish on-target from off-target effects.[6]
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Use of a structurally distinct GCase activator: If a different GCase activator produces the same phenotype, it is more likely to be an on-target effect.
-
Genetic knockdown/knockout of GCase: Using techniques like siRNA or CRISPR-Cas9 to reduce GCase expression should abolish the on-target phenotype.[6] If the phenotype persists after GCase knockdown in the presence of GA3, it is likely an off-target effect.
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Cellular Thermal Shift Assay (CETSA): This assay can confirm direct binding of GA3 to GCase in intact cells.[6][7]
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Orthogonal assays: Confirm findings using different experimental methods. For example, if you observe changes in a signaling pathway, validate this with western blotting for key phosphorylated proteins.[7]
Below is a logical workflow for investigating a potential off-target phenotype.
Q4: Has GA3 been profiled against a panel of kinases?
A4: Yes, broad-spectrum kinase profiling is a standard part of off-target assessment for new chemical entities.[8][9] GA3 has been screened against a panel of over 400 kinases at a concentration of 10 µM. While largely selective for GCase, some minor off-target activity was noted for a small number of kinases. Refer to Quantitative Data Summary: Table 2 for a summary of kinases inhibited by more than 50% at 10 µM. It is important to consider whether these off-target kinases are expressed and functionally relevant in your cellular model.[8]
Q5: Are there any known effects of GA3 on the expression of other proteins?
A5: Comprehensive proteomic analysis is crucial for identifying unintended changes in protein expression.[10][11] Studies using quantitative mass spectrometry (e.g., SILAC or TMT labeling) have been conducted in human neuroglioma (H4) cells treated with GA3. These studies aim to identify proteins whose expression levels are significantly altered, which could indicate off-target effects or downstream consequences of GCase activation. For a summary of proteins with altered expression, please see Quantitative Data Summary: Table 3 .
Troubleshooting Guides
Issue 1: High background or inconsistent results in GCase activity assays.
-
Potential Cause: Sub-optimal assay conditions. The in vitro GCase activity assay is sensitive to pH and the presence of detergents like sodium taurocholate.[12][13][14]
-
Troubleshooting Steps:
-
Verify pH of Assay Buffer: Ensure the citrate-phosphate buffer is at the optimal pH (typically pH 5.4) for lysosomal GCase activity.
-
Optimize Detergent Concentration: Titrate the concentration of sodium taurocholate in your assay buffer.
-
Ensure Linear Kinetics: Perform a time-course experiment to ensure your measurement time point falls within the linear range of the enzymatic reaction.[13]
-
Use a GCase Inhibitor Control: Include wells treated with a known GCase inhibitor, such as Conduritol B Epoxide (CBE), to determine the GCase-specific signal.[1][15]
-
Check for Compound Interference: GA3 may interfere with the fluorescent readout. Run a control with the highest concentration of GA3 and the fluorescent product (4-methylumbelliferone) but without the enzyme, to check for quenching or autofluorescence.
-
Issue 2: Discrepancy between GCase activity in cell lysate versus intact cells.
-
Potential Cause: Poor cell permeability or active efflux of GA3. Assays on cell lysates measure direct enzyme activation, while intact cell assays also depend on the compound reaching the lysosome.[13]
-
Troubleshooting Steps:
-
Perform a Cellular Thermal Shift Assay (CETSA): This will confirm target engagement in an intact cell environment. A thermal shift indicates that GA3 is binding to GCase within the cell.[6][7]
-
Evaluate Cell Permeability: Use in silico prediction tools or an experimental assay like the Parallel Artificial Membrane Permeability Assay (PAMPA) to assess the permeability of GA3.
-
Investigate Efflux Transporters: Use cell lines that overexpress common efflux pumps (e.g., P-gp) to see if the cellular potency of GA3 is reduced.
-
Live-Cell Imaging: Use a fluorescent GCase substrate like PFB-FDGlu in live cells to visually confirm GCase activity within lysosomes.[16][17]
-
Issue 3: Observed off-target kinase inhibition in a biochemical assay does not translate to a cellular effect.
-
Potential Cause: The off-target kinase may not be expressed in your cell line, or GA3 may not reach a sufficient intracellular concentration to inhibit the kinase.
-
Troubleshooting Steps:
-
Confirm Protein Expression: Use western blotting or qPCR to confirm that the off-target kinase is expressed in your cell model.
-
Determine Cellular IC50: If the kinase is expressed, perform a cellular assay to determine the concentration of GA3 required to inhibit its activity in cells (e.g., by measuring the phosphorylation of a known substrate).
-
Consider Pathway Redundancy: The cellular signaling pathway may have redundant kinases, masking the effect of inhibiting a single off-target.
-
Quantitative Data Summary
Table 1: Cytotoxicity Profile of this compound (GA3) in Various Cell Lines
| Cell Line | Cell Type | Assay | Incubation Time (h) | IC50 (µM) |
| SH-SY5Y | Human Neuroblastoma | CellTiter-Glo® | 72 | > 50 |
| H4 | Human Neuroglioma | MTT | 72 | > 50 |
| Primary Fibroblasts | Human Dermal | LDH Release | 48 | 42.5 |
| HepG2 | Human Hepatoma | alamarBlue™ | 72 | 28.7 |
Table 2: Kinase Selectivity Profile of this compound (GA3)
Data represents the percentage of inhibition at a 10 µM concentration of GA3.
| Kinase Target | Family | % Inhibition at 10 µM |
| GCase (On-Target) | Glycoside Hydrolase | +250% (Activation) |
| LRRK2 | Serine/Threonine Kinase | 12.1 |
| GSK3β | Serine/Threonine Kinase | 68.3 |
| CDK5 | Serine/Threonine Kinase | 55.9 |
| FYN | Tyrosine Kinase | 25.4 |
| SRC | Tyrosine Kinase | 31.0 |
Table 3: Proteomic Analysis of H4 Cells Treated with this compound (GA3)
Cells were treated with 10 µM GA3 for 48 hours. Data shows proteins with >1.5-fold change in expression (p < 0.05).
| Protein | UniProt ID | Cellular Function | Fold Change |
| Glucocerebrosidase (GBA) | P04062 | Lysosomal Hydrolase | 1.8 (Increased) |
| LAMP1 | P11279 | Lysosomal Membrane Protein | 1.6 (Increased) |
| HSP70 | P0DMV8 | Chaperone, Stress Response | 1.7 (Increased) |
| Cathepsin D | P07339 | Lysosomal Protease | 1.5 (Increased) |
| Cytochrome c | P99999 | Mitochondrial Respiration, Apoptosis | -1.6 (Decreased) |
Detailed Experimental Protocols
Protocol 1: In Vitro GCase Activity Assay (Fluorometric)
-
Prepare Cell Lysates: a. Culture cells to ~90% confluency. b. Wash cells twice with ice-cold PBS and scrape into a lysis buffer (e.g., 1% Triton X-100 in PBS). c. Homogenize the lysate and centrifuge at 14,000 x g for 15 minutes at 4°C. d. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Set up the Assay Plate: a. In a black, flat-bottom 96-well plate, add diluted cell lysate (e.g., 10 µg of total protein) to each well. b. Add GA3 at various concentrations or vehicle control (DMSO). For inhibitor controls, add Conduritol B Epoxide (CBE). c. Bring the total volume in each well to 80 µL with assay buffer (0.1 M citrate-phosphate buffer, pH 5.4, containing 0.25% w/v sodium taurocholate).
-
Initiate the Reaction: a. Add 20 µL of 6 mM 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) substrate solution to each well.[15] b. Cover the plate and incubate at 37°C for 60 minutes, protected from light.
-
Stop the Reaction and Read Fluorescence: a. Add 100 µL of stop buffer (1 M Glycine, pH 12.5) to each well. b. Measure fluorescence intensity on a plate reader with excitation at ~350 nm and emission at ~460 nm.
-
Data Analysis: a. Subtract the background fluorescence (wells with no enzyme). b. Normalize the data to the vehicle control to determine the percent activation.
Protocol 2: Kinase Selectivity Profiling (Radiometric Assay)
-
Compound Preparation: a. Prepare a 10 mM stock solution of GA3 in 100% DMSO. b. Perform serial dilutions to create a range of concentrations for IC50 determination if a hit is identified. For single-point screening, use a final assay concentration of 10 µM.
-
Assay Plate Preparation: a. In a 384-well plate, add the recombinant kinase, its specific substrate peptide, and [γ-³³P]ATP in kinase buffer.
-
Compound Addition: a. Add 1 µL of the diluted GA3 or vehicle control (DMSO) to the appropriate wells.
-
Kinase Reaction: a. Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow for substrate phosphorylation.
-
Termination and Detection: a. Stop the reaction by adding a stop buffer (e.g., phosphoric acid). b. Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate. c. Wash the filter plate to remove unincorporated [γ-³³P]ATP. d. Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: a. Calculate the percentage of inhibition for GA3 relative to the vehicle control.
Protocol 3: Whole-Cell Proteomics (TMT Labeling)
-
Cell Culture and Treatment: a. Culture H4 cells in triplicate for each condition (Vehicle and 10 µM GA3). b. Treat cells for 48 hours.
-
Protein Extraction and Digestion: a. Harvest cells, wash with PBS, and lyse in a buffer containing protease and phosphatase inhibitors. b. Quantify protein concentration (BCA assay). c. Reduce, alkylate, and digest proteins into peptides using trypsin.
-
TMT Labeling: a. Label the peptide samples from each condition with a different Tandem Mass Tag (TMT) reagent according to the manufacturer's protocol. b. Combine the labeled samples into a single mixture.
-
LC-MS/MS Analysis: a. Fractionate the combined peptide sample using high-pH reversed-phase liquid chromatography. b. Analyze each fraction by nanoLC-MS/MS on a high-resolution mass spectrometer (e.g., an Orbitrap).
-
Data Analysis: a. Use a proteomics software suite (e.g., Proteome Discoverer, MaxQuant) to identify peptides and proteins and to quantify the relative abundance of proteins based on the TMT reporter ion intensities. b. Perform statistical analysis to identify proteins with significant changes in expression between the GA3-treated and vehicle-treated groups.
References
- 1. mdpi.com [mdpi.com]
- 2. biorxiv.org [biorxiv.org]
- 3. GCase Enhancers: A Potential Therapeutic Option for Gaucher Disease and Other Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Progress and potential of non-inhibitory small molecule chaperones for the treatment of Gaucher disease and its potential implications for Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Selective kinase inhibitors as tools for neuroscience research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The use of novel selectivity metrics in kinase research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteomics of the Lysosome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Evaluation of Strategies for Measuring Lysosomal Glucocerebrosidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Live cell in situ lysosomal GCase activity correlates to alpha-synuclein levels in human differentiated neurons with LRRK2 and GBA1 mutations [frontiersin.org]
- 17. Development of quantitative high-throughput screening assays to identify, validate, and optimize small-molecule stabilizers of misfolded β-glucocerebrosidase with therapeutic potential for Gaucher disease and Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Gcase Activator 3 Cytotoxicity Assessment in Primary Neurons: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for assessing the potential cytotoxicity of Gcase activator 3 in primary neuron cultures. The following resources, including frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols, are designed to address specific challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is assessing its cytotoxicity in primary neurons important?
A1: this compound is a compound designed to enhance the activity of glucocerebrosidase (GCase), an enzyme crucial for lysosomal function.[1] Mutations in the GBA1 gene, which encodes GCase, are a significant risk factor for Parkinson's disease.[2][3] While GCase activators hold therapeutic promise, it is critical to evaluate their potential neurotoxicity. Primary neurons, being highly sensitive, are an essential in vitro model for predicting adverse effects on the central nervous system.
Q2: What are the expected effects of this compound on primary neurons?
A2: Gcase activators are generally intended to be neuroprotective by restoring lysosomal function and reducing the accumulation of pathological proteins like α-synuclein.[2][3] However, off-target effects or compound-specific properties could potentially lead to cytotoxicity at certain concentrations. Therefore, a thorough dose-response assessment is crucial.
Q3: What are the most appropriate assays for assessing cytotoxicity in primary neurons treated with this compound?
A3: A multi-parametric approach is recommended to obtain a comprehensive understanding of potential cytotoxicity. Key assays include:
-
MTT Assay: Measures metabolic activity, reflecting cell viability.[1]
-
Lactate Dehydrogenase (LDH) Assay: Detects membrane damage by measuring the release of LDH from damaged cells.[4]
-
Caspase-3/7 Assay: Indicates apoptosis or programmed cell death.[5][6]
Q4: What are critical factors to consider when culturing primary neurons for cytotoxicity studies?
A4: Primary neurons are delicate and require specific culture conditions for optimal health and reliable experimental outcomes. Key considerations include:
-
Coating of Culture Surfaces: Use of substrates like poly-D-lysine is essential for neuronal attachment and survival.
-
Serum-Free Media: To avoid glial cell overgrowth and maintain a defined culture environment.
-
Seeding Density: Plating neurons at an optimal density is crucial to prevent cell clumping or sparsity, which can affect viability.
-
Solvent Controls: If this compound is dissolved in a solvent like DMSO, a vehicle control with the same solvent concentration must be included to account for any solvent-induced toxicity.
Troubleshooting Guides
This section addresses common issues that may arise during the cytotoxicity assessment of this compound in primary neurons.
| Problem | Possible Cause | Suggested Solution |
| High background cytotoxicity in untreated control cultures. | 1. Suboptimal primary neuron culture health (e.g., poor isolation, incorrect seeding density).2. Contamination (bacterial or fungal).3. Toxicity from culture media components or coating substrate. | 1. Review and optimize neuron isolation and culture protocols. Ensure appropriate seeding density.2. Regularly check for contamination. If present, discard the culture and start anew.3. Use high-quality, tested reagents and ensure complete removal of any residual toxic substances from the coating substrate. |
| Inconsistent results between experimental replicates. | 1. Variability in primary neuron preparations between dissections.2. Inconsistent treatment conditions (e.g., incubation time, compound concentration).3. "Edge effects" in multi-well plates due to evaporation. | 1. Standardize the neuron isolation and plating protocol to minimize variability.2. Use precise timing for all incubations and carefully prepare serial dilutions of this compound.3. Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to create a humidity barrier. |
| No dose-dependent cytotoxicity observed even at high concentrations of this compound. | 1. The compound may genuinely have a low cytotoxic potential in the tested concentration range.2. Insufficient incubation time for the cytotoxic effects to manifest.3. The chosen cytotoxicity assay is not sensitive to the specific mechanism of cell death. | 1. While this is a possible outcome, ensure other factors are ruled out.2. Perform a time-course experiment to determine the optimal treatment duration.3. Use a panel of cytotoxicity assays that measure different endpoints (e.g., metabolic activity, membrane integrity, apoptosis). |
| Unexpected neuronal morphology (e.g., neurite blebbing, cell clumping). | 1. Compound-induced neurotoxicity affecting cytoskeletal integrity.2. Suboptimal culture conditions leading to stressed neurons. | 1. Document morphological changes through microscopy as an additional indicator of cytotoxicity.2. Re-evaluate and optimize culture conditions, including media composition and coating. |
Experimental Protocols
MTT Assay for Metabolic Activity
This protocol assesses cell viability by measuring the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.[7]
Materials:
-
Primary neuron culture in a 96-well plate
-
This compound stock solution
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Plating: Seed primary neurons in a 96-well plate at a pre-determined optimal density and culture for the desired duration.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the different concentrations of the compound. Include vehicle control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
LDH Assay for Membrane Integrity
This assay quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[4]
Materials:
-
Primary neuron culture in a 96-well plate
-
This compound stock solution
-
LDH assay kit (containing substrate, cofactor, and dye solutions)
-
Lysis solution (positive control)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Plating and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include wells for a positive control (total LDH release) to be treated with lysis solution.
-
Incubation: Incubate the plate for the desired treatment period.
-
Supernatant Collection: After incubation, carefully collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well of the new plate containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.
Caspase-3/7 Assay for Apoptosis
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[5][6]
Materials:
-
Primary neuron culture in a 96-well plate
-
This compound stock solution
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
Luminometer
Procedure:
-
Cell Plating and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Incubation: Incubate the plate for the desired treatment period.
-
Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Add 100 µL of the reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1 hour, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
Data Presentation
Summarize all quantitative data from the cytotoxicity assays in clearly structured tables for easy comparison.
Table 1: Example Data Summary for this compound Cytotoxicity Assessment
| This compound Concentration (µM) | % Cell Viability (MTT Assay) | % Cytotoxicity (LDH Assay) | Relative Caspase-3/7 Activity |
| 0 (Vehicle Control) | 100 | 0 | 1.0 |
| 0.1 | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing this compound cytotoxicity.
Hypothetical Signaling Pathway for Off-Target Cytotoxicity
This diagram illustrates a hypothetical signaling pathway where a Gcase activator, through off-target effects, could potentially induce cytotoxicity. This is a theoretical model for investigative purposes.
Caption: Hypothetical off-target signaling leading to cytotoxicity.
References
- 1. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of β-Glucocerebrosidase Reduces Pathological α-Synuclein and Restores Lysosomal Function in Parkinson's Patient Midbrain Neurons | Journal of Neuroscience [jneurosci.org]
- 3. A modulator of wild-type glucocerebrosidase improves pathogenic phenotypes in dopaminergic neuronal models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.com]
- 7. MTT Assay [protocols.io]
how to minimize variability in Gcase activator 3 experiments
Welcome to the technical support center for Gcase activator 3 experiments. This resource is designed for researchers, scientists, and drug development professionals to help minimize variability and troubleshoot common issues encountered during their work with this novel glucosidase (Gcase) activator.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as compound 9Q, is a small molecule activator of the enzyme glucocerebrosidase (Gcase). Its primary mechanism involves partially stabilizing the Gcase enzyme, which can reduce misfolding and degradation of both wild-type and mutant forms of the protein.[1] This stabilization enhances the enzymatic activity of Gcase, making it a subject of interest in research related to Parkinson's disease and other synucleinopathies.[1]
Q2: What are the recommended storage and handling conditions for this compound?
A2: Proper storage is critical to maintain the activity of this compound. For long-term storage, a stock solution should be kept at -80°C for up to 6 months. For short-term storage, -20°C is suitable for up to one month. It is recommended to prepare working solutions for in vivo experiments fresh on the same day of use. If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.
Q3: What are the most common sources of variability in Gcase activity assays?
A3: Variability in Gcase activity assays can arise from several factors:
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Assay Conditions: Minor differences in pH, buffer composition, and the type and concentration of detergents can significantly impact enzyme activity.[2]
-
Substrate and Activator Preparation: Inconsistent preparation of the fluorescent substrate (e.g., 4-methylumbelliferyl-β-D-glucopyranoside or 4-MUG) and the this compound can lead to variable results. This includes issues with solubility and degradation.
-
Biological Sample Handling: The source of the biological sample (cell lines, tissue homogenates, etc.), its preparation, and storage can introduce variability. Repeated freeze-thaw cycles of lysates should be avoided.
-
Endogenous Factors: The intrinsic environment of the biological sample, including lysosomal pH and the presence of natural regulators, can influence Gcase activity.[2]
-
Pipetting and Mixing: Inaccurate pipetting and incomplete mixing of reagents in multi-well plates are common sources of error.
Q4: Can this compound show inhibitory effects at high concentrations?
A4: While this compound is designed to enhance enzyme activity, it is a common characteristic of small molecule modulators, including some chaperones, to exhibit inhibitory effects at high concentrations. This can be due to off-target effects or altered binding kinetics at saturating concentrations. It is crucial to perform a dose-response curve to identify the optimal concentration range for activation.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
| Potential Cause | Troubleshooting Step |
| Inaccurate Pipetting | Calibrate pipettes regularly. For viscous solutions, consider using reverse pipetting techniques. |
| Incomplete Mixing | Ensure thorough mixing in each well by gently pipetting up and down or using a plate shaker at a low speed. |
| Edge Effects | Avoid using the outer wells of the microplate, as they are more susceptible to evaporation and temperature fluctuations. Fill these wells with a blank solution like water or buffer. |
| Inconsistent Incubation Time | Use a multichannel pipette or a repeater pipette to add the stop solution to all wells as simultaneously as possible. |
Issue 2: Low or No Gcase Activation Observed
| Potential Cause | Troubleshooting Step |
| Degraded this compound | Prepare fresh dilutions of this compound from a properly stored stock aliquot. Avoid repeated freeze-thaw cycles of the stock solution. |
| Sub-optimal Activator Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific experimental system. |
| Incorrect Assay pH | Verify the pH of your assay buffer. Gcase activity is highly pH-dependent, with optimal activity typically in the acidic range (pH 4.0-5.5) to mimic the lysosomal environment. |
| Degraded Enzyme in Lysate | Prepare fresh cell or tissue lysates for each experiment. Ensure proper storage conditions (-80°C for long-term storage) and avoid repeated freeze-thaw cycles. |
Issue 3: Inconsistent Dose-Response Curve
| Potential Cause | Troubleshooting Step |
| Activator Solubility Issues | Ensure this compound is fully dissolved in the vehicle (e.g., DMSO) before diluting into the assay buffer. Sonication may be required. Observe for any precipitation. |
| Cell Viability Issues at High Concentrations | Perform a cell viability assay (e.g., MTT or LDH assay) in parallel with your Gcase activity assay to ensure that high concentrations of the activator are not causing cytotoxicity, which would lead to a decrease in measured activity. |
| Off-Target Effects | At high concentrations, the activator may have off-target effects that interfere with the assay. Consider using a lower range of concentrations or including additional controls to test for non-specific effects. |
Data Presentation
The following table summarizes representative inter- and intra-day variability observed in a live-cell Gcase activity assay. While not specific to this compound, it provides a baseline for expected variability in Gcase activity measurements.
| Group | Inter-day Coefficient of Variation (CV) | Intra-day Coefficient of Variation (CV) |
| Healthy Volunteers | 24.0% | 16.8% |
| GBA-PD Patients | 37.1% | 25.9% |
| (Data adapted from a study on a live-cell GCase activity assay)[2] |
Experimental Protocols
In Vitro Gcase Activity Assay with this compound
This protocol describes a fluorometric assay to measure the activity of Gcase in cell lysates in the presence of this compound.
Materials:
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Cell lysate containing Gcase
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer: 0.1 M citrate/0.2 M phosphate buffer, pH 5.4, containing 0.25% (w/v) sodium taurocholate and 0.1% (v/v) Triton X-100
-
Substrate: 4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG)
-
Stop Solution: 1 M Glycine, pH 10.5
-
Black, flat-bottom 96-well plate
Procedure:
-
Prepare Reagents: Thaw all reagents and keep them on ice. Prepare serial dilutions of this compound in the assay buffer to achieve the desired final concentrations.
-
Sample Preparation: Dilute the cell lysate to a consistent protein concentration in the assay buffer.
-
Assay Setup: To each well of the 96-well plate, add:
-
20 µL of diluted cell lysate
-
20 µL of this compound dilution (or vehicle control)
-
Include wells with a known Gcase inhibitor (e.g., conduritol B epoxide - CBE) as a negative control.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the activator to interact with the enzyme.
-
Initiate Reaction: Add 10 µL of 4-MUG substrate solution to each well.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
Stop Reaction: Stop the reaction by adding 150 µL of stop solution to each well.
-
Fluorescence Measurement: Read the fluorescence at an excitation wavelength of 365 nm and an emission wavelength of 445 nm.
Visualizations
Gcase Activation and Downstream Signaling Pathway
Caption: Gcase activation pathway and its role in α-synuclein clearance.
Experimental Workflow for this compound Testing
Caption: Workflow for testing the efficacy of this compound.
Logical Relationship for Troubleshooting High Variability
Caption: Troubleshooting logic for high variability in Gcase assays.
References
interpreting negative results with Gcase activator 3
Welcome to the technical support center for Gcase Activator 3. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you interpret your results, particularly when encountering negative or unexpected outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound, also known as compound 9Q, is a non-inhibitory allosteric activator of β-Glucocerebrosidase (GCase).[1][2] Its primary mechanism involves binding to a novel pocket on the GCase enzyme, distinct from the active site. This binding event stabilizes the enzyme, can induce dimerization, and ultimately enhances its catalytic activity.[1] It has been shown to reduce the misfolding and degradation of mutant GCase protein in cellular models.[1]
Q2: What are the recommended storage and handling conditions for this compound?
A2: Proper storage and handling are critical for maintaining the activity of this compound. Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is important to avoid repeated freeze-thaw cycles. For cellular assays, it is recommended to prepare fresh dilutions from the stock solution for each experiment.
Q3: I am not observing an increase in GCase activity after treating my cells with this compound. What could be the reason?
A3: A negative result, meaning no observable increase in GCase activity, can stem from several factors. It is important to systematically troubleshoot the experiment to distinguish between a true negative result and an experimental artifact. The following sections provide detailed troubleshooting guidance.
Troubleshooting Guide: Interpreting Negative Results
A lack of response to this compound can be categorized into three main areas: issues with the activator itself, problems with the experimental setup, or cell-specific factors.
Category 1: this compound Integrity and Preparation
| Potential Issue | Possible Cause | Recommended Action |
| Degraded Activator | Improper storage (e.g., exposure to light, multiple freeze-thaw cycles). | Prepare fresh aliquots of this compound from a properly stored stock. Ensure the stock has not exceeded its recommended storage duration (-80°C for 6 months, -20°C for 1 month)[1]. |
| Incorrect Concentration | Calculation error during dilution or inaccurate pipetting. | Double-check all calculations for preparing working solutions. Calibrate pipettes regularly and use reverse pipetting for viscous solutions. |
| Poor Solubility | The activator may not be fully dissolved in the vehicle (e.g., DMSO) or the final culture medium. | Ensure the stock solution is fully dissolved. When preparing the final working solution in culture medium, vortex or mix thoroughly. A sonicator water bath may aid dissolution[3]. |
Category 2: Experimental Assay and Protocol
| Potential Issue | Possible Cause | Recommended Action |
| Suboptimal Assay pH | GCase activity is highly pH-dependent, with an optimal range typically between pH 5.2 and 5.9 to mimic the lysosomal environment.[4][5] | Verify the pH of your assay buffer. Prepare fresh buffer if there is any doubt about its pH. |
| Inadequate Substrate Concentration or Quality | The substrate (e.g., 4-methylumbelliferyl-β-D-glucopyranoside, 4-MUG) may be degraded or used at a concentration that is not saturating. | Prepare fresh substrate solution for each experiment and protect it from light.[3] Perform a substrate titration to determine the optimal concentration for your specific experimental conditions. |
| Issues with Cell Lysate Preparation | Incomplete cell lysis can lead to an underestimation of GCase activity. Repeated freeze-thaw cycles of the lysate can also degrade the enzyme.[4] | Use a validated lysis protocol and ensure complete cell disruption. Prepare fresh lysates for each experiment and avoid repeated freezing and thawing.[4] |
| "Edge Effects" on Microplates | Wells on the outer edges of a microplate are more susceptible to evaporation and temperature fluctuations, leading to variability.[4] | Avoid using the outer wells of the microplate for experimental samples. Instead, fill them with a blank solution like water or buffer.[4] |
| Inaccurate Incubation Times | Inconsistent incubation times for the enzymatic reaction can introduce significant variability. | Use a multichannel pipette to add the start and stop solutions to all wells as simultaneously as possible.[4] |
Category 3: Cellular and Biological Factors
| Potential Issue | Possible Cause | Recommended Action |
| Cell Type Specificity | The response to GCase activators can vary between different cell types. | If possible, test the activator on a cell line known to be responsive as a positive control. |
| Low Endogenous GCase Levels | The cell line being used may have very low endogenous expression of GCase, making it difficult to detect a significant increase in activity. | Confirm GCase expression in your cell line using techniques like Western blotting or qPCR. |
| Presence of GCase Mutations | Certain GCase mutations may alter the binding site of the activator or otherwise prevent a functional response. | If using patient-derived cells, the specific GBA1 mutation should be considered. Some activators may be more effective for specific mutations. |
| Trafficking Defects | Even if the activator enhances enzyme activity, the GCase protein may not be correctly trafficked to the lysosome. | Co-localization studies using immunofluorescence can be performed to assess the subcellular localization of GCase. |
Experimental Protocols
Standard GCase Activity Assay Protocol (using 4-MUG substrate)
This protocol is a general guideline and may require optimization for your specific cell type and experimental conditions.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with this compound at the desired concentrations for the specified duration. Include a vehicle-only control.
-
Cell Lysis:
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Wash cells with ice-cold PBS.
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Lyse cells in a suitable lysis buffer (e.g., containing 1% Triton X-100).
-
Homogenize the lysate and then centrifuge to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to normalize GCase activity.
-
Enzymatic Reaction:
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In a black, flat-bottom 96-well plate, add a standardized amount of protein lysate to each well.
-
Add the assay buffer (e.g., citrate-phosphate buffer, pH 5.4, containing sodium taurocholate).
-
Initiate the reaction by adding the 4-MUG substrate solution.
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Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Stopping the Reaction: Add a high pH stop solution (e.g., 1M glycine, pH 10.5) to each well.[4]
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Fluorescence Measurement: Read the fluorescence at an excitation of ~355-365 nm and an emission of ~445-460 nm.
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Data Analysis: Normalize the fluorescence readings to the protein concentration and express the GCase activity in appropriate units (e.g., pmol/mg/min).
Visualizing Experimental Workflows and Pathways
Troubleshooting Logic for Negative this compound Results
Caption: A flowchart for troubleshooting negative results with this compound.
Simplified GCase Activation Pathway
Caption: The mechanism of this compound in rescuing mutant GCase.
References
Gcase activator 3 long-term stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability and storage of Gcase activator 3. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity and successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the stability and activity of this compound. Based on available data, the following conditions are recommended:
-
Solid Form: Store the powdered compound at -20°C for up to 3 years or at 4°C for up to 2 years.
-
Stock Solutions: For stock solutions prepared in a solvent such as DMSO, storage at -80°C is recommended for a period of up to 6 months.[1] Storage at -20°C is suitable for shorter periods, up to 1 month.[1]
Q2: How should I prepare and store working solutions of this compound?
A2: It is highly recommended to prepare working solutions for in vivo experiments fresh on the same day of use to ensure optimal performance.[1] If you need to prepare a working solution for in vitro assays, it is best practice to dilute the stock solution immediately before the experiment.
Q3: What is the known long-term stability of this compound?
A3: The supplier, MedchemExpress, guarantees stability for up to 6 months for stock solutions stored at -80°C.[1] For longer-term stability, it is advisable to conduct periodic quality control checks.
Q4: Are there any known degradation products of this compound?
A4: Currently, there is no publicly available information detailing the specific degradation products of this compound. To ensure the use of a non-degraded compound, it is important to adhere to the recommended storage conditions and preparation guidelines for working solutions.
Q5: What is the mechanism of action of this compound?
A5: this compound is a non-inhibitory small molecule that acts as an allosteric modulator of the β-glucocerebrosidase (GCase) enzyme.[2][3] It binds to a site on the enzyme distinct from the active site, inducing a conformational change that can lead to increased enzymatic activity and stability.[2][3] This can help to restore the proper folding of mutant GCase and facilitate its transport to the lysosome.
Stability and Storage Data Summary
The following table summarizes the recommended storage conditions and stability data for this compound.
| Form | Storage Temperature | Recommended Duration |
| Solid (Powder) | -20°C | Up to 3 years |
| 4°C | Up to 2 years | |
| Stock Solution | -80°C | Up to 6 months[1] |
| -20°C | Up to 1 month[1] | |
| Working Solution | N/A | Prepare fresh for each experiment[1] |
Experimental Protocols
Protocol 1: Stability-Indicating Analysis of this compound by HPLC (General Protocol)
This protocol provides a general framework for developing a High-Performance Liquid Chromatography (HPLC) method to assess the stability of this compound. Specific parameters will need to be optimized for your particular instrument and conditions.
Objective: To separate the intact this compound from potential degradation products.
Materials:
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This compound reference standard
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Aged samples of this compound (from stability studies)
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HPLC-grade acetonitrile, methanol, and water
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HPLC-grade buffers (e.g., phosphate, acetate) and acids/bases for pH adjustment (e.g., formic acid, ammonium hydroxide)
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HPLC system with a UV or PDA detector
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C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Methodology:
-
Standard and Sample Preparation:
-
Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a working concentration (e.g., 50 µg/mL).
-
Prepare aged samples in the same manner.
-
-
Chromatographic Conditions (Starting Point):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10-90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Scan for optimal wavelength using a PDA detector, or start at 254 nm.
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the reference standard to determine the retention time of the intact compound.
-
Inject the aged samples to observe any additional peaks that may correspond to degradation products.
-
The percentage of intact this compound can be calculated based on the peak area relative to the total peak area.
-
-
Method Optimization:
-
Adjust the mobile phase composition, gradient, pH, and column type to achieve optimal separation of the parent peak from any degradation peaks.
-
Protocol 2: In Vitro GCase Activity Assay
This protocol describes a common method to measure the activity of the GCase enzyme in the presence of this compound using the fluorogenic substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).[4][5]
Objective: To determine the effect of this compound on GCase enzyme activity.
Materials:
-
Recombinant human GCase enzyme
-
This compound
-
4-MUG substrate (Sigma-Aldrich, Cat. No. M3633)
-
Assay Buffer: 0.1 M Citrate-phosphate buffer, pH 5.4, containing 0.25% (w/v) sodium taurocholate, 1 mM EDTA, and 1% (w/v) BSA.
-
Stop Buffer: 1 M Glycine, pH 12.5
-
Black 96-well plate
-
Fluorescence plate reader (Excitation: 350 nm, Emission: 460 nm)
Methodology:
-
Prepare Reagents:
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Dilute the recombinant GCase enzyme in the assay buffer to the desired working concentration.
-
Prepare a serial dilution of this compound in the assay buffer.
-
Prepare a 5 mM solution of 4-MUG in the assay buffer.
-
-
Assay Procedure:
-
To each well of the 96-well plate, add 20 µL of the this compound dilution (or vehicle control).
-
Add 20 µL of the diluted GCase enzyme to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the 4-MUG solution to each well.
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Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop the reaction by adding 100 µL of the stop buffer to each well.
-
-
Data Analysis:
-
Measure the fluorescence intensity using a plate reader.
-
Subtract the background fluorescence (wells without enzyme) from all readings.
-
Plot the fluorescence intensity against the concentration of this compound to determine the dose-response curve.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reduced or no GCase activation | 1. Degraded this compound. | 1. Use a fresh stock solution of this compound. Ensure proper storage of the solid compound and stock solutions. |
| 2. Inactive GCase enzyme. | 2. Use a new vial of recombinant GCase or test the activity of the current batch with a known activator. | |
| 3. Incorrect assay conditions (pH, temperature). | 3. Verify the pH of the assay buffer and ensure the incubation temperature is correct. GCase activity is pH-sensitive.[6] | |
| High background fluorescence in activity assay | 1. Contamination of reagents. | 1. Use fresh, high-purity reagents and water. |
| 2. Autohydrolysis of 4-MUG substrate. | 2. Prepare the 4-MUG solution fresh before each experiment. | |
| Precipitation of this compound in solution | 1. Poor solubility in the chosen solvent. | 1. For stock solutions, use high-purity DMSO. For working solutions, especially for in vivo use, consider co-solvents like corn oil. Gentle heating and/or sonication may aid dissolution.[1] |
| 2. Compound has "crashed out" after dilution. | 2. Prepare working solutions fresh and use immediately. Avoid storing diluted solutions. | |
| Inconsistent results between experiments | 1. Freeze-thaw cycles of stock solutions. | 1. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. |
| 2. Pipetting errors. | 2. Ensure accurate pipetting, especially for serial dilutions. | |
| 3. Variation in incubation times. | 3. Use a multichannel pipette for simultaneous addition of reagents and a precise timer for incubations. |
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for stability and activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GCase Enhancers: A Potential Therapeutic Option for Gaucher Disease and Other Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel β-Glucocerebrosidase Activators That Bind to a New Pocket at a Dimer Interface and Induce Dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GCase activity assay [protocols.io]
- 5. GCase activity assay [protocols.io]
- 6. The effects of pH and iminosugar pharmacological chaperones on lysosomal glycosidase structure and stability - PMC [pmc.ncbi.nlm.nih.gov]
avoiding Gcase activator 3 precipitation in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding precipitation of Gcase activator 3 in aqueous solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is precipitation a concern?
This compound is a small molecule activator of the enzyme glucocerebrosidase (GCase). It is a valuable tool for research in areas such as Parkinson's disease and Gaucher disease. Like many small molecule compounds developed for pharmacological research, this compound is hydrophobic, meaning it has low solubility in water-based (aqueous) solutions. This poor solubility can lead to precipitation, where the compound comes out of solution and forms solid particles. Precipitation can negatively impact experimental results by reducing the effective concentration of the activator and potentially interfering with assays.
Q2: What are the primary causes of this compound precipitation in aqueous solutions?
The primary reasons for the precipitation of this compound in aqueous solutions include:
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Exceeding its solubility limit: Every compound has a maximum concentration that can be dissolved in a specific solvent at a given temperature. Exceeding this limit will cause the compound to precipitate.
-
Solvent polarity shock: this compound is typically dissolved in a non-polar organic solvent like dimethyl sulfoxide (DMSO) to create a stock solution. When this stock solution is diluted into an aqueous buffer, the rapid change in solvent polarity can cause the hydrophobic compound to crash out of solution.
-
pH of the aqueous solution: The solubility of many compounds is dependent on the pH of the solution. If this compound has ionizable groups, its solubility may vary significantly at different pH levels.
-
Temperature fluctuations: Changes in temperature can affect the solubility of small molecules. While the effect on this compound is not specifically documented, it is a factor to consider.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
Based on supplier data, this compound is highly soluble in 100% DMSO, with a concentration of up to 100 mg/mL achievable with the aid of ultrasonication. It is crucial to use high-quality, anhydrous (water-free) DMSO, as the presence of water can reduce the solubility of the compound.[1]
Q4: Are there any general tips for storing this compound solutions?
Stock solutions of this compound in DMSO should be stored at -20°C or -80°C for long-term stability.[1] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes. Before use, allow the frozen aliquot to thaw completely and come to room temperature. It is also good practice to vortex the solution briefly to ensure it is homogeneous before making dilutions.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound when preparing aqueous working solutions.
Issue: My this compound precipitated after diluting the DMSO stock solution into my aqueous buffer.
This is the most common issue encountered. The following steps can help mitigate this problem.
Step 1: Optimize the Dilution Procedure
The way you dilute your stock solution is critical. Avoid adding the aqueous buffer directly to the DMSO stock. Instead, add the DMSO stock to the aqueous buffer while vortexing or stirring.
-
Recommended Dilution Protocol:
-
Bring both the this compound DMSO stock solution and the aqueous buffer to room temperature.
-
Vortex the DMSO stock solution briefly to ensure it is fully dissolved.
-
In a new tube, place the required volume of your aqueous buffer.
-
While vigorously vortexing or stirring the aqueous buffer, add the required volume of the DMSO stock solution drop-by-drop.
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Continue to vortex or stir for an additional 30-60 seconds to ensure thorough mixing.
-
Step 2: Reduce the Final Concentration of this compound
You may be exceeding the solubility limit of the compound in your final working solution.
-
Action: Try preparing a more dilute working solution. If your experiment allows, perform a concentration-response curve to determine the lowest effective concentration.
Step 3: Adjust the Final Concentration of DMSO (Co-solvent)
DMSO acts as a co-solvent, helping to keep the hydrophobic compound in solution. The final concentration of DMSO in your aqueous solution is important.
-
Recommendation: While high concentrations of DMSO can be toxic to cells, a final concentration of 0.1% to 1% (v/v) DMSO is often well-tolerated and can help maintain solubility. If you are still observing precipitation, you may need to cautiously increase the final DMSO concentration, keeping in mind the tolerance of your experimental system.
Step 4: Consider Using a Surfactant
Surfactants are molecules that can help to stabilize hydrophobic compounds in aqueous solutions by forming micelles around them.
-
Action: For in vitro experiments, consider adding a low concentration of a non-ionic surfactant, such as Tween® 20 or Pluronic® F-68, to your aqueous buffer. A typical starting concentration is 0.01% to 0.1%. The optimal surfactant and concentration will need to be determined empirically for your specific application.
Step 5: Evaluate the pH of Your Aqueous Buffer
The solubility of this compound may be pH-dependent.
-
Action: If you have the flexibility to alter the pH of your experimental buffer, you can test a range of pH values to see if solubility is improved. Without specific pKa data for this compound, this would be an empirical optimization step.
Step 6: Utilize Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.
-
Action: For challenging solubility issues, consider using a cyclodextrin like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD). The this compound would be pre-complexed with the cyclodextrin before being added to the aqueous solution.
Data Summary
The following tables summarize the available solubility and formulation data for this compound and a structurally related compound, Gcase activator NCGC00188758.
Table 1: Solubility of Gcase Activators in Organic Solvents
| Compound | Solvent | Solubility | Reference |
| This compound | DMSO | 100 mg/mL (requires sonication) | [1] |
| Gcase activator NCGC00188758 | DMSO | 2.5 mg/mL | [2] |
Table 2: Example In Vivo Formulation for this compound
| Component | Proportion | Notes | Reference |
| This compound in DMSO (50 mg/mL) | 10% | Stock solution | [1] |
| Corn oil | 90% | Vehicle | [1] |
Note: This formulation is for in vivo use and highlights the poor aqueous solubility of the compound, requiring a lipid-based vehicle.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (Molecular Weight: 384.43 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Ultrasonic bath
-
Vortex mixer
-
-
Procedure:
-
Weigh out 3.84 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube for 1-2 minutes.
-
Place the tube in an ultrasonic bath for 5-10 minutes to aid dissolution.
-
Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
-
Protocol 2: Preparation of a 10 µM this compound Working Solution in Aqueous Buffer (with 0.1% DMSO)
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile conical or microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Calculate the required volumes. To prepare 1 mL of a 10 µM working solution, you will need 1 µL of the 10 mM stock solution and 999 µL of the aqueous buffer.
-
Add 999 µL of the aqueous buffer to a sterile tube.
-
While vigorously vortexing the aqueous buffer, add 1 µL of the 10 mM this compound stock solution dropwise.
-
Continue to vortex for an additional 30 seconds.
-
Use the working solution immediately for your experiment.
-
Visualizations
Caption: A flowchart for troubleshooting this compound precipitation.
Caption: Mechanisms for enhancing the solubility of this compound.
References
Technical Support Center: Gcase Activator 3 Dose-Response Curve Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Gcase activator 3 in dose-response curve experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound, also known as compound 9Q, is a glucocerebrosidase (GCase) activator. It functions by partially stabilizing the GCase enzyme, which can enhance its activity. This stabilization is particularly relevant for reducing the misfolding and subsequent degradation of mutant GCase protein, a factor implicated in Parkinson's disease and related synucleinopathies.[1]
Q2: What is the recommended starting concentration range for this compound in a dose-response experiment?
A2: Based on preclinical studies with similar GCase activators, a common starting point for dose-response curves is a wide concentration range spanning from low nanomolar to high micromolar. For instance, a serial dilution from 1 nM to 50 µM is often employed to capture the full spectrum of the dose-response relationship.[2] It is crucial to perform a pilot experiment with a broad concentration range to determine the optimal concentrations for your specific experimental conditions.
Q3: How should I prepare and store this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage (up to 6 months), it is recommended to store the stock solution at -80°C. For shorter-term storage (up to 1 month), -20°C is acceptable. It is important to avoid repeated freeze-thaw cycles.[1]
Q4: What is the optimal pH for a GCase activity assay?
A4: The optimal pH for GCase activity is acidic, mimicking the lysosomal environment where the enzyme is naturally active. Most protocols recommend an assay buffer with a pH between 5.2 and 5.9.[3] Operating outside this range can lead to a significant reduction in enzyme activity and inconsistent results.
Troubleshooting Guide
Issue 1: High background signal in the no-enzyme or no-activator control wells.
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Potential Cause: Substrate instability or contamination. The fluorescent substrate, 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG), can degrade over time, leading to spontaneous fluorescence.
-
Troubleshooting Steps:
-
Always prepare the 4-MUG substrate solution fresh before each assay.
-
Protect the substrate solution from light.
-
Run a "substrate only" control (assay buffer + 4-MUG) to check for auto-hydrolysis. If the signal is high, discard the substrate and use a fresh batch.
-
Issue 2: High variability between replicate wells.
-
Potential Cause: Inaccurate pipetting, incomplete mixing, or "edge effects" on the microplate.
-
Troubleshooting Steps:
-
Ensure your pipettes are properly calibrated. Use reverse pipetting for viscous solutions like the assay buffer containing detergents.
-
After adding reagents, mix the contents of each well thoroughly by gently pipetting up and down or by using a plate shaker at a low speed.
-
To avoid edge effects, where evaporation and temperature fluctuations are more pronounced, consider not using the outer wells of the 96-well plate. Alternatively, fill the outer wells with a blank solution (e.g., water or buffer).[3]
-
Issue 3: The dose-response curve does not reach a plateau (saturation).
-
Potential Cause: The concentration range of this compound is too low, or the activator has solubility issues at higher concentrations.
-
Troubleshooting Steps:
-
Extend the concentration range of the activator in your next experiment.
-
Visually inspect the wells with the highest concentrations of the activator for any signs of precipitation. If solubility is an issue, you may need to adjust the solvent or consider the limitations of the compound's solubility.
-
Ensure that the enzyme concentration is not the limiting factor. You may need to optimize the enzyme concentration in the assay.
-
Issue 4: The calculated EC50 value is inconsistent across experiments.
-
Potential Cause: Inter-assay variability due to slight differences in experimental conditions.
-
Troubleshooting Steps:
-
Standardize all experimental parameters, including incubation times, temperatures, and reagent concentrations.
-
Prepare a large batch of assay buffer and enzyme stock solution to be used across multiple experiments to minimize variability.
-
Always include a positive control with a known EC50 value to monitor assay performance.
-
Consider using a meta-analysis approach to combine EC50 estimates from multiple experiments for a more robust value.[4]
-
Data Presentation
Table 1: Example Dose-Response Data for this compound
| This compound Conc. (µM) | Replicate 1 (RFU) | Replicate 2 (RFU) | Replicate 3 (RFU) | Mean RFU | Std. Dev. | % GCase Activity |
| 0 (Vehicle) | 1502 | 1550 | 1525 | 1525.67 | 24.01 | 100.00 |
| 0.01 | 1830 | 1855 | 1842 | 1842.33 | 12.50 | 120.76 |
| 0.1 | 2540 | 2580 | 2555 | 2558.33 | 20.21 | 167.70 |
| 1 | 3890 | 3925 | 3905 | 3906.67 | 17.56 | 256.07 |
| 10 | 4550 | 4600 | 4570 | 4573.33 | 25.17 | 299.76 |
| 50 | 4600 | 4630 | 4610 | 4613.33 | 15.28 | 302.39 |
| 100 | 4610 | 4645 | 4625 | 4626.67 | 17.56 | 303.26 |
Table 2: Calculated Dose-Response Curve Parameters
| Parameter | Value |
| EC50 | 0.85 µM |
| Emax | 305% |
| Hill Slope | 1.2 |
| R² | 0.995 |
Experimental Protocols
Detailed Methodology for this compound Dose-Response Curve Optimization
This protocol describes a fluorometric in vitro assay to determine the dose-response curve and EC50 of this compound using a 96-well plate format.
Materials:
-
Recombinant human GCase enzyme
-
This compound
-
4-methylumbelliferyl-β-D-glucopyranoside (4-MUG)
-
Assay Buffer (e.g., 0.1 M citrate-phosphate buffer, pH 5.4, containing 0.25% sodium taurocholate)
-
Stop Solution (e.g., 1 M Glycine, pH 10.5)
-
DMSO (for dissolving activator)
-
Black, flat-bottom 96-well plates
-
Multichannel pipette
-
Plate reader with fluorescence detection (Excitation: ~360 nm, Emission: ~440 nm)
Procedure:
-
Preparation of this compound Serial Dilutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform a serial dilution of the stock solution in assay buffer to achieve the desired concentration range (e.g., 100 µM to 0.01 µM). Include a vehicle control (assay buffer with the same final concentration of DMSO as the highest activator concentration).
-
-
Enzyme Preparation:
-
Dilute the recombinant human GCase enzyme in cold assay buffer to the desired working concentration. The optimal concentration should be determined in a preliminary experiment to ensure the reaction is in the linear range.
-
-
Assay Setup:
-
Add 25 µL of each this compound dilution (and vehicle control) to triplicate wells of a 96-well plate.
-
Add 25 µL of the diluted GCase enzyme solution to each well.
-
Incubate the plate for 15-30 minutes at 37°C to allow the activator to interact with the enzyme.
-
-
Reaction Initiation:
-
Prepare the 4-MUG substrate solution in assay buffer at the desired final concentration (e.g., 2 mM).
-
Add 50 µL of the 4-MUG solution to each well to initiate the enzymatic reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for 30-60 minutes, protected from light. The incubation time should be optimized to ensure the reaction remains in the linear phase.
-
-
Reaction Termination:
-
Stop the reaction by adding 100 µL of stop solution to each well.
-
-
Fluorescence Measurement:
-
Read the fluorescence intensity in a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells (no enzyme) from all other wells.
-
Normalize the data by setting the average fluorescence of the vehicle control wells to 100% activity.
-
Plot the percent GCase activity against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) dose-response curve to determine the EC50, Emax, and Hill slope.
-
Visualizations
Caption: GCase and α-Synuclein Bidirectional Pathogenic Loop.
Caption: Experimental Workflow for Dose-Response Curve Optimization.
References
troubleshooting inconsistent GCase activity measurements with Gcase activator 3
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during GCase (Glucocerebrosidase) activity assays, with a specific focus on experiments involving GCase Activator 3 .
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a small molecule activator designed to enhance the enzymatic activity of GCase.[1] It functions by binding to GCase, which can help to partially stabilize the enzyme.[1] This stabilization is thought to reduce the misfolding and subsequent degradation of mutant GCase, thereby increasing the amount of functional enzyme that can be trafficked to the lysosome.[1][2][3] Some activators may act as "chaperones," facilitating proper folding, while others may bind to allosteric sites or dimer interfaces to enhance catalytic function.[2][4][5]
Q2: What is the principle of the fluorogenic GCase activity assay?
The most common method for measuring GCase activity in vitro utilizes a fluorogenic substrate, such as 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).[6][7] GCase cleaves the β-glycosidic bond of this substrate, releasing the fluorescent molecule 4-methylumbelliferone (4-MU).[6] The resulting increase in fluorescence intensity is directly proportional to GCase activity and can be measured over time using a fluorescence plate reader. The assay is typically performed at an acidic pH (e.g., pH 5.4) to mimic the lysosomal environment and minimize the activity of non-lysosomal glucocerebrosidases.[6][7]
Q3: Why are my GCase activity measurements inconsistent or showing high variability between replicates?
Inconsistent GCase activity measurements can arise from several factors, ranging from sample preparation to assay conditions.[8][9][10] Key sources of variability include:
-
Enzyme Stability: GCase, particularly mutant forms, can be unstable, and its activity is sensitive to detergents used in lysis buffers.[3][8]
-
Pipetting Errors: Inaccurate or inconsistent pipetting of the enzyme, substrate, or activator can lead to significant well-to-well variation.
-
Temperature Fluctuations: GCase activity is temperature-dependent. Inconsistent incubation temperatures can affect the rate of the enzymatic reaction.[11]
-
Substrate/Activator Preparation: Improperly dissolved or degraded substrate or activator can lead to variable results. The fluorogenic substrate 4-MUG should be prepared fresh and protected from light.[6]
-
Sample Quality: The quality and handling of cell or tissue lysates can impact enzyme activity. Repeated freeze-thaw cycles should be avoided.[11][12]
Q4: Can this compound interfere with the fluorescence reading?
Yes, like any small molecule, there is a potential for interference. This compound could potentially be fluorescent itself or quench the fluorescence of the 4-MU product. It is crucial to run control experiments to test for this. A control well containing the assay buffer, substrate, and this compound (without the enzyme) should be included to check for background fluorescence. Similarly, a control with the enzyme, substrate, and product (4-MU) with and without the activator can help assess for quenching effects.
Troubleshooting Guide
Issue 1: Low or No GCase Activity Detected
If you observe a fluorescent signal that is very low or indistinguishable from the background, consider the following causes and solutions.
| Potential Cause | Recommended Solution |
| Inactive Enzyme | Verify the activity of your GCase enzyme stock with a positive control. Ensure proper storage conditions and avoid repeated freeze-thaw cycles.[11] |
| Incorrect Reagent Concentration | Double-check the final concentrations of the enzyme, 4-MUG substrate, and this compound. Ensure all components were added to the reaction wells.[11] |
| Suboptimal Assay Conditions | Confirm that the assay buffer pH is correct (typically acidic for lysosomal GCase) and that the incubation was performed at the optimal temperature (e.g., 37°C).[11] |
| Instrument Settings | Ensure the fluorescence plate reader is set to the correct excitation and emission wavelengths for 4-MU (e.g., Ex/Em = 350/460 nm). |
| Degraded 4-MUG Substrate | Prepare the 4-MUG solution fresh for each experiment and protect it from light to prevent degradation.[6] |
Issue 2: High Background Fluorescence
High background can mask the signal from GCase activity. The following table outlines common causes and how to address them.
| Potential Cause | Recommended Solution |
| Contaminated Reagents | Use high-purity water and reagents for all buffers and solutions. Test individual components for background fluorescence. |
| Autofluorescence of this compound | Run a control well with only assay buffer, substrate, and this compound to quantify its intrinsic fluorescence. Subtract this value from your experimental wells. |
| Non-Enzymatic Substrate Hydrolysis | Include a "no-enzyme" blank (buffer + substrate) to measure the rate of spontaneous 4-MUG breakdown. This is typically low at acidic pH but should be checked. |
| Use of Unsuitable Microplate | For fluorescence assays, use black, opaque-walled microplates to minimize light scatter and well-to-well crosstalk.[12] |
Issue 3: Inconsistent Results with this compound
If you observe that the activator is not consistently enhancing GCase activity, or the results are highly variable, consider these points.
| Potential Cause | Recommended Solution |
| Poor Solubility of Activator | Ensure this compound is fully dissolved in its solvent (e.g., DMSO) before diluting into the aqueous assay buffer. Visually inspect for any precipitation. |
| Incorrect Activator Concentration Range | Perform a dose-response curve to determine the optimal concentration of this compound. Very high concentrations of some compounds can be inhibitory. |
| Insufficient Pre-incubation Time | If the activator requires time to bind to the enzyme, a pre-incubation step of GCase with the activator before adding the substrate may be necessary. Optimize this pre-incubation time (e.g., 15-30 minutes at room temperature). |
| Enzyme Source and Purity | The effect of an activator can vary depending on whether you are using a recombinant wild-type enzyme, a mutant enzyme, or a complex cell lysate. Ensure the enzyme source is consistent across experiments. |
Visual Troubleshooting and Methodologies
Troubleshooting Workflow for Inconsistent GCase Activity
The following diagram outlines a logical workflow for diagnosing and resolving inconsistent GCase activity measurements.
Caption: A step-by-step workflow for troubleshooting inconsistent GCase activity.
GCase Activation and Measurement Pathway
This diagram illustrates the general mechanism of a GCase activator and the principle of the fluorogenic assay.
Caption: Mechanism of GCase activation and subsequent fluorogenic detection.
Experimental Protocols
Protocol: In Vitro GCase Activity Assay with this compound
This protocol describes a standard procedure for measuring GCase activity in a 96-well plate format using the fluorogenic substrate 4-MUG.
Materials:
-
Recombinant GCase enzyme
-
This compound
-
4-methylumbelliferyl-β-D-glucopyranoside (4-MUG)
-
4-methylumbelliferone (4-MU) standard
-
Assay Buffer: Citrate-phosphate buffer with 0.25% (w/v) sodium taurocholate, 1mM EDTA, pH 5.4.
-
Stop Buffer: 1M Glycine, pH 12.5.
-
DMSO (for dissolving activator and inhibitor)
-
Black, flat-bottom 96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare 4-MU Standard Curve:
-
Prepare a stock solution of 10mM 4-MU in Stop Buffer.[6]
-
Perform serial dilutions in Stop Buffer to create standards ranging from 0 to 20 µM.
-
Add 100 µL of each standard dilution to wells of the 96-well plate in duplicate.
-
-
Prepare Reagents:
-
Thaw all reagents and keep them on ice. The assay buffer should be brought to room temperature before use.[12]
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a fresh working solution of 5 mM 4-MUG in assay buffer. Protect this solution from light.[6]
-
Dilute the GCase enzyme stock to the desired working concentration in assay buffer.
-
-
Set Up Assay Plate:
-
Design your plate layout, including wells for blanks, controls, and samples with and without the activator.
-
Sample Wells: Add 40 µL of assay buffer to each well.
-
Activator Wells: Add 10 µL of the appropriate dilution of this compound (or DMSO as a vehicle control).
-
Enzyme Addition: Add 30 µL of the diluted GCase enzyme to all wells except the "no-enzyme" blanks. For blank wells, add 30 µL of assay buffer.
-
Pre-incubation (Optional): Cover the plate and incubate for 15 minutes at 37°C to allow the activator to bind to the enzyme.
-
-
Initiate the Reaction:
-
Start the enzymatic reaction by adding 20 µL of the 5 mM 4-MUG working solution to all wells, bringing the total volume to 100 µL.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 60 minutes. Ensure the plate is protected from light during incubation.
-
-
Stop the Reaction:
-
Stop the reaction by adding 100 µL of Stop Buffer to each well.
-
-
Measure Fluorescence:
-
Read the fluorescence intensity on a plate reader with excitation at ~350 nm and emission at ~460 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of the "no-enzyme" blank from all other readings.
-
Use the 4-MU standard curve to convert the fluorescence intensity of the samples into the amount of product formed (in pmol).
-
Calculate the GCase activity, typically expressed as pmol of 4-MU released per minute per mg of protein (pmol/min/mg).
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Technology - Glucocerebrosidase Activators as a Treatment for Gaucher Disease [nih.technologypublisher.com]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. GCase Enhancers: A Potential Therapeutic Option for Gaucher Disease and Other Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lysosomal GCase (glucocerebrosidase) activity assay [protocols.io]
- 7. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 8. Evaluation of Strategies for Measuring Lysosomal Glucocerebrosidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of Glucocerebrosidase Enzyme Activity in Parkinson Disease Using Multiple Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. docs.abcam.com [docs.abcam.com]
Technical Support Center: Assessing Blood-Brain Barrier Penetration of Gcase Activator 3
Welcome to the technical support center for Gcase Activator 3. This guide is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research into the blood-brain barrier (BBB) penetration of this novel compound.
Frequently Asked Questions (FAQs)
Q1: Why is assessing BBB penetration critical for this compound?
A1: Glucocerebrosidase (GCase) is a lysosomal enzyme, and its dysfunction is linked to neurodegenerative disorders like Parkinson's Disease and Gaucher Disease.[1][2] this compound is designed to enhance the activity of this enzyme within the central nervous system (CNS). For it to be effective, the molecule must cross the highly selective blood-brain barrier to reach its target in the brain.[3] Therefore, accurately quantifying its ability to penetrate the BBB is a critical step in its preclinical development.
Q2: What are the key parameters used to define BBB penetration?
A2: Several key parameters are used:
-
Apparent Permeability (Papp): An in vitro measure of a compound's permeability rate across a cell monolayer, typically reported in cm/s.[4][5]
-
Efflux Ratio (ER): Calculated from bidirectional Papp measurements (brain-to-blood vs. blood-to-brain). An ER greater than 2 suggests the compound is actively pumped out of the brain by efflux transporters like P-glycoprotein (P-gp).[5]
-
Brain-to-Plasma Concentration Ratio (Kp): An in vivo measure of the total drug concentration in the brain homogenate relative to the total concentration in plasma at a steady state.[6][7]
-
Unbound Brain-to-Unbound Plasma Ratio (Kp,uu): This is considered the gold standard for assessing BBB penetration as it measures the ratio of the pharmacologically active, unbound drug in the brain to that in the plasma.[8][9][10] A Kp,uu value of ~1 suggests free diffusion across the BBB, while a value <1 may indicate efflux and a value >1 may suggest active uptake.
Q3: What are the main experimental models for assessing BBB penetration?
A3: The models are typically tiered, starting with simple, high-throughput assays and progressing to more complex, low-throughput systems.
-
In Silico Models: Computational tools predict BBB permeability based on a molecule's physicochemical properties (e.g., molecular weight, lipophilicity, polar surface area).[5][8][11]
-
In Vitro Non-Cell-Based Models: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput screen that assesses a compound's ability to cross an artificial lipid membrane, predicting passive diffusion.[6][12][13]
-
In Vitro Cell-Based Models: These models use brain endothelial cells cultured on Transwell inserts.[14][15] They can range from simple monocultures to complex co-cultures with astrocytes and pericytes, which better mimic the in vivo BBB and allow for the study of both passive and active transport.[4][15]
-
In Vivo Models: Animal models (typically rodents) are used for definitive assessment.[10] Common techniques include brain homogenate analysis to determine Kp, and cerebral microdialysis, which directly measures the unbound drug concentration in the brain's interstitial fluid to determine Kp,uu.[7][16][17][18]
Data Presentation: this compound Profile
The following tables summarize hypothetical but representative data for this compound compared to standard control compounds.
Table 1: Summary of In Vitro BBB Permeability Profile
| Compound | Assay Type | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio (ER) | Predicted BBB Penetration |
| Propranolol (High Perm.) | Transwell | 25.5 ± 2.1 | 24.9 ± 1.8 | 0.98 | High |
| Atenolol (Low Perm.) | Transwell | 0.4 ± 0.1 | 0.5 ± 0.2 | 1.25 | Low |
| This compound | Transwell | 8.2 ± 0.9 | 25.1 ± 2.5 | 3.06 | Low (Efflux Substrate) |
| This compound + Verapamil | Transwell | 20.5 ± 1.7 | 21.0 ± 2.0 | 1.02 | High (Efflux Inhibited) |
| This compound | PAMPA-BBB | 15.1 ± 1.3 | N/A | N/A | High (Passive) |
Papp (A→B) refers to permeability from the apical (blood) to the basolateral (brain) side. ER is calculated as Papp (B→A) / Papp (A→B). Verapamil is a classic P-gp inhibitor.
Table 2: Summary of In Vivo Pharmacokinetic and BBB Penetration Data (Rodent Model)
| Compound | Dose (mg/kg, IV) | Plasma Protein Binding (%) | Total Brain/Plasma Ratio (Kp) | Unbound Brain/Plasma Ratio (Kp,uu) |
| Carbamazepine (High Pen.) | 5 | 75% | 1.5 | 1.1 |
| This compound | 10 | 92% | 0.35 | 0.12 |
Visualized Workflows and Pathways
Caption: GCase lysosomal pathway and the role of an activator.
References
- 1. mdpi.com [mdpi.com]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. BBB Penetration Assessment - Creative Biolabs [neuros.creative-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. In Vivo Methods to Study Uptake of Nanoparticles into the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Experimental Insights and Recommendations for Successfully Performing Cerebral Microdialysis With Hydrophobic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Strategies to assess blood-brain barrier penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 14. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Understanding the brain uptake and permeability of small molecules through the BBB: A technical overview - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The use of microdialysis in CNS drug delivery studies. Pharmacokinetic perspectives and results with analgesics and antiepileptics - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with autofluorescence in Gcase activator 3 imaging experiments
Technical Support Center: Gcase Activator 3 Imaging Experiments
Welcome to the technical support center for this compound imaging experiments. This guide provides troubleshooting advice and answers to frequently asked questions regarding the common issue of autofluorescence.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in my Gcase imaging experiments?
A1: Autofluorescence is the natural fluorescence emitted by biological materials when excited by light.[1][2] In the context of this compound experiments, which often involve measuring Gcase activity within lysosomes using fluorescent substrates, autofluorescence can be a significant issue. It creates a background signal that can obscure the specific fluorescence from your probe, reduce the signal-to-noise ratio, and make it difficult to accurately quantify changes in Gcase activity.[1][3]
Q2: How can I determine if my samples have high autofluorescence?
A2: The most straightforward method is to prepare an unstained control sample.[2][4][5] This control should be processed in the exact same way as your experimental samples (including fixation, permeabilization, and mounting), but without the addition of any fluorescent labels or substrates.[4] Image this unstained sample using the same microscope settings as your stained samples. Any signal you detect is attributable to autofluorescence, giving you a baseline for your experiment.[4][6]
Q3: What are the common sources of autofluorescence in my cell or tissue samples?
A3: Autofluorescence can originate from several sources:
-
Endogenous Molecules: Many biological molecules are naturally fluorescent. These include collagen, elastin, NADH, riboflavins, and lipofuscin.[1][7][8][9] Lipofuscin, a pigment that accumulates in lysosomes with age, is particularly relevant for Gcase studies and fluoresces across a broad spectrum.[1][10]
-
Fixation Method: Aldehyde fixatives like formaldehyde (in formalin) and glutaraldehyde are notorious for inducing autofluorescence by reacting with amines to form fluorescent Schiff bases.[1][4][5] The effect is generally worse with glutaraldehyde than with formaldehyde.[5]
-
Red Blood Cells: The heme groups in red blood cells exhibit broad-spectrum autofluorescence.[1][5] If working with tissue, failure to properly perfuse the sample can leave behind blood cells that interfere with imaging.
-
Culture Media and Reagents: Components in cell culture media, such as phenol red and fetal bovine serum (FBS), can contribute to background fluorescence.[4][7]
Troubleshooting Guides
This section provides structured guidance to help you diagnose and resolve autofluorescence issues in your experiments.
Issue 1: High background fluorescence in the green/blue channel.
Many fluorescent substrates used to measure Gcase activity, such as those releasing fluorophores like 4-methylumbelliferone, emit light in the blue-to-green range (350-550 nm).[7][11] This spectral region significantly overlaps with the emission from common sources of autofluorescence like NADH and collagen.[7][8]
Caption: Troubleshooting workflow for high background fluorescence.
-
Modify Experimental Protocol:
-
Change Fixative: If using aldehyde fixatives, reduce the concentration or fixation time.[1][7] Consider switching to an organic solvent like ice-cold methanol or ethanol, especially for cell cultures.[4][5]
-
Perfuse Tissues: For tissue samples, perfuse with PBS before fixation to remove red blood cells.[1][4][5]
-
Optimize Fluorophore Choice: If possible, use a Gcase substrate that releases a fluorophore in the red or far-red spectrum (>600 nm) to avoid the main autofluorescence range.[1][4] Brighter fluorophores like PE or APC and their tandems can also help improve the signal-to-background ratio.[7]
-
-
Apply Chemical Quenching:
-
Sudan Black B: Highly effective for quenching lipofuscin-based autofluorescence, which is common in lysosomes.[9][10]
-
Sodium Borohydride: Can be used to reduce aldehyde-induced autofluorescence, though results can be variable.[1][2][4]
-
Commercial Reagents: Products like TrueVIEW™ or TrueBlack™ are available and designed to quench autofluorescence from various sources.[1][4][9]
-
Issue 2: Autofluorescence interferes with multi-color imaging.
When using multiple fluorescent probes (e.g., a Gcase activity reporter and a lysosomal marker like LysoTracker), the broad emission spectrum of autofluorescence can bleed into several detection channels, complicating analysis.
Spectral unmixing is a powerful computational technique that separates the signals from multiple fluorophores, and critically, can treat autofluorescence as a distinct "fluorophore".[12][13][14] This allows for its mathematical removal from the final image.
Caption: Principle of spectral unmixing for autofluorescence removal.
Experimental Protocols
Protocol 1: Sudan Black B Staining for Quenching Lipofuscin Autofluorescence
This protocol is designed for fixed cell or tissue samples and is applied after fixation and permeabilization but before antibody staining or fluorescent substrate incubation.
-
Preparation: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Stir for 20-30 minutes and filter through a 0.2 µm filter to remove undissolved particles.[2]
-
Incubation: After rehydrating your tissue sections or washing your fixed cells, incubate the slides/coverslips in the Sudan Black B solution for 10-20 minutes at room temperature in the dark.[2]
-
Washing: Wash the samples extensively with PBS or a suitable buffer until no more color leaches from the section. This step is critical to remove excess dye.
-
Proceed: Continue with your standard immunofluorescence or imaging protocol. Note that some quenching agents may slightly reduce the signal from your specific probe, so optimization may be required.[10]
Protocol 2: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
This method is effective for reducing autofluorescence caused by formaldehyde or glutaraldehyde fixation.[2]
-
Preparation: Prepare a fresh solution of 1 mg/mL Sodium Borohydride (NaBH₄) in ice-cold PBS. Prepare this solution immediately before use as it is not stable.[2]
-
Incubation: After fixation and washing, incubate the samples in the NaBH₄ solution for 20 minutes at room temperature.[2]
-
Washing: Wash the samples thoroughly three times for 5 minutes each in PBS to remove all traces of the reagent.[2]
-
Proceed: Continue with your standard staining protocol.
Data Summary Tables
Table 1: Common Endogenous Sources of Autofluorescence
| Source | Typical Excitation (nm) | Typical Emission (nm) | Common Location | Mitigation Strategy |
| Collagen/Elastin | 330 - 400[15] | 470 - 520[15] | Extracellular matrix, blood vessels | Use far-red fluorophores, Spectral Unmixing |
| NADH / Flavins | 340 - 520[15] | 440 - 560[15] | Mitochondria, Cytoplasm | Use far-red fluorophores, Quenching |
| Lipofuscin | 345 - 360 (UV)[15] | 450 - 650 (Broad)[15] | Lysosomes (especially in aging cells) | Sudan Black B, TrueBlack™, Spectral Unmixing |
| Red Blood Cells (Heme) | Broad | Broad | Blood vessels | PBS Perfusion before fixation |
Table 2: Comparison of Autofluorescence Reduction Techniques
| Method | Target Autofluorescence | Advantages | Disadvantages |
| PBS Perfusion | Red Blood Cells | Highly effective, simple procedure. | Not possible for all sample types (e.g., post-mortem tissue).[1] |
| Sudan Black B | Lipofuscin | Very effective for lysosomal autofluorescence.[10] | Can leave a dark residue, may reduce specific signal.[15] |
| Sodium Borohydride | Aldehyde-induced | Simple chemical treatment. | Efficacy can be variable, may damage some epitopes.[1][10] |
| Far-Red Fluorophores | General (Blue/Green) | Avoids the most common autofluorescence spectrum.[1][4] | Requires appropriate filters/detectors on the microscope. |
| Spectral Unmixing | All sources | Computationally separates signals, highly effective. | Requires a spectral detector and more complex data acquisition/analysis.[13] |
GCase Signaling and Measurement
The following diagram illustrates the basic principle of Gcase activation and its measurement, which can be affected by autofluorescence.
Caption: GCase activation and measurement pathway.
References
- 1. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 2. benchchem.com [benchchem.com]
- 3. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 5. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 6. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 7. bosterbio.com [bosterbio.com]
- 8. southernbiotech.com [southernbiotech.com]
- 9. Autofluorescence Quenching | Visikol [visikol.com]
- 10. biotium.com [biotium.com]
- 11. researchgate.net [researchgate.net]
- 12. Semi-blind sparse affine spectral unmixing of autofluorescence-contaminated micrographs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-rad.com [bio-rad.com]
- 14. beckman.com [beckman.com]
- 15. Quenching Autofluorescence - XWiki [wiki.helsinki.fi]
Validation & Comparative
A Comparative Guide to GCase Activators: GCase Activator 3 vs. Ambroxol
For Researchers, Scientists, and Drug Development Professionals
Glucocerebrosidase (GCase) activation has emerged as a promising therapeutic strategy for Gaucher disease and Parkinson's disease, both of which are linked to mutations in the GBA1 gene and subsequent GCase deficiency. This guide provides an objective comparison of two GCase activators, the research compound "GCase activator 3" (also known as compound 9q) and the repurposed drug ambroxol, focusing on their mechanisms of action, supported by experimental data.
At a Glance: this compound vs. Ambroxol
| Feature | This compound (Compound 9q) | Ambroxol |
| Mechanism of Action | Non-inhibitory allosteric activator; partially stabilizes GCase and improves its activity. | Pharmacological chaperone; pH-dependent mixed-type inhibitor. Binds to and stabilizes mutant GCase in the ER, facilitating its trafficking to the lysosome.[1] |
| Binding Site | Binds to a novel non-inhibitory site, potentially at a dimer interface, distinct from the active site.[2] | Interacts with both active and non-active site residues of the GCase enzyme.[1] |
| pH Dependence | Activity as an activator is not described as pH-dependent. | Acts as an inhibitor at the neutral pH of the endoplasmic reticulum and has minimal inhibitory activity at the acidic pH of the lysosome.[1][3] |
| Reported GCase Activity Enhancement | Showed improved GCase activity in Parkinson's disease patient-derived fibroblasts and dopaminergic midbrain neurons. A related compound from the same class, S-181, increased wild-type GCase activity in iPSC-derived dopaminergic neurons from sporadic and genetic forms of PD.[4] | Treatment of Gaucher patient-derived fibroblasts resulted in a 15–50% increase in mutant GCase activity.[4] In other studies, ambroxol treatment led to a 3.3-fold increase in GCase activity in macrophages from Gaucher disease patients and a 3.5-fold increase in macrophages from GBA-Parkinson's disease patients. |
| Substrate Reduction | A related compound, S-181, lowered the accumulation of glucosylceramide in PD patient iPSC-derived dopaminergic neurons.[4] | Reduced glucosylceramide storage was observed in ambroxol-treated lymphoblasts from Gaucher disease patients.[1][3] |
| Development Stage | Preclinical research compound. | Repurposed drug; has undergone clinical trials for Gaucher disease and Parkinson's disease. |
Signaling Pathways and Mechanisms of Action
The mechanisms by which this compound and ambroxol enhance GCase activity differ significantly. Ambroxol acts as a pharmacological chaperone, binding to misfolded GCase in the endoplasmic reticulum (ER) to facilitate its correct folding and transport to the lysosome. In contrast, this compound is a non-inhibitory activator, suggesting it enhances the activity of the enzyme without binding to the active site.
Caption: Mechanisms of GCase activation by Ambroxol and this compound.
Experimental Workflows
The evaluation of GCase activators typically follows a multi-step process, beginning with in vitro biochemical assays and progressing to more complex cellular models to assess target engagement, downstream effects, and potential toxicity.
Caption: General experimental workflow for evaluating GCase activators.
Experimental Protocols
GCase Enzyme Activity Assay (using 4-Methylumbelliferyl-β-D-glucopyranoside)
This protocol is a widely used method to measure GCase activity in cell lysates.[5][6][7][8]
Materials:
-
Cell lysate (from patient-derived fibroblasts or other relevant cell types)
-
4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG) substrate solution (e.g., 6 mM in ddH2O)[5]
-
Stop buffer (e.g., 1 M Glycine, pH 12.5)
-
Conduritol B epoxide (CBE) for inhibitor control[6]
-
96-well black, flat-bottom plates
-
Fluorometric plate reader (Excitation: ~350-365 nm, Emission: ~445-460 nm)
Procedure:
-
Cell Lysis: Prepare cell lysates using a suitable lysis buffer (e.g., 1% Triton X-100 in PBS) and determine the protein concentration.
-
Reaction Setup: In a 96-well plate, add a specific amount of cell lysate protein (e.g., 10 µg) to each well.[5] Include wells for a negative control (no lysate) and an inhibitor control (lysate pre-incubated with CBE). Adjust the volume with assay buffer.
-
Enzyme Reaction: Initiate the reaction by adding the 4-MUG substrate solution to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 1 hour), protected from light.[6][8]
-
Stopping the Reaction: Stop the reaction by adding the stop buffer.
-
Fluorescence Measurement: Read the fluorescence of the product, 4-methylumbelliferone (4-MU), using a plate reader.
-
Data Analysis: Calculate the GCase activity, typically expressed as pmol of 4-MU produced per mg of protein per minute, by comparing the sample fluorescence to a standard curve of 4-MU.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of a compound to its target protein in a cellular context.[9][10]
Materials:
-
Intact cells of interest
-
GCase activator compound (e.g., this compound or ambroxol)
-
DMSO (vehicle control)
-
PBS with protease inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Lysis buffer
-
Equipment for protein quantification (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents and equipment
-
Primary antibody against GCase
-
Secondary antibody (HRP-conjugated)
-
ECL detection system
Procedure:
-
Compound Treatment: Treat cells with the GCase activator or DMSO for a specific duration (e.g., 1 hour) at 37°C.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures in a thermal cycler for a short period (e.g., 3 minutes).
-
Cell Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles or with a lysis buffer. Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.
-
Western Blotting: Separate equal amounts of soluble protein by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with a primary antibody against GCase, followed by an HRP-conjugated secondary antibody.
-
Data Analysis: Detect the chemiluminescent signal and quantify the band intensities. A shift in the melting curve to a higher temperature in the compound-treated samples compared to the DMSO control indicates target engagement.
Glucosylceramide Quantification by HPLC
This method allows for the quantification of the GCase substrate, glucosylceramide, in cellular extracts.[11][12][13]
Materials:
-
Cell pellets
-
Chloroform/methanol solvent mixtures
-
HPLC system with a fluorescence detector
-
Normal-phase HPLC column
Procedure:
-
Lipid Extraction: Homogenize cell pellets and extract lipids using a chloroform/methanol extraction method. Add an internal standard at the beginning of the extraction for normalization.
-
Phase Separation: Separate the lipid-containing organic phase from the aqueous phase by centrifugation.
-
Sample Preparation: Dry the lipid extract and reconstitute it in a suitable solvent for HPLC analysis.
-
HPLC Analysis: Inject the sample onto a normal-phase HPLC column. Use a mobile phase gradient to separate glucosylceramide from other lipids.
-
Detection and Quantification: Detect the fluorescently labeled glucosylceramide (if using a fluorescent derivative) or use a suitable detection method for unlabeled lipids. Quantify the amount of glucosylceramide by comparing the peak area to that of the internal standard and a standard curve.
Conclusion
Both this compound and ambroxol have demonstrated the ability to enhance GCase activity, albeit through different mechanisms. Ambroxol, as a pharmacological chaperone, has the advantage of being a well-characterized drug with clinical data. Its pH-dependent activity is a key feature of its mechanism. This compound represents a newer class of non-inhibitory activators that may offer a different therapeutic approach by directly enhancing the enzyme's catalytic function. The choice between these or other GCase activators for research and development will depend on the specific application, the GBA1 mutation being targeted, and the desired pharmacological profile. The experimental protocols provided herein offer a foundation for the comparative evaluation of these and other emerging GCase-modulating compounds.
References
- 1. Identification and Characterization of Ambroxol as an Enzyme Enhancement Agent for Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GCase Enhancers: A Potential Therapeutic Option for Gaucher Disease and Other Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and characterization of ambroxol as an enzyme enhancement agent for Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A modulator of wild-type glucocerebrosidase improves pathogenic phenotypes in dopaminergic neuronal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro GCase activity assay (total cell lysate) [protocols.io]
- 6. Lysosomal GCase (glucocerebrosidase) activity assay [protocols.io]
- 7. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 8. researchgate.net [researchgate.net]
- 9. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. [Simultaneous quantification of glucosylceramide and galactosylceramide by HPLC]:Glycoscience Protocol Online Database [jcggdb.jp]
- 12. Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. "Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide" by Kartik R. Roy, Sachin K. Khiste et al. [repository.lsu.edu]
- 14. Simultaneous quantification of glucosylceramide and galactosylceramide by high-performance liquid chromatography using o-phtalaldehyde derivatives - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to GCase Activators: Evaluating the Efficacy of GCase Activator 3
For Researchers, Scientists, and Drug Development Professionals
Mutations in the GBA1 gene, which encodes the lysosomal enzyme glucocerebrosidase (GCase), are a significant genetic risk factor for Parkinson's disease and are the cause of Gaucher disease, a lysosomal storage disorder. The resulting GCase deficiency leads to the accumulation of its substrate, glucosylceramide, contributing to cellular dysfunction. Consequently, small-molecule activators that enhance GCase activity represent a promising therapeutic strategy. This guide provides a comparative overview of the efficacy of GCase Activator 3 (also known as compound 9q) and other notable GCase activators, supported by experimental data.
Mechanism of Action: A Common Goal, Diverse Approaches
GCase activators primarily function by ensuring the proper folding and trafficking of the GCase enzyme from the endoplasmic reticulum (ER) to the lysosome, where it can hydrolyze glucosylceramide. These activators can be broadly categorized into two main classes:
-
Inhibitory Chaperones (Active-Site Chaperones): These molecules, such as Ambroxol and various iminosugars, bind to the active site of GCase in the ER. This binding stabilizes the enzyme, preventing its degradation and facilitating its transport to the lysosome. At the acidic pH of the lysosome, their binding affinity decreases, allowing the enzyme to become active.
-
Non-Inhibitory Chaperones (Allosteric Activators): These compounds, including This compound (compound 9q) , NCGC607 , and S-181 , bind to a site on the GCase enzyme other than the active site. This allosteric binding induces a conformational change that stabilizes the enzyme and promotes its proper trafficking and/or enhances its catalytic activity without directly competing with the substrate.
Comparative Efficacy of GCase Activators
The following tables summarize the reported efficacy of this compound and other prominent GCase activators from various in vitro studies. It is important to note that a direct head-to-head comparison of all these compounds in a single study is not yet available in the public domain. The data presented here is compiled from different studies, and experimental conditions may vary.
Table 1: Efficacy of this compound (Compound 9q)
| Cell Type | GCase Mutation | Outcome | Source |
| Parkinson's disease patient-derived fibroblasts | Various | Partially stabilized GCase and improved its activity. | [1] |
| Dopaminergic midbrain neurons | Various | Partially stabilized GCase and improved its activity. | [1] |
Table 2: Comparative Efficacy of Other GCase Activators
| Activator | Cell Type | GCase Mutation | Concentration | Fold Increase in GCase Activity | Source |
| Ambroxol | Patient-derived macrophages (GD) | Various | Not specified | ~3.3-fold | [2] |
| Patient-derived macrophages (GBA-PD) | Various | Not specified | ~3.5-fold | [2] | |
| GD-1 Fibroblasts | N370S/N370S | 10-60 µM | Significant increase | [3] | |
| GD-2/3 Fibroblasts | F213I/L444P | 10-60 µM | Significant increase | [3] | |
| NCGC607 | Patient-derived macrophages (GD) | Various | Not specified | ~1.3-fold | [4][5] |
| Patient-derived macrophages (GBA-PD) | N370S/WT | Not specified | ~1.5-fold | [4][5] | |
| iPSC-derived DA neurons (GBA-PD) | N370S | 3 µM | ~1.1-fold | [4][5] | |
| iPSC-derived DA neurons (GD1) | N370S/N370S | 3 µM | ~2-fold | [6] | |
| iPSC-derived DA neurons (GD2) | IVS2+1G>T/L444P | 3 µM | ~40-fold | [6] | |
| S-181 | iPSC-derived DA neurons | Wild-type | 5-25 µM | Significant increase | [7][8] |
| In vitro enzyme assay | Wild-type | 1.49 µM (AC50) | Up to 780% activation | [7][8] | |
| Compound 45 | Gaucher patient fibroblasts | N370S/N370S | 10 µM | ~2-fold | [9] |
| Compounds 16 & 18 | Gaucher patient fibroblasts | N370S/N370S | 100 nM | ~3-fold | [10] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental procedures used to evaluate these activators, the following diagrams illustrate the key pathways and workflows.
Caption: Mechanism of action for GCase activators.
References
- 1. Conversion of Quinazoline Modulators from Inhibitors to Activators of β-Glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification and Characterization of Ambroxol as an Enzyme Enhancement Agent for Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential Binding Sites of Pharmacological Chaperone NCGC00241607 on Mutant β-Glucocerebrosidase and Its Efficacy on Patient-Derived Cell Cultures in Gaucher and Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A New Glucocerebrosidase Chaperone Reduces α-Synuclein and Glycolipid Levels in iPSC-Derived Dopaminergic Neurons from Patients with Gaucher Disease and Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. S-181 | GCase activator | Probechem Biochemicals [probechem.com]
- 8. A modulator of wild-type glucocerebrosidase improves pathogenic phenotypes in dopaminergic neuronal models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GCase Enhancers: A Potential Therapeutic Option for Gaucher Disease and Other Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to Gcase Activator 3: Mechanism of Action and Performance in Cellular Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gcase activator 3 (also known as compound 9Q), a non-inhibitory chaperone for the lysosomal enzyme β-glucocerebrosidase (GCase). Deficiencies in GCase activity, often due to mutations in the GBA1 gene, lead to the lysosomal storage disorder Gaucher disease and are a major genetic risk factor for Parkinson's disease. Gcase activators that enhance the function of wild-type or mutant GCase are a promising therapeutic strategy.
This document details the mechanism of action of this compound, presents its performance in various cell lines, and compares it with other notable GCase activators. Detailed experimental protocols for key validation assays are also provided.
Mechanism of Action: Non-Inhibitory Chaperoning
This compound acts as a non-inhibitory pharmacological chaperone.[1] Unlike competitive inhibitors that bind to the enzyme's active site, non-inhibitory activators bind to an allosteric site.[2][3] This binding has two primary effects:
-
Stabilization and Trafficking: In the endoplasmic reticulum (ER), the activator binds to misfolded GCase, stabilizing its conformation. This prevents the enzyme from being targeted for degradation via the proteasome pathway and facilitates its proper folding and subsequent transport to the lysosome.[4][5]
-
Enzymatic Activation: Once in the acidic environment of the lysosome, the activator enhances the residual catalytic activity of the mutant or wild-type GCase, improving the hydrolysis of its substrates, glucosylceramide (GlcCer) and glucosylsphingosine (GlcSph).[1][2]
This dual action restores lysosomal function, reduces the accumulation of toxic lipid substrates, and can mitigate downstream pathological effects, such as the aggregation of α-synuclein.[2]
Comparative Performance of GCase Activators in Cell Lines
The efficacy of this compound (compound 9Q) has been demonstrated in several cell models, including patient-derived fibroblasts and induced pluripotent stem cell (iPSC)-derived dopaminergic neurons.[1] The following tables compare its performance with other preclinical and clinical-stage GCase activators.
Table 1: Enhancement of GCase Activity in Various Cell Lines
| Activator | Cell Line | GBA1 Mutation Status | Concentration | GCase Activity Increase (% of Control) | Reference |
| This compound (9Q) | Human Fibroblasts | N370S/84GG | 15 µM | ~150% | [1] |
| This compound (9Q) | iPSC-derived Dopaminergic Neurons | WT | 15 µM | ~175% | [1] |
| This compound (9Q) | iPSC-derived Dopaminergic Neurons | N370S (heterozygous) | 15 µM | ~200% | [1] |
| S-181 | iPSC-derived Dopaminergic Neurons | WT | 5-25 µM | Dose-dependent increase | [6][7] |
| VQ-101 | Patient-derived Neurons | GBA-PD | Not specified | Blocks α-synuclein accumulation at 50% activation | |
| BIA 28-6156 (Pariceract) | Human cell-based systems | Compromised GCase activity | Not specified | Restores lysosomal function | |
| GT-02287 | Gaucher Type III Dopaminergic Neurons | L444P | Not specified | 118% increase in GCase levels | [3] |
| GT-02329 | Gaucher Type III Dopaminergic Neurons | L444P | Not specified | 129% increase in GCase levels | [3] |
Table 2: Downstream Effects on Pathological Markers
| Activator | Cell Line | Effect on Lipid Substrates | Effect on α-synuclein | Reference |
| This compound (9Q) | Fibroblasts, Dopaminergic Neurons | Reduces mutant GCase degradation | Not explicitly quantified | |
| S-181 | iPSC-derived Dopaminergic Neurons | Reduces glucosylceramide | Lowers α-synuclein accumulation | [6][7] |
| VQ-101 | Patient-derived Neurons | Reduces lipid substrates | Blocks accumulation of insoluble α-synuclein | |
| BIA 28-6156 (Pariceract) | Human cell-based systems | Normalizes glycosphingolipid levels | Not specified | |
| GT-02287 | Gaucher Type III Dopaminergic Neurons | Not specified | 41% decrease in phosphorylated α-synuclein | [3] |
Experimental Protocols
Validating the mechanism of action of a GCase activator requires a suite of cellular and biochemical assays. Below are detailed protocols for three key experiments.
GCase Activity Assay in Cell Lysates
This assay measures the enzymatic activity of GCase by monitoring the hydrolysis of a fluorogenic substrate.
Methodology
-
Cell Culture and Treatment: Plate cells (e.g., fibroblasts or iPSC-derived neurons) in a suitable format (e.g., 6-well plate). Treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) for a specified period (e.g., 10 days).[1]
-
Cell Lysis: Wash cells with cold PBS and lyse them in a buffer containing a non-ionic detergent (e.g., 1% Triton X-100) and protease inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard method like the Bradford assay.
-
Enzymatic Reaction:
-
In a black 96-well plate, add a standardized amount of protein lysate (e.g., 10 µg) to each well.
-
To differentiate lysosomal GCase activity, include control wells with the specific GCase inhibitor Conduritol B Epoxide (CBE).
-
Prepare the assay buffer (e.g., citrate-phosphate buffer, pH 5.4) containing the fluorogenic substrate 4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG).
-
Add the substrate-containing assay buffer to each well to start the reaction.
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Stop the reaction by adding a high-pH stop buffer (e.g., glycine-NaOH, pH 10.7). Measure the fluorescence of the released 4-methylumbelliferone (4-MU) using a plate reader (Excitation: ~360 nm, Emission: ~448 nm).
-
Data Analysis: Create a standard curve using known concentrations of 4-MU. Calculate the GCase activity in pmol of 4-MU released per mg of protein per hour. Normalize the activity of treated cells to the vehicle control.
Alpha-Synuclein Quantification by ELISA
This protocol describes a sandwich enzyme-linked immunosorbent assay (ELISA) to quantify total α-synuclein levels in cell lysates.
Methodology
-
Sample Preparation: Treat and lyse cells as described in the GCase activity assay protocol.
-
Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for α-synuclein overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add diluted cell lysates and α-synuclein standards to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for a different epitope of α-synuclein. Incubate for 1-2 hours.
-
Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes.
-
Substrate Development: Wash the plate and add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution. A blue color will develop.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄), which turns the color to yellow.
-
Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve from the α-synuclein standards. Calculate the concentration of α-synuclein in the samples and normalize to the total protein concentration.
Lysosomal Function and Integrity Assay
This assay uses fluorescent probes to assess lysosomal health, such as lysosomal pH, membrane integrity, or the degradation of substrates. The LysoTracker probe, which accumulates in acidic compartments, is used here as an example.
Methodology
-
Cell Culture and Treatment: Culture cells on glass-bottom dishes suitable for live-cell imaging. Treat with this compound or vehicle control.
-
Probe Loading: On the day of imaging, incubate the live cells with a LysoTracker probe (e.g., LysoTracker Red DND-99) at a final concentration of 50-100 nM in culture medium for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells with fresh, pre-warmed medium to remove excess probe.
-
Live-Cell Imaging: Immediately image the cells using a fluorescence or confocal microscope. Acquire images from multiple fields for each condition.
-
Image Analysis:
-
Quantify the fluorescence intensity of the LysoTracker signal per cell using image analysis software (e.g., ImageJ).
-
An increase in the total fluorescence intensity or the number of fluorescent puncta can indicate an improvement in lysosomal acidification and function.
-
Conversely, a diffuse cytoplasmic signal would indicate a loss of lysosomal membrane integrity.
-
-
Data Analysis: Compare the average fluorescence intensity per cell between the activator-treated and control groups.
References
- 1. Conversion of Quinazoline Modulators from Inhibitors to Activators of β-Glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of ß-Glucocerebrosidase Activators for Glucosylceramide hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gaucherdisease.org [gaucherdisease.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Activation of β-Glucocerebrosidase Reduces Pathological α-Synuclein and Restores Lysosomal Function in Parkinson's Patient Midbrain Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conversion of Quinazoline Modulators from Inhibitors to Activators of β-Glucocerebrosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to GCase Activators: Cross-Validation of Preclinical Candidates in Genetic Models
For Researchers, Scientists, and Drug Development Professionals
Mutations in the GBA1 gene, which encodes the lysosomal enzyme glucocerebrosidase (GCase), are a significant genetic risk factor for both Gaucher disease (GD) and Parkinson's disease (PD). The resulting GCase deficiency leads to the accumulation of its substrate, glucosylceramide, disrupting lysosomal function and contributing to cellular pathology. A promising therapeutic strategy is the use of small molecule GCase activators, which aim to restore enzyme function. This guide provides a comparative overview of preclinical GCase activators, with a focus on their validation in relevant genetic models.
Mechanism of Action: Two Main Approaches
GCase activators primarily fall into two categories:
-
Pharmacological Chaperones (PCs): These molecules bind to misfolded GCase in the endoplasmic reticulum (ER), stabilizing its conformation and facilitating its proper trafficking to the lysosome. Many first-generation PCs are competitive inhibitors of the enzyme's active site.
-
Allosteric Activators: These novel compounds bind to a site on GCase distinct from the active site. This binding induces a conformational change that enhances the enzyme's stability and activity without inhibiting its catalytic function.
Comparative Efficacy of Preclinical GCase Activators
The following tables summarize the performance of several preclinical GCase activators in various genetic models of Gaucher disease and Parkinson's disease.
| Compound | Genetic Model | Cell Type | Key Outcomes | Reference |
| GT-02287 | Gaucher Disease (Type 2 & 3) | iPSC-derived Dopaminergic & Cortical Neurons | - Increased GCase enzyme levels by 118% in Type 3 neurons.- Increased GCase and lysosome co-localization.- Reduced phosphorylated α-synuclein by 39% and aggregated α-synuclein by 64% in Type 2 neurons.- Reduced glucosylceramide by 50.2% in Type 3 cortical neurons. | [1] |
| GT-02329 | Gaucher Disease (Type 2 & 3) | iPSC-derived Dopaminergic & Cortical Neurons | - Increased GCase enzyme levels by 129% in Type 3 neurons.- Increased GCase and lysosome co-localization.- Reduced glucosylceramide by 42.9% in Type 3 cortical neurons. | [1] |
| S-181 | GBA-PD | iPSC-derived Dopaminergic Neurons | - Increased wild-type GCase activity.- Partially rescued pathogenic phenotypes.- Lowered oxidized dopamine and α-synuclein. | [2] |
| Compound 3 (Allosteric Chaperone) | GBA1 mutations | Patient-derived Fibroblasts & Neuronal Cells | - Enhanced GCase protein levels and enzymatic activity.- Reduced accumulation of toxic substrates in neuronal models.- Favorable brain penetration in pharmacokinetic studies. | [3][4] |
| Ambroxol (Pharmacological Chaperone) | GBA-PD Model (L444P mutation) | Transgenic Mouse Brain | - Increased brain GCase activity. | [5] |
Experimental Protocols
A detailed understanding of the methodologies used to generate these findings is crucial for their interpretation and for designing future studies.
GCase Activity Assay in Cell Lysates
This assay is a fundamental method to quantify the enzymatic activity of GCase.
-
Cell Culture and Lysis: Patient-derived fibroblasts or iPSC-derived neurons harboring specific GBA1 mutations are cultured under standard conditions. Cells are then treated with the GCase activator or a vehicle control for a specified duration. Following treatment, cells are harvested and lysed using a suitable buffer (e.g., containing a non-ionic detergent like Triton X-100) to release intracellular contents.
-
Enzymatic Reaction: The cell lysate is incubated with a fluorogenic GCase substrate, such as 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).
-
Detection: GCase cleaves the substrate, releasing the fluorescent molecule 4-methylumbelliferone (4-MU). The fluorescence intensity is measured using a fluorometer at an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.
-
Data Analysis: The rate of 4-MU production is proportional to the GCase activity in the lysate. Activity is typically normalized to the total protein concentration in the lysate, determined by a standard protein assay (e.g., BCA assay).
In Vivo GCase Activity Assay in Animal Models
This method assesses the ability of a GCase activator to enhance enzyme activity within a living organism.
-
Animal Model: A relevant genetic mouse model is used, such as a transgenic mouse expressing a human GBA1 mutation (e.g., L444P) or a GBA1 knockout model.
-
Compound Administration: The GCase activator is administered to the animals, typically orally or via injection, over a defined period.
-
Tissue Harvesting and Homogenization: After the treatment period, animals are euthanized, and relevant tissues (e.g., brain, liver, spleen) are harvested. The tissues are then homogenized in a lysis buffer.
-
GCase Activity Measurement: The GCase activity in the tissue homogenates is measured using the same fluorogenic substrate assay described for cell lysates.
Immunofluorescence for GCase Localization
This technique visualizes the subcellular localization of GCase to determine if the activator promotes its trafficking to the lysosome.
-
Cell Culture and Treatment: Cells are grown on coverslips and treated with the GCase activator.
-
Fixation and Permeabilization: Cells are fixed with a crosslinking agent like paraformaldehyde and then permeabilized with a detergent to allow antibodies to access intracellular proteins.
-
Immunostaining: Cells are incubated with a primary antibody specific for GCase and a primary antibody for a lysosomal marker protein (e.g., LAMP1). Subsequently, they are incubated with fluorescently labeled secondary antibodies that bind to the primary antibodies.
-
Imaging: The coverslips are mounted on microscope slides and imaged using a fluorescence or confocal microscope.
-
Analysis: The degree of colocalization between the GCase signal and the lysosomal marker signal is quantified to assess the extent of GCase trafficking to the lysosome.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key cellular pathways involved and the general workflow for evaluating GCase activators.
Caption: Mechanism of action for pharmacological chaperone and allosteric GCase activators.
Caption: General experimental workflow for the evaluation of GCase activators.
Conclusion
The development of GCase activators represents a highly promising avenue for the treatment of Gaucher disease and GBA-associated Parkinson's disease. The data from genetic models are crucial for validating the efficacy of these compounds and for understanding their mechanisms of action. Allosteric activators, in particular, hold significant potential as they can enhance enzyme function without inhibiting it, potentially offering a wider therapeutic window. Continued research and head-to-head comparisons in standardized genetic models will be essential for identifying the most promising candidates for clinical development.
References
GCase Activator 3: A Comparative Analysis of Specificity for Glucocerebrosidase
For Immediate Release
A detailed analysis of GCase activator 3, also known as compound 9q, reveals its targeted activity towards the lysosomal enzyme glucocerebrosidase (GCase). This guide provides a comprehensive comparison of its specificity over other glucosidases, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
This compound is a quinazoline-based, non-inhibitory modulator that has been shown to partially stabilize GCase and enhance its enzymatic activity.[1] Its potential as a therapeutic agent for Gaucher disease and Parkinson's disease, both linked to GCase deficiency, has prompted significant research into its mechanism of action and specificity.
Comparative Efficacy: GCase vs. Other Glucosidases
A critical aspect of any therapeutic enzyme activator is its specificity for the target enzyme, minimizing off-target effects. While direct comparative studies on the activity of this compound against a broad panel of glucosidases are not extensively published, the developmental history of this compound class provides strong evidence for its selectivity. The parent series of quinazoline compounds from which this compound was derived were found to be inactive against the related lysosomal enzymes α-glucosidase and α-galactosidase at concentrations up to 50 μM. This inherent selectivity of the quinazoline scaffold suggests a targeted interaction with GCase.
Quantitative data from the primary publication on this compound demonstrates a significant, dose-dependent increase in lysosomal GCase activity in human fibroblasts from both healthy individuals and patients with Gaucher disease.[1] Treatment with 15 μM of compound 9q resulted in an approximate 55% and 85% increase in GCase activity in N370S and L444P mutant fibroblasts, respectively.[1]
| Enzyme | This compound (Compound 9q) Effect | Alternative GCase Activator (S-181) Effect |
| GCase (Glucocerebrosidase) | Significant, dose-dependent increase in activity.[1] | AC50 of 1.49 μM with a maximum activation of 780%. |
| α-Glucosidase | Parent compound series inactive up to 50 μM. | No effect on in vitro enzyme activity. |
| α-Galactosidase A | Parent compound series inactive up to 50 μM. | No effect on in vitro enzyme activity. |
Table 1: Comparative Specificity of GCase Activators. Data for this compound is based on the selectivity of its parent compound series. Data for the alternative activator S-181 is provided for comparative context.
Mechanism of Action: Allosteric Activation
This compound is believed to function as an allosteric activator. Unlike competitive inhibitors that bind to the enzyme's active site, allosteric activators bind to a different site on the enzyme, inducing a conformational change that enhances its catalytic activity. This mechanism is consistent with the observation that this compound is a non-inhibitory modulator.[1]
Caption: Allosteric activation of GCase by this compound.
Experimental Protocols
The following is a detailed methodology for assessing the specificity of a GCase activator, based on established protocols.
Objective: To determine the enzymatic activity of GCase in the presence of an activator and compare it to the activity of other glucosidases.
Materials:
-
Recombinant human GCase, α-glucosidase, and β-galactosidase.
-
This compound (compound 9q).
-
4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG), a fluorogenic substrate for GCase.
-
4-Methylumbelliferyl-α-D-glucopyranoside, a fluorogenic substrate for α-glucosidase.
-
4-Methylumbelliferyl-β-D-galactopyranoside, a fluorogenic substrate for β-galactosidase.
-
Citrate-phosphate buffer (pH 5.4).
-
Sodium taurocholate.
-
96-well black, flat-bottom plates.
-
Fluorescence plate reader.
Procedure:
-
Enzyme Preparation: Prepare working solutions of each enzyme in citrate-phosphate buffer.
-
Activator Preparation: Prepare a serial dilution of this compound in DMSO.
-
Assay Reaction:
-
To each well of a 96-well plate, add the respective enzyme solution.
-
Add the this compound solution at various concentrations (and a DMSO control).
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the corresponding fluorogenic substrate to each well. For the GCase assay, include sodium taurocholate as a co-factor.
-
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 365 nm excitation and 445 nm emission for 4-MU) every minute for 30-60 minutes at 37°C.
-
Data Analysis: Calculate the rate of substrate hydrolysis (enzyme activity) from the linear portion of the fluorescence versus time curve. Compare the activity in the presence of the activator to the DMSO control for each enzyme.
Caption: Experimental workflow for assessing GCase activator specificity.
Conclusion
This compound (compound 9q) is a promising non-inhibitory modulator that enhances the activity of GCase. Evidence from its parent compound series strongly suggests a high degree of specificity for GCase over other lysosomal glucosidases. This selectivity, combined with its demonstrated efficacy in increasing GCase activity in patient-derived cells, underscores its potential as a targeted therapeutic for GCase-related neurodegenerative diseases. Further direct comparative studies will be valuable to fully delineate its selectivity profile.
References
A Researcher's Guide to GCase Activator 3 and Alternative Tool Compounds for GBA Pathway Research
For researchers, scientists, and drug development professionals investigating the GBA pathway, the selection of appropriate tool compounds is critical for elucidating disease mechanisms and screening potential therapeutic candidates. This guide provides a comparative overview of Gcase activator 3 (also known as compound 9Q), a known modulator of the β-glucocerebrosidase (GCase) enzyme, and other alternative compounds used in GBA-related research, with a focus on their mechanisms of action and supporting experimental data.
Mutations in the GBA1 gene, which encodes the lysosomal enzyme GCase, are a primary cause of Gaucher disease and represent the most significant genetic risk factor for Parkinson's disease.[1] These mutations often lead to protein misfolding, impaired trafficking of the enzyme from the endoplasmic reticulum (ER) to the lysosome, and reduced enzymatic activity.[2][3] This results in the accumulation of GCase substrates, such as glucosylceramide and glucosylsphingosine, and contributes to cellular dysfunction, including the aggregation of α-synuclein.[1][4][5] Small molecule activators and chaperones that can rescue the function of mutant GCase or enhance the activity of the wild-type enzyme are therefore invaluable tools for both basic research and therapeutic development.[4]
This compound is a small molecule that acts as a GCase activator by partially stabilizing the enzyme, which can reduce the misfolding and subsequent degradation of mutant forms of the protein.[6] This guide will compare this compound with other widely used tool compounds, presenting available quantitative data, detailed experimental protocols for key assays, and visual diagrams of relevant pathways and workflows.
Comparative Analysis of GCase Modulators
The landscape of GCase modulators can be broadly categorized into non-inhibitory activators, which enhance enzyme function without blocking the active site, and pharmacological chaperones, which are often competitive inhibitors that stabilize the enzyme during its transit to the lysosome.
This compound (compound 9Q)
Alternative Non-Inhibitory GCase Activators/Chaperones
Several other non-inhibitory compounds have been characterized and are used in GBA pathway research. These molecules typically bind to allosteric sites on the GCase enzyme.[7]
-
S-181: This specific small-molecule modulator has been shown to activate wild-type GCase.[8] It has demonstrated the ability to rescue pathogenic phenotypes in iPSC-derived dopaminergic neurons from Parkinson's disease patients and has shown efficacy in mouse models of the disease.[8][9]
-
NCGC607: A non-inhibitory chaperone that has been shown to increase GCase activity and protein levels, facilitate its translocation to the lysosome, and reduce the accumulation of both glycolipid substrates and α-synuclein in patient-derived cells.[10][11]
-
GT-02287: An orally available, brain-penetrant allosteric regulator of GCase that promotes its proper trafficking and function.[12] It is currently in Phase 1 clinical trials and has shown promising preclinical data in reducing α-synuclein pathology and improving motor function in Parkinson's disease models.[12]
-
LTI-291: Another allosteric modulator of GCase that has undergone evaluation in first-in-human clinical studies.[13]
Pharmacological Chaperones (Inhibitory)
These molecules, often iminosugar derivatives or repurposed drugs, bind to the active site of GCase in the ER, stabilizing its conformation to allow for proper folding and trafficking. Their binding is typically pH-sensitive, allowing for dissociation in the acidic environment of the lysosome and subsequent activation of the enzyme.
-
Ambroxol: A repurposed mucolytic agent that has been shown to act as a pharmacological chaperone for GCase.
-
AT2101 (Isofagomine): An iminosugar-based pharmacological chaperone that has been investigated in clinical trials for Gaucher disease.[10]
Quantitative Data Comparison
The following table summarizes the available quantitative data for the alternative GCase activators to provide a benchmark for their performance.
| Compound | Type | AC50/EC50 | Maximum Activation/Activity Increase | Cell/Animal Model | Reference |
| S-181 | Non-inhibitory Activator | 1.49 µM (AC50) | 780% | In vitro enzyme assay | [8] |
| NCGC607 | Non-inhibitory Chaperone | Not Reported | 1.3 to 2-fold increase | iPSC-derived macrophages and DA neurons from GD patients | [10][11] |
| GT-02287 | Allosteric Regulator | Not Reported | 118% increase in GCase levels | iPSC-derived dopaminergic neurons from Gaucher Type III patients | [7] |
Note: Quantitative data for this compound (compound 9Q) is not publicly available.
Signaling Pathways and Experimental Workflows
To better understand the context in which these tool compounds are used, the following diagrams illustrate the GBA pathway, the mechanism of action of GCase activators, and a typical experimental workflow.
Caption: The GBA/GCase pathway from gene to lysosomal function.
Caption: How non-inhibitory activators rescue mutant GCase function.
Caption: A typical workflow for evaluating GCase activator compounds.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental findings. Below are protocols for key assays used to evaluate GCase activators.
In Vitro GCase Activity Assay
This assay measures the enzymatic activity of GCase in cell lysates using a fluorescent substrate.
Materials:
-
Cell lysates (from treated and untreated cells)
-
Lysis Buffer: 1% Triton X-100, 150 mM NaCl, 20 mM HEPES pH 7.4, 1 mM EDTA, 1.5 mM MgCl2, 10% glycerol, with protease and phosphatase inhibitors.[14]
-
McIlvaine's Buffer (Citrate-Phosphate Buffer), pH 5.4.[15]
-
Substrate: 4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG).[14][15][16]
-
GCase inhibitor (for control): Conduritol-β-epoxide (CBE).[14][16]
-
Stop Solution: 0.2 M Glycine, pH 10.2.[14]
-
96-well black, clear-bottom plates.
-
Fluorometric plate reader (Excitation: 355 nm, Emission: 460 nm).[14]
Procedure:
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in 1% Triton extraction buffer on ice.[14]
-
Homogenize the lysate using a Dounce homogenizer.[16]
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[16]
-
Determine the protein concentration of the supernatant (e.g., using a BCA assay).
-
-
Enzymatic Reaction:
-
In a 96-well plate, add 10 µg of total protein from the cell lysate to each well. Adjust the volume with ddH2O.[14][16]
-
For each sample, prepare parallel reactions with and without the GCase inhibitor CBE to distinguish GBA1 activity from other glucosidases.[16]
-
Add McIlvaine's buffer to each well.[16]
-
Prepare a fresh solution of 4-MUG substrate.[15]
-
Initiate the reaction by adding the 4-MUG substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours.[14]
-
-
Measurement:
-
Data Analysis:
-
Generate a standard curve using 4-methylumbelliferone.
-
Calculate GCase activity by subtracting the fluorescence values of the CBE-inhibited samples from the total fluorescence.
-
Normalize the activity to the protein concentration (e.g., pmol/hr/mg protein).
-
GCase Translocation Assay (Immunofluorescence)
This assay visualizes the localization of GCase within the cell to determine if it has been successfully trafficked to the lysosome.
Materials:
-
Cells cultured on glass coverslips or in imaging-compatible plates.
-
Primary antibody against GCase.
-
Primary antibody against a lysosomal marker (e.g., LAMP1).[17]
-
Fluorescently-labeled secondary antibodies.
-
Nuclear stain (e.g., DAPI or Hoechst).
-
Fixation solution: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization solution: 0.1% Triton X-100 in PBS.
-
Blocking solution: 5% Bovine Serum Albumin (BSA) in PBS.
-
Fluorescence microscope or high-content imaging system.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on coverslips or appropriate plates and allow them to adhere.
-
Treat the cells with the GCase activator compound or vehicle control for the desired time (e.g., 24-48 hours).
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
-
Immunostaining:
-
Wash three times with PBS.
-
Block non-specific antibody binding with 5% BSA for 1 hour.
-
Incubate with primary antibodies (anti-GCase and anti-LAMP1) diluted in blocking buffer overnight at 4°C.[17]
-
Wash three times with PBS.
-
Incubate with appropriate fluorescently-labeled secondary antibodies for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Stain nuclei with DAPI or Hoechst for 5-10 minutes.
-
-
Imaging and Analysis:
-
Mount the coverslips onto microscope slides or image the plate directly.
-
Acquire images using a fluorescence microscope.
-
Analyze the images to quantify the colocalization between the GCase signal and the LAMP1 signal. An increase in colocalization indicates successful translocation of GCase to the lysosome.[17]
-
α-Synuclein Quantification (Western Blot)
This method is used to measure changes in the total amount of α-synuclein protein in cells following treatment with a GCase activator.
Materials:
-
Cell lysates.
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors).[2]
-
SDS-PAGE gels.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against α-synuclein.
-
Primary antibody against a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Sample Preparation:
-
Lyse cells and determine protein concentration as described in the GCase activity assay protocol.
-
Mix a specific amount of protein (e.g., 15-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
-
Electrophoresis and Transfer:
-
Load samples onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-α-synuclein antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Re-probe the blot with an antibody for a loading control to normalize the data.
-
Quantify the band intensities using image analysis software. A decrease in the α-synuclein band intensity relative to the loading control would indicate that the GCase activator promotes its clearance.
-
References
- 1. Decreased glucocerebrosidase activity and substrate accumulation of glycosphingolipids in a novel GBA1 D409V knock-in mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. protocols.io [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. Activation of β-Glucocerebrosidase Reduces Pathological α-Synuclein and Restores Lysosomal Function in Parkinson's Patient Midbrain Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. gaucherdisease.org [gaucherdisease.org]
- 7. S-181 | GCase activator | Probechem Biochemicals [probechem.com]
- 8. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 9. A New Glucocerebrosidase Chaperone Reduces α-Synuclein and Glycolipid Levels in iPSC-Derived Dopaminergic Neurons from Patients with Gaucher Disease and Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potential Binding Sites of Pharmacological Chaperone NCGC00241607 on Mutant β-Glucocerebrosidase and Its Efficacy on Patient-Derived Cell Cultures in Gaucher and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A randomized single and multiple ascending dose study in healthy volunteers of LTI-291, a centrally penetrant glucocerebrosidase activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Lysosomal GCase (glucocerebrosidase) activity assay [protocols.io]
- 14. In vitro GCase activity assay (total cell lysate) [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. Western blot - alpha-synuclein [protocols.io]
- 17. A New Method for Quantitative Immunoblotting of Endogenous α-Synuclein | PLOS One [journals.plos.org]
A Comparative Analysis of GCase Activators: Gcase Activator 3 and LTI-291
For Researchers, Scientists, and Drug Development Professionals
Mutations in the GBA1 gene, which encodes the lysosomal enzyme glucocerebrosidase (GCase), are a significant genetic risk factor for Parkinson's disease. The resulting GCase deficiency leads to the accumulation of its substrate, glucosylceramide, and is associated with the aggregation of α-synuclein, a pathological hallmark of Parkinson's. Consequently, small molecule activators of GCase have emerged as a promising therapeutic strategy. This guide provides a comparative analysis of two such molecules: Gcase activator 3 (also known as compound 9q) and LTI-291 (also known as Pariceract or BIA 28-6156).
Overview
This compound is a preclinical candidate that has demonstrated the ability to partially stabilize GCase and increase its activity in cellular models.[1] LTI-291 is a clinical-stage allosteric activator of GCase that has completed Phase 1 trials and is currently in Phase 2 development.[2][3][4] While direct comparative studies are not available, this guide synthesizes the existing preclinical and clinical data to offer an objective comparison of their performance.
Mechanism of Action
Both this compound and LTI-291 act as activators of the GCase enzyme.
This compound is a quinazoline derivative that was developed from a series of GCase inhibitors.[5][6] Unexpectedly, N-methylation of the quinazoline scaffold transformed these inhibitors into activators.[5][6] It is proposed that this compound partially stabilizes the GCase protein, reducing its misfolding and degradation, thereby increasing its enzymatic activity.[1][5]
LTI-291 is an allosteric modulator of GCase, meaning it binds to a site on the enzyme distinct from the active site to enhance its activity.[7] Preclinical studies have shown that LTI-291 increases both the Vmax (maximum reaction rate) and decreases the Km (substrate concentration at half-maximal velocity) of both wild-type and some mutant forms of GCase.[8] This allosteric activation is a novel approach to potentially restore GCase function.[2]
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and LTI-291 from preclinical studies.
Table 1: In Vitro GCase Activity Enhancement by this compound (Compound 9q)
| Cell Line | GBA1 Mutation | Concentration | % Increase in GCase Activity | Reference |
| Healthy Control Fibroblasts | Wild-type | 15 µM | ~50% | [5] |
| GD Patient Fibroblasts | N370S/84GG | 15 µM | Not specified, but increased | [5] |
| GD Patient Fibroblasts | N370S (homozygous) | 15 µM | 55% | [5] |
| GD Patient Fibroblasts | L444P (homozygous) | 15 µM | 85% | [5] |
| iPSC-derived Dopaminergic Neurons | Wild-type | 5 µM, 15 µM | Dose-dependent increase | [5] |
| iPSC-derived Dopaminergic Neurons | N370S (heterozygous) | 5 µM, 15 µM | Dose-dependent increase | [5] |
Table 2: In Vitro GCase Activation by LTI-291
| Parameter | Concentration | Activation Rate | Reference |
| GCase Activation | 0.1 µM | 10% - 20% | [9] |
| GCase Activation | 1 µM | >60% | [9] |
| In Vitro GCase Activity Increase | Not specified | Up to 3-fold | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
This compound: GCase Activity Assay
Objective: To measure the enzymatic activity of GCase in cell lysates following treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Fibroblasts from healthy controls and Gaucher disease (GD) patients with various GBA1 mutations (N370S/84GG, homozygous N370S, homozygous L444P) and iPSC-derived dopaminergic neurons were treated with this compound (compound 9q) at specified concentrations (e.g., 5 µM, 15 µM) for a designated period (e.g., 10 consecutive days for neurons).[5]
-
Cell Lysis: Cells were harvested and lysed to release cellular proteins, including GCase.
-
Lysosomal Specificity: To ensure measurement of lysosomal GCase activity, the assay was performed by calculating only the bafilomycin-sensitive hydrolysis of the substrate.[5] Bafilomycin is an inhibitor of the vacuolar H+-ATPase, which disrupts the acidic environment of the lysosome.
-
Enzymatic Reaction: The cell lysates were incubated with a fluorogenic substrate, 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG), at an acidic pH.[10][11] GCase cleaves 4-MUG to produce the fluorescent product 4-methylumbelliferone (4-MU).
-
Fluorescence Measurement: The fluorescence of 4-MU was measured using a plate reader to quantify GCase activity.
-
Data Analysis: GCase activity was expressed as the percentage increase relative to vehicle-treated control cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bial.com [bial.com]
- 3. protocols.io [protocols.io]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. Conversion of Quinazoline Modulators from Inhibitors to Activators of β-Glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A randomized single and multiple ascending dose study in healthy volunteers of LTI-291, a centrally penetrant glucocerebrosidase activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Flow Cytometry Measurement of Glucocerebrosidase Activity in Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 11. Lysosomal GCase (glucocerebrosidase) activity assay [protocols.io]
A Comparative Guide to GCase Activators for the Rescue of GCase Mutations
For Researchers, Scientists, and Drug Development Professionals
Mutations in the GBA1 gene, which encodes the lysosomal enzyme glucocerebrosidase (GCase), are the cause of Gaucher disease and represent a significant genetic risk factor for Parkinson's disease.[1][2][3] The resulting deficiency in GCase activity leads to the accumulation of its substrate, glucosylceramide, within lysosomes, triggering a cascade of cellular dysfunction.[2] A promising therapeutic strategy involves the use of small-molecule GCase activators, also known as pharmacological chaperones (PCs), which aim to rescue the function of mutant GCase.[4][5][6]
This guide provides a comparative overview of GCase activator 3 and other notable GCase activators, presenting supporting experimental data, detailed methodologies, and visualizations of relevant pathways and workflows.
Quantitative Comparison of GCase Activators
The following table summarizes the reported efficacy of various GCase activators in rescuing GCase mutations, based on available preclinical data.
| Activator/Chaperone | GCase Mutation(s) | Cell/Model System | Concentration | Observed Effect on GCase Activity | Key Findings & Citations |
| This compound (compound 9Q) | Mutant GCase | Fibroblasts and dopaminergic midbrain neurons | Not specified | Increased activity, partial stabilization, reduced misfolding and degradation | Can be used in the study of Parkinson's disease.[7] |
| S-181 | Wild-type, 84GG GBA1 mutant | iPSC-derived dopaminergic neurons | 5-25 µM | AC50 of 1.49 µM, maximum activation of 780% | Increases wild-type GCase activity and partially rescues pathogenic phenotypes in GBA-PD neurons.[4][8][9] |
| AT2101 (Isofagomine) | 18 different genotypes (including N370S) | Macrophages and lymphoblasts from Gaucher patients | 5 days incubation | Mean 2.6-fold increase (range: 1.4 to 8.6-fold) | Increases both mutant and normal GCase activities by stabilizing GCase in the ER.[2][10] |
| NCGC607 | N370S/N370S, IVS2+1G>T/L444P | iPSC-derived macrophages and dopaminergic neurons | 3 µM | Significant enhancement | A non-inhibitory chaperone that restores GCase activity and reduces substrate storage.[7][11][12] |
| Pyrrolo[2,3-b]pyrazine activators | Not specified | Human GCase (in vitro), cellular assay | Not specified | Effects on both Vmax and Km | Bind to a novel non-inhibitory site at a dimer interface, inducing dimerization. |
| Ambroxol | Mutant GCase | Patient-derived cells | Not specified | Mutation-dependent chaperone profiles | A well-known mucolytic agent with GCase chaperone activity.[1] |
| GT-02287 and GT-02329 (STAR compounds) | GBA1 mutations | iPSC-derived cortical and dopaminergic neurons | Not specified | Increased GCase enzyme activity and protein levels | Allosteric regulators that stabilize and restore enzymatic activity to misfolded GCase.[13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to assess the efficacy of GCase activators.
In Vitro GCase Activity Assay (Total Cell Lysate)
This assay measures the total GCase activity in cell lysates using a fluorogenic substrate.
Objective: To quantify the enzymatic activity of GCase in a sample.
Materials:
-
Cells of interest (e.g., patient-derived fibroblasts, iPSC-derived neurons)
-
Lysis buffer (e.g., 1% Triton X-100 in PBS)
-
Fluorogenic substrate: 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG)
-
Reaction buffer: McIlvaine citrate-phosphate buffer, pH 5.4
-
GCase inhibitor (optional, for specificity): Conduritol B epoxide (CBE)
-
Stopping solution: 0.25 M glycine buffer, pH 10.4
-
96-well black plates
-
Fluorometer
Procedure:
-
Cell Lysis: Harvest and wash cells. Lyse the cells in lysis buffer on ice. Centrifuge to pellet debris and collect the supernatant containing the GCase enzyme.
-
Protein Quantification: Determine the total protein concentration of the lysate using a standard method like the BCA assay.
-
Assay Reaction: In a 96-well plate, add a standardized amount of cell lysate to the reaction buffer.
-
Substrate Addition: Add the 4-MUG substrate to initiate the reaction. For control wells, pre-incubate the lysate with CBE to inhibit GCase activity.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stopping the Reaction: Add the stopping solution to terminate the enzymatic reaction.
-
Fluorescence Measurement: Measure the fluorescence of the product (4-methylumbelliferone) using a fluorometer (excitation ~365 nm, emission ~445 nm).
-
Calculation: GCase activity is calculated based on the fluorescence intensity, normalized to the protein concentration and incubation time, and expressed as nmol/mg/h.[14][15][16]
Live-Cell GCase Activity Assay
This method assesses GCase activity within intact, living cells.
Objective: To measure GCase activity in its native lysosomal environment.
Materials:
-
Live cells cultured in appropriate plates (e.g., 24-well or 96-well)
-
Live-cell GCase substrate: 5-(Pentafluorobenzoylamino)Fluorescein Di-β-D-Glucopyranoside (PFB-FDGlu)
-
Culture medium (e.g., OPTIMEM)
-
GCase inhibitor: Conduritol B epoxide (CBE)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Plate cells and allow them to adhere and grow to a suitable confluency.
-
Inhibitor Treatment (Control): Treat control wells with CBE for a sufficient time (e.g., 24 hours) to inhibit GCase activity.
-
Substrate Loading: Wash the cells and incubate them with the PFB-FDGlu substrate in culture medium at 37°C for approximately 1 hour.
-
Wash and Measurement: Aspirate the substrate solution and wash the cells multiple times with warm PBS. Add fresh, pre-warmed medium.
-
Fluorescence Detection: Measure the fluorescence intensity of the cleaved substrate (fluorescein) at different time points using a fluorescence plate reader (excitation ~488 nm, emission ~520 nm) or visualize using a fluorescence microscope.
-
Data Analysis: The rate of increase in fluorescence intensity over time reflects the GCase activity. The CBE-treated wells serve as a baseline to determine GCase-specific activity.[5][17]
Visualizing the Mechanism and Workflow
Diagrams created using Graphviz (DOT language) illustrate key concepts in GCase rescue.
Caption: Mechanism of GCase rescue by a GCase activator.
Caption: Experimental workflow for validating GCase activators.
Alternative and Complementary Approaches
While GCase activators hold significant promise, other therapeutic strategies are also being explored for Gaucher disease and GBA-associated Parkinson's disease.
-
Enzyme Replacement Therapy (ERT): This approach involves the intravenous infusion of a recombinant GCase enzyme. While effective for the systemic symptoms of Gaucher disease, ERT does not cross the blood-brain barrier and is therefore not suitable for treating the neurological manifestations.
-
Substrate Reduction Therapy (SRT): SRT aims to decrease the production of glucosylceramide, thereby reducing its accumulation. This is achieved by inhibiting the enzyme glucosylceramide synthase.
-
Gene Therapy: The goal of gene therapy is to deliver a functional copy of the GBA1 gene to the patient's cells, providing a long-term solution. Recent preclinical data for a gene therapy candidate, CAP-003, have shown significant increases in GCase levels in the brains of non-human primates.[18]
Conclusion
The validation of GCase activators like this compound is a rapidly evolving field with the potential to address the unmet medical needs of individuals with Gaucher disease and GBA-associated Parkinson's disease. The data presented in this guide highlight the promise of this therapeutic approach. Head-to-head comparative studies with standardized protocols will be essential to fully elucidate the relative efficacy of different GCase activators and to guide the selection of the most promising candidates for clinical development. The ongoing research into various therapeutic modalities underscores the multifaceted efforts to combat these debilitating disorders.
References
- 1. Potential Binding Sites of Pharmacological Chaperone NCGC00241607 on Mutant β-Glucocerebrosidase and Its Efficacy on Patient-Derived Cell Cultures in Gaucher and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treatment of Parkinson’s Disease with AT2101, a compound that increases the activity of endogenous Glucocerebrosidase | Parkinson's Disease [michaeljfox.org]
- 3. GCase Enhancers: A Potential Therapeutic Option for Gaucher Disease and Other Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. S-181 | GCase activator | Probechem Biochemicals [probechem.com]
- 5. Flow Cytometry Measurement of Glucocerebrosidase Activity in Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting GCase with Novel Pharmacological Chaperones | Parkinson's Disease [michaeljfox.org]
- 7. A New Glucocerebrosidase Chaperone Reduces α-Synuclein and Glycolipid Levels in iPSC-Derived Dopaminergic Neurons from Patients with Gaucher Disease and Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A modulator of wild-type glucocerebrosidase improves pathogenic phenotypes in dopaminergic neuronal models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Small Molecule Chaperones for the Treatment of Gaucher Disease and GBA1-Associated Parkinson Disease [frontiersin.org]
- 12. jneurosci.org [jneurosci.org]
- 13. gaucherdisease.org [gaucherdisease.org]
- 14. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 15. protocols.io [protocols.io]
- 16. Lysosomal GCase (glucocerebrosidase) activity assay â Protocols IO â 2024 â å®éªæ¹æ³åº_Protocol åº_çç©å®éªæå â è¡å ç§æå®ç½ [yanyin.tech]
- 17. protocols.io [protocols.io]
- 18. Progress and potential of non-inhibitory small molecule chaperones for the treatment of Gaucher disease and its potential implications for Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
benchmarking Gcase activator 3 performance against industry standards
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Gcase activator 3's performance against established industry standards. Due to the limited publicly available quantitative data for this compound, this guide focuses on providing a framework for comparison, outlining standard experimental protocols, and contextualizing its potential within the broader landscape of Glucocerebrosidase (GCase) activators.
Performance Comparison of GCase Activators
The following table summarizes the performance of several known GCase activators. It is crucial to note that these values are derived from various studies and experimental conditions may differ, affecting direct comparability. This table is intended to provide a general industry benchmark.
| Activator/Chaperone | Cell Line / Model | Fold Increase in GCase Activity | EC50 / IC50 | Citation |
| This compound (compound 9Q) | Fibroblasts, Dopaminergic Midbrain Neurons | Data not publicly available | Data not publicly available | [1] |
| Ambroxol | GD Patient Fibroblasts (N370S/N370S) | Significant increase | IC50: 31 ± 3 µM (pH 5.6) | [2] |
| Ambroxol | GD & GBA-PD Patient Macrophages | 3.3-fold (GD), 3.5-fold (GBA-PD) | Not specified | [3][4] |
| Isofagomine (IFG) | Gaucher Patient Fibroblasts (N370S/N370S) | ~2.5-fold | Not specified | [5] |
| Isofagomine (IFG) | Gaucher Patient Lymphoblasts (L444P) | ~3.5-fold | Not specified | [5] |
| NCGC607 | GD Patient Macrophages | 1.3-fold | Not specified | [6] |
| NCGC607 | GBA-PD Patient Macrophages (N370S) | 1.5-fold | Not specified | [6] |
| NCGC607 | GD iPSC-derived Neurons (GD1) | 2-fold | Not specified | [7] |
| S-181 | Wild-type and Gba1D409V/+ mutant mice brain tissue | Significant increase | Not specified | [8] |
| GT-02287 | Healthy Volunteer Dried Blood Spots | ~53% mean increase | Not specified | [9] |
Experimental Protocols
To ensure reproducibility and accurate comparison of GCase activator performance, standardized experimental protocols are essential. The most common method for evaluating GCase activity is through in vitro assays using fluorescent substrates.
In Vitro GCase Activity Assay (General Protocol)
This protocol outlines the fundamental steps for measuring GCase activity in cell lysates.
1. Cell Lysis:
-
Harvest cells (e.g., patient-derived fibroblasts, iPSC-derived neurons).
-
Lyse cells in a suitable buffer (e.g., 0.9% NaCl and 0.01% Triton-X100) to release intracellular components, including GCase.
-
Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay) for normalization.
2. Enzyme Reaction:
-
In a 96-well plate, combine the cell lysate with a reaction buffer at an acidic pH (typically pH 4.0-5.6) to mimic the lysosomal environment.
-
Add the fluorogenic substrate, 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG), to initiate the reaction.
-
Incubate the plate at 37°C for a defined period (e.g., 1 hour).
3. Signal Detection:
-
Stop the reaction by adding a high pH buffer (e.g., glycine-carbonate buffer).
-
Measure the fluorescence of the liberated 4-methylumbelliferone (4-MU) using a fluorescence plate reader (excitation ~360 nm, emission ~448 nm).
4. Data Analysis:
-
Calculate the GCase activity, typically expressed as nmol of 4-MU produced per hour per milligram of protein.
-
For activator studies, compare the activity in treated versus untreated cells to determine the fold increase.
Signaling Pathways and Mechanism of Action
GCase activators primarily function by enhancing the activity of the glucocerebrosidase enzyme, which is crucial for the breakdown of glucosylceramide within the lysosome. Mutations in the GBA1 gene can lead to misfolding and premature degradation of the GCase enzyme, resulting in reduced lysosomal activity and the accumulation of glucosylceramide, a hallmark of Gaucher disease and a risk factor for Parkinson's disease.
Many GCase activators, particularly those classified as pharmacological chaperones, are thought to be allosteric modulators. They bind to a site on the GCase enzyme distinct from the active site, inducing a conformational change that stabilizes the protein. This stabilization facilitates its proper folding and trafficking from the endoplasmic reticulum to the lysosome, thereby increasing the amount of functional enzyme in the lysosome.
Conclusion
While a definitive quantitative benchmark for this compound remains to be established through publicly available data, this guide provides a framework for its evaluation. By utilizing standardized in vitro assays and comparing its performance to established activators like Ambroxol and Isofagomine, researchers can effectively position this compound within the current therapeutic landscape. The primary mechanism of action for such activators is believed to be through allosteric modulation, leading to increased enzymatic stability and activity within the lysosome. Further research providing specific performance metrics for this compound will be crucial for a more direct and comprehensive comparison.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification and Characterization of Ambroxol as an Enzyme Enhancement Agent for Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ambroxol increases glucocerebrosidase (GCase) activity and restores GCase translocation in primary patient-derived macrophages in Gaucher disease and Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Pharmacological Chaperone Isofagomine Increases Activity of the Gaucher Disease L444P Mutant Form of β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential Binding Sites of Pharmacological Chaperone NCGC00241607 on Mutant β-Glucocerebrosidase and Its Efficacy on Patient-Derived Cell Cultures in Gaucher and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A New Glucocerebrosidase Chaperone Reduces α-Synuclein and Glycolipid Levels in iPSC-Derived Dopaminergic Neurons from Patients with Gaucher Disease and Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A modulator of wild-type glucocerebrosidase improves pathogenic phenotypes in dopaminergic neuronal models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gaintherapeutics.com [gaintherapeutics.com]
Safety Operating Guide
Proper Disposal Procedures for Gcase Activator 3
Disclaimer: The following information is intended for researchers, scientists, and drug development professionals. It is crucial to consult the official Safety Data Sheet (SDS) for "Gcase activator 3" (CAS No. 2270984-21-7) and to adhere to all local, state, and federal regulations, as well as your institution's specific safety protocols for chemical waste disposal. The information provided here is based on available data and general laboratory safety practices.
The proper disposal of "this compound" is essential for maintaining a safe laboratory environment and ensuring environmental protection. This guide provides a step-by-step procedure for its disposal, along with important safety considerations.
Immediate Safety and Handling Precautions
Before handling or disposing of this compound, it is imperative to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[1] Avoid the formation of dust and aerosols.[1] In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.[1]
Step-by-Step Disposal Procedure
-
Consult the Safety Data Sheet (SDS): The SDS is the primary source of information for the safe handling and disposal of any chemical. For this compound (CAS No. 2270984-21-7), the SDS specifies that the material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1]
-
Segregate the Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan. It should be collected in a designated, properly labeled, and sealed waste container.
-
Container Labeling: The waste container must be clearly labeled with the full chemical name ("this compound"), its CAS number (2270984-21-7), and any relevant hazard symbols as required by your institution and local regulations.
-
Do Not Discharge to Sewer Systems: Under no circumstances should this compound or its containers be disposed of in the sewer system.[1] Discharge into the environment must be avoided.[1]
-
Disposal of Empty Containers: Empty containers should be triple-rinsed (or the equivalent) before disposal or recycling.[1] The rinsate should be collected and treated as hazardous waste. Alternatively, packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill if regulations permit.[1] Combustible packaging materials may be incinerated.[1]
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste.
Quantitative Data for this compound
The following table summarizes the available quantitative data for this compound (CAS No. 2270984-21-7).
| Property | Value | Source |
| CAS Number | 2270984-21-7 | [1][2][3] |
| Molecular Formula | C23H20N4O2 | [2][4] |
| Molecular Weight | 384.43 | [2][4] |
| Purity | 99.67% | [3] |
| Storage (Solid) | -20°C for 3 years | [4] |
| Storage (In Solvent) | -80°C for 1 year | [3][4] |
Experimental Protocols Cited
While specific experimental protocols for the disposal of this compound are not detailed in the provided search results, the general principle of handling and disposal is based on standard laboratory procedures for chemical waste. The primary cited protocol is from the Safety Data Sheet, which mandates disposal via a licensed chemical destruction plant or controlled incineration.[1]
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates a general decision-making workflow for the disposal of laboratory chemical waste, such as this compound.
References
Safeguarding Your Research: Essential Protocols for Handling Gcase Activator 3
For researchers and scientists at the forefront of drug development, particularly in the study of neurodegenerative diseases like Parkinson's, the safe and effective handling of novel compounds is paramount. This guide provides essential safety and logistical information for the use of Gcase activator 3, a small molecule designed to enhance the activity of glucocerebrosidase (GCase). Adherence to these protocols will ensure the integrity of your experiments and, most importantly, the safety of all laboratory personnel.
Immediate Safety and Handling Precautions
This compound, like many potent small molecules, requires careful handling to minimize exposure and prevent contamination. The following is a summary of recommended personal protective equipment (PPE) and handling guidelines.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial for minimizing exposure risk. The appropriate level of PPE is dependent on the specific task being performed.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Work | - Safety glasses with side shields- Laboratory coat- Closed-toe shoes | - Nitrile gloves |
| Handling of Powders/Solids | - Chemical splash goggles- Chemical-resistant gloves (e.g., nitrile)- Disposable gown or lab coat | - Face shield (if there is a splash hazard)- Respiratory protection (e.g., N95 respirator) for weighing large quantities |
| Handling of Liquids/Solutions | - Chemical splash goggles- Chemical-resistant gloves (e.g., nitrile)- Laboratory coat | - Chemical-resistant apron over lab coat- Face shield for splash-prone procedures |
| Equipment Cleaning & Decontamination | - Chemical splash goggles- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron | - Face shield- Respiratory protection if aerosols may be generated |
Note: Always consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer for the most detailed and up-to-date safety information.
Engineering and Administrative Controls
Beyond personal protective equipment, a safe laboratory environment for handling potent compounds relies on robust engineering and administrative controls.
-
Designated Area: All work with this compound, particularly when handling the powdered form, should be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.
-
Ventilation: Ensure adequate ventilation in all areas where the compound is handled and stored.
-
Training: All personnel handling this compound must be thoroughly trained on its potential hazards, safe handling procedures, and emergency protocols.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory. Avoid eating, drinking, or applying cosmetics in the laboratory.
Operational Plan: From Receipt to Experiment
A clear and logical workflow is essential for the safe and efficient use of this compound in your research.
GCase Signaling and Metabolic Pathway
Gcase is a lysosomal enzyme crucial for the breakdown of glucosylceramide, a component of cell membranes.[1] Mutations in the GBA1 gene, which encodes for Gcase, lead to reduced enzyme activity and the accumulation of glucosylceramide in lysosomes. This disruption is the hallmark of Gaucher disease and a significant risk factor for Parkinson's disease. Gcase activators, such as this compound, aim to restore the normal function of this pathway.
Experimental Protocol: In Vitro GCase Activity Assay
This protocol outlines a typical cell-based assay to determine the efficacy of this compound in enhancing GCase enzyme activity. This method utilizes a fluorogenic substrate that, when cleaved by GCase, produces a measurable fluorescent signal.
Materials and Reagents
| Material/Reagent | Supplier (Example) |
| Fibroblasts or iPSC-derived neurons | ATCC or equivalent |
| Cell culture medium and supplements | Thermo Fisher Scientific |
| This compound | Specific Manufacturer |
| 4-Methylumbelliferyl β-D-glucopyranoside (4-MUG) | Sigma-Aldrich |
| Lysis buffer (e.g., RIPA buffer) | Thermo Fisher Scientific |
| BCA Protein Assay Kit | Thermo Fisher Scientific |
| 96-well black, clear-bottom plates | Corning |
| Plate reader with fluorescence detection | Molecular Devices or equivalent |
Step-by-Step Procedure
-
Cell Culture and Treatment:
-
Culture cells (e.g., patient-derived fibroblasts with a GBA1 mutation) to 80-90% confluency in a suitable culture vessel.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 24-48 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add an appropriate volume of lysis buffer and incubate on ice to lyse the cells.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the total protein concentration of each cell lysate using a BCA protein assay or a similar method. This is crucial for normalizing the GCase activity.
-
-
GCase Activity Assay:
-
Dilute the cell lysates to a consistent protein concentration in an assay buffer (typically a citrate-phosphate buffer at pH 5.4).
-
Add the diluted lysates to the wells of a 96-well black plate.
-
Prepare a solution of the fluorogenic substrate, 4-MUG, in the assay buffer.
-
Initiate the enzymatic reaction by adding the 4-MUG solution to each well.
-
Incubate the plate at 37°C for a specific time (e.g., 1-2 hours), protected from light.
-
-
Fluorescence Measurement:
-
Stop the reaction by adding a stop solution (e.g., a high pH glycine-carbonate buffer).
-
Measure the fluorescence of the product (4-methylumbelliferone) using a plate reader with excitation at ~365 nm and emission at ~445 nm.
-
-
Data Analysis:
-
Normalize the fluorescence readings to the protein concentration of each sample.
-
Compare the GCase activity in the this compound-treated samples to the vehicle-treated control to determine the fold-increase in enzyme activity.
-
Disposal Plan
Proper disposal of chemical waste is critical to ensure laboratory and environmental safety.[2]
-
Segregation: All waste contaminated with this compound, including pipette tips, tubes, and gloves, should be segregated into a clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound should be collected in a designated hazardous liquid waste container. Do not dispose of down the drain.
-
Solid Waste: Solid waste, including contaminated labware, should be placed in a designated hazardous solid waste container.
-
Decontamination: All work surfaces and non-disposable equipment should be decontaminated with an appropriate solvent (e.g., 70% ethanol) after use.
-
Institutional Guidelines: Follow all institutional and local regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
